O-1269
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
336615-64-6 |
|---|---|
Molecular Formula |
C22H22Cl3N3O |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide |
InChI |
InChI=1S/C22H22Cl3N3O/c1-3-4-5-12-26-22(29)20-14(2)21(15-6-8-16(23)9-7-15)28(27-20)19-11-10-17(24)13-18(19)25/h6-11,13H,3-5,12H2,1-2H3,(H,26,29) |
InChI Key |
JDBOTXIRNSWBCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=NN(C(=C1C)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
O-1269: A Technical Deep Dive into its Cannabinoid Receptor Agonist Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-1269, a diarylpyrazole derivative, has emerged as a noteworthy subject of investigation within the field of cannabinoid research. Initially synthesized as part of a series of compounds related to potent cannabinoid antagonists, this compound unexpectedly demonstrated partial agonist activity at the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of the currently available data on the cannabinoid receptor agonist properties of this compound, focusing on its binding affinity, functional efficacy, and the associated signaling pathways. Detailed experimental methodologies for key assays used in its characterization are also presented to facilitate further research and development.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The two primary cannabinoid receptors, CB1 and CB2, are both G-protein coupled receptors (GPCRs) that are targets for therapeutic intervention in a variety of pathological conditions.[1] this compound is a synthetic cannabinoid that falls under the chemical classification of a diarylpyrazole. While structurally related to known CB1 receptor antagonists, it exhibits agonist properties, making it a compound of significant interest for understanding the structure-activity relationships of cannabinoid ligands.[2] This document aims to consolidate the technical information regarding the interaction of this compound with cannabinoid receptors.
Quantitative Pharmacological Data
The interaction of this compound with cannabinoid receptors has been primarily characterized through in vitro binding assays. The following table summarizes the available quantitative data on its binding affinity.
| Compound | Receptor | Parameter | Value (nM) |
| This compound | CB1 | Ki | 32[2] |
Note: At present, the binding affinity (Ki) of this compound for the CB2 receptor and its functional efficacy (EC50) at both CB1 and CB2 receptors have not been reported in the reviewed literature. Further experimental investigation is required to fully characterize its pharmacological profile.
Experimental Protocols
The characterization of cannabinoid receptor agonists like this compound relies on a suite of established in vitro assays. The following sections detail the methodologies for key experiments relevant to determining the binding affinity and functional activity of such compounds.
Radioligand Binding Assay for Cannabinoid Receptors
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for determining cannabinoid receptor binding affinity.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells) stably expressing the human CB1 or CB2 receptor.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% bovine serum albumin) is used.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid receptor agonist (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified.[3]
Workflow for [³⁵S]GTPγS Binding Assay
Caption: Workflow for assessing G-protein activation.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: Typically contains 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and varying concentrations of GDP.
-
Incubation: Membranes are incubated with the test agonist (this compound) at various concentrations in the presence of [³⁵S]GTPγS and GDP.
-
Separation and Quantification: Similar to the radioligand binding assay, the reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC₅₀) and the maximum effect (Emax) are determined from the dose-response curve.
cAMP Accumulation Assay
This assay measures the functional consequence of CB1 or CB2 receptor activation, which are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Workflow for cAMP Accumulation Assay
Caption: Workflow for measuring cAMP inhibition.
Methodology:
-
Cell Culture: Whole cells expressing the cannabinoid receptor of interest are used.
-
Stimulation: Cells are first stimulated with forskolin to elevate intracellular cAMP levels.
-
Agonist Treatment: Cells are then treated with varying concentrations of the test agonist (this compound).
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation is calculated.
Signaling Pathways
Activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events. These receptors primarily couple to inhibitory G-proteins of the Gi/o family.
Canonical CB1/CB2 Receptor Signaling Pathway
Caption: Gi/o-mediated signaling cascade upon agonist binding.
The primary downstream effects of this compound binding to CB1/CB2 receptors are expected to be:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, typically leading to the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Cannabinoid receptor activation can also lead to the stimulation of the MAPK cascade, which is involved in regulating various cellular processes such as gene expression, cell proliferation, and survival.
Conclusion
This compound is a diarylpyrazole derivative that functions as a partial agonist at the CB1 receptor. While its binding affinity for the CB1 receptor has been determined, further research is necessary to fully elucidate its pharmacological profile, including its affinity for the CB2 receptor and its functional efficacy at both receptor subtypes. The experimental protocols and signaling pathway information provided in this guide serve as a foundation for researchers and drug development professionals to design and execute further studies aimed at comprehensively characterizing the properties of this compound and its potential therapeutic applications. The unique agonist properties of this compound, despite its structural similarity to antagonists, underscore the complexity of cannabinoid receptor pharmacology and highlight the potential for discovering novel therapeutic agents within this chemical class.
References
O-1269: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-1269 is a synthetic diarylpyrazole derivative that has garnered interest within the field of cannabinoid research. Structurally analogous to potent cannabinoid receptor antagonists such as rimonabant, this compound surprisingly exhibits agonist activity at cannabinoid receptors. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound, detailing its interaction with the endocannabinoid system, the subsequent signaling cascades, and the experimental methodologies employed to elucidate its pharmacological profile.
Core Mechanism of Action: Cannabinoid Receptor Agonism
The primary mechanism of action of this compound is its function as a full or partial agonist at cannabinoid receptors, with a noted interaction at the cannabinoid receptor type 1 (CB1). This agonist activity is contrary to what might be predicted from its structural similarity to known CB1 antagonists. This finding underscores the subtle structure-activity relationships that govern ligand efficacy at these G-protein coupled receptors (GPCRs).
Upon binding to cannabinoid receptors, this compound initiates a cascade of intracellular signaling events characteristic of cannabinoid receptor activation. In animal models, this agonist activity translates to typical cannabinoid-mediated physiological effects, including sedation and analgesia.
Quantitative Pharmacological Data
For comparative purposes, the following table provides a general range of binding affinities for well-characterized cannabinoid ligands.
| Compound | Receptor | Binding Affinity (Ki) - Representative Values (nM) |
| Δ⁹-THC | CB1 | 5 - 50 |
| CB2 | 3 - 40 | |
| CP55,940 (Full Agonist) | CB1 | 0.2 - 1.0 |
| CB2 | 0.3 - 1.5 | |
| Rimonabant (Antagonist) | CB1 | 1 - 10 |
| CB2 | >1000 |
Note: These values are approximate and can vary depending on the experimental conditions and tissue/cell type used.
Signaling Pathways
As an agonist at cannabinoid receptors, this compound is presumed to activate the canonical Gi/o-protein signaling cascade. The activation of these inhibitory G-proteins leads to a series of downstream effects that ultimately modulate neuronal excitability and neurotransmitter release.
Key Steps in the Signaling Pathway:
-
Receptor Binding and G-Protein Activation: this compound binds to the orthosteric site of the CB1 receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
G-Protein Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and inhibits N-type voltage-gated calcium channels, reducing calcium influx. It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.
-
-
Overall Effect: The culmination of these signaling events is a reduction in neuronal excitability and an inhibition of neurotransmitter release from the presynaptic terminal.
Experimental Protocols
The characterization of cannabinoid receptor ligands like this compound relies on a suite of in vitro assays. The following are detailed methodologies for the key experiments used to determine the binding affinity and functional activity of such compounds.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Source: Membranes from cells stably expressing the cannabinoid receptor of interest (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat cerebellum for CB1).
-
Procedure: Homogenize cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Conditions:
-
Reaction Mixture: In a final volume of 1 ml, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940 at a concentration near its Kd), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a buffer containing a high concentration of a non-specific binding blocker (e.g., 0.5% polyethyleneimine).
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Total binding is measured in the absence of any competitor.
-
Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Specific binding is calculated as the difference between total and non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay (for determining EC₅₀ and Eₘₐₓ)
This functional assay measures the ability of a ligand to activate G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing the cannabinoid receptor or from brain tissue as described for the radioligand binding assay.
-
Assay Conditions:
-
Reaction Mixture: In a final volume of 1 ml, combine the membrane preparation (20-50 µg of protein), GDP (typically 10-30 µM, to facilitate the exchange reaction), [³⁵S]GTPγS (typically 0.05-0.1 nM), and varying concentrations of the test agonist (this compound).
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
-
Separation and Quantification: Follow the same filtration, washing, and scintillation counting procedures as described for the radioligand binding assay.
-
Data Analysis:
-
Basal binding is measured in the absence of any agonist.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Agonist-stimulated specific binding is calculated by subtracting the non-specific binding from the binding measured at each agonist concentration.
-
Plot the agonist-stimulated specific binding against the logarithm of the agonist (this compound) concentration.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum stimulation of [³⁵S]GTPγS binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression. The Emax is often expressed as a percentage of the stimulation produced by a standard full agonist (e.g., CP55,940).
-
cAMP Accumulation Assay (for determining functional activity)
This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cAMP.
Methodology:
-
Cell Culture: Use whole cells stably expressing the cannabinoid receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Assay Procedure:
-
Plate the cells in a multi-well format.
-
Pre-incubate the cells with varying concentrations of the test agonist (this compound) for a short period (e.g., 15 minutes).
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (a direct activator of adenylyl cyclase) to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the concentration of cAMP using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), or Bioluminescence Resonance Energy Transfer (BRET)-based assay.
-
-
Data Analysis:
-
Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation at each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 (the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP response) by non-linear regression analysis.
-
Conclusion
O-1269: A Technical Guide for Researchers
An In-depth Examination of the Diarylpyrazole Cannabinoid Agonist
Abstract
O-1269 is a synthetic diarylpyrazole derivative that has garnered interest within the scientific community for its unexpected pharmacological profile. While structurally related to potent cannabinoid receptor antagonists such as rimonabant, this compound functions as a partial agonist at the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and potential signaling pathways of this compound, tailored for researchers, scientists, and drug development professionals. Detailed experimental protocols for assessing cannabinoid receptor binding and functional activity are also presented to facilitate further investigation into this and related compounds.
Chemical Structure and Properties
This compound, with the IUPAC name 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide, is a small molecule with the molecular formula C22H22Cl3N3O.
| Property | Value |
| IUPAC Name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide |
| Molecular Formula | C22H22Cl3N3O |
| Molecular Weight | 450.8 g/mol |
| SMILES | CCCCCNC(=O)c1c(C)c(-c2ccc(Cl)cc2)nn1-c1cc(Cl)ccc1Cl |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and ethanol |
Biological Activity
This compound is distinguished by its activity as a partial agonist at the cannabinoid type 1 (CB1) receptor, with a reported binding affinity (Ki) of 32 nM[1]. Unlike its structural analogues that act as antagonists, this compound elicits a functional response upon binding to the CB1 receptor, albeit to a lesser extent than a full agonist. The binding affinity and functional activity at the cannabinoid type 2 (CB2) receptor have not been extensively reported in publicly available literature, thus its selectivity profile remains to be fully elucidated. The agonist activity of this compound at cannabinoid receptors is responsible for its observed in vivo effects, which include analgesia and sedation.
Quantitative Data
| Parameter | Receptor | Value | Assay Type |
| Binding Affinity (Ki) | CB1 | 32 nM[1] | Radioligand Binding Assay |
| Binding Affinity (Ki) | CB2 | Not Reported | - |
| Efficacy (EC50) | CB1 / CB2 | Not Reported | Functional Assay (e.g., cAMP, GTPγS) |
| Maximal Effect (Emax) | CB1 / CB2 | Not Reported | Functional Assay (e.g., cAMP, GTPγS) |
Signaling Pathways
As a cannabinoid receptor agonist, this compound is expected to modulate intracellular signaling cascades typically associated with CB1 receptor activation. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Upon agonist binding, this coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects of CB1 receptor activation also include the modulation of various ion channels and protein kinases.
Figure 1. Proposed signaling pathway for this compound via the CB1 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of cannabinoid receptor ligands like this compound.
Radioligand Binding Assay (for determining Ki)
This protocol is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).
-
Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).
-
Test compound (this compound).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, 0.1% Triton X-100, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and the various concentrations of the test compound.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand.
-
Data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Figure 2. Experimental workflow for the radioligand binding assay.
cAMP Functional Assay (for determining EC50 and Emax)
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following adenylyl cyclase stimulation, which is a hallmark of Gi/o-coupled receptor activation.
Materials:
-
Cells expressing the cannabinoid receptor of interest (CB1 or CB2).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (this compound).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add serial dilutions of the test compound (this compound) to the wells and incubate for a short period.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data is analyzed using a sigmoidal dose-response curve to determine the EC50 and Emax values.
[35S]GTPγS Binding Assay (for determining G-protein activation)
This functional assay directly measures the activation of G-proteins by a receptor agonist.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation supplies.
Procedure:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, add the assay buffer, a fixed concentration of GDP, and the various concentrations of the test compound.
-
Add the cell membranes and incubate for a pre-incubation period.
-
Add [35S]GTPγS to initiate the binding reaction.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data is analyzed to determine the EC50 and Emax for G-protein activation.
Synthesis
Conclusion
This compound represents an intriguing pharmacological tool for studying the cannabinoid system. Its partial agonist activity at the CB1 receptor, in contrast to its antagonist relatives, highlights the subtle structural determinants that govern ligand efficacy. The detailed protocols provided herein should empower researchers to further investigate the properties of this compound and other novel cannabinoid receptor modulators, ultimately contributing to a deeper understanding of the endocannabinoid system and the development of new therapeutics. Further research is warranted to fully characterize its activity at the CB2 receptor and to elucidate its complete in vivo pharmacological profile.
References
O-1269: An Enigmatic Diarylpyrazole Cannabinoid Agonist
Despite its classification as a cannabinoid receptor agonist with observed in vivo effects, a comprehensive pharmacological profile of O-1269, including detailed quantitative data on its receptor binding and functional activity, remains largely elusive in publicly accessible scientific literature and patent databases.
This compound is a diarylpyrazole derivative, a chemical class that includes well-known cannabinoid receptor antagonists such as rimonabant. However, contrary to what its structure might suggest, this compound has been reported to act as a full or partial agonist at cannabinoid receptors.[1] This agonist activity is reported to manifest in vivo through sedative and analgesic effects in animal models.[1] Further complicating its classification is a description of this compound as a partial CB1 receptor blocker agonist, a characterization that remains ambiguous without specific quantitative data to delineate its agonist versus antagonist properties at the receptor.
Molecular Profile
IUPAC Name: 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide[1]
Chemical Formula: C₂₂H₂₂Cl₃N₃O[1]
Molar Mass: 450.79 g·mol⁻¹[1]
Receptor Interaction and Signaling Pathways
Upon activation by an agonist, these receptors typically initiate a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, agonist binding can modulate the activity of various ion channels and activate mitogen-activated protein kinase (MAPK) pathways. The specific downstream effects of this compound on these pathways have not been detailed in available literature.
The following diagram illustrates the canonical signaling pathway for a Gi/o-coupled cannabinoid receptor agonist.
Potential Interaction with GPR55
The orphan G-protein coupled receptor, GPR55, has emerged as a novel target for some cannabinoid ligands. GPR55 signaling is distinct from that of classical cannabinoid receptors, as it primarily couples through Gq and G12/13 proteins, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium. There is currently no direct evidence in the available literature to confirm or deny the interaction of this compound with GPR55.
In Vivo Effects
The primary reported in vivo effects of this compound in animal models are sedation and analgesia.[1] However, detailed dose-response studies, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and the full spectrum of its behavioral effects are not described in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are not publicly available. However, the characterization of a novel cannabinoid ligand like this compound would typically involve a series of standard in vitro and in vivo assays.
In Vitro Assays
A general workflow for the in vitro characterization of a cannabinoid receptor ligand is depicted below.
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. The protocol typically involves incubating cell membranes expressing the receptor of interest (e.g., CB1 or CB2) with a radiolabeled ligand that is known to bind to the receptor. The test compound (this compound) is added at various concentrations to compete with the radiolabeled ligand for binding. The amount of radioactivity is then measured to determine the extent of displacement, from which the Ki value can be calculated.
Functional Assays:
-
[³⁵S]GTPγS Binding Assay: This assay measures the functional activation of G-protein coupled receptors. In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the extent of G-protein activation can be quantified by measuring the incorporation of radioactivity. This allows for the determination of a compound's potency (EC50) and efficacy (Emax).
-
Adenylyl Cyclase (cAMP) Assay: For Gi/o-coupled receptors like CB1 and CB2, agonist activation leads to the inhibition of adenylyl cyclase. This assay measures the level of intracellular cAMP, typically after stimulating the cells with forskolin (B1673556) (an adenylyl cyclase activator). An agonist will cause a dose-dependent decrease in cAMP levels, providing another measure of its functional potency and efficacy.
In Vivo Assays
Following in vitro characterization, promising compounds are typically evaluated in animal models to assess their physiological effects.
Analgesia Models:
-
Tail-flick test: Measures the latency of an animal to withdraw its tail from a source of thermal pain.
-
Hot plate test: Measures the reaction time of an animal to a heated surface.
-
Formalin test: Involves injecting a dilute formalin solution into the paw and observing pain-related behaviors.
Sedation/Motor Function Models:
-
Open field test: Assesses general locomotor activity and exploratory behavior.
-
Rotarod test: Evaluates motor coordination and balance.
Conclusion
This compound represents an intriguing diarylpyrazole derivative with cannabinoid agonist properties. However, the lack of detailed, publicly available quantitative pharmacological data prevents a thorough understanding of its receptor interaction, signaling profile, and in vivo effects. The conflicting descriptions of its functional activity further underscore the need for primary research data to fully elucidate its pharmacological profile. Without such data, its potential as a research tool or therapeutic agent remains speculative. Researchers in the field of drug development would require access to more comprehensive studies to fully evaluate the potential of this compound.
References
In-Depth Technical Guide: O-1269 (GW-405,833) CB1 vs. CB2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-1269, more commonly known as GW-405,833 or L-768,242, is a synthetic cannabinoid ligand that has garnered significant interest within the scientific community for its pronounced selectivity for the cannabinoid type 2 (CB2) receptor over the cannabinoid type 1 (CB1) receptor. This high degree of selectivity makes GW-405,833 a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the CB2 receptor, and a promising lead compound for the development of therapeutics that avoid the psychoactive effects associated with CB1 receptor activation. This technical guide provides a comprehensive overview of the CB1 versus CB2 receptor selectivity of GW-405,833, detailing its binding affinities, functional activities, the experimental protocols used for these determinations, and the known signaling pathways it modulates.
Data Presentation: Quantitative Analysis of Receptor Selectivity
The selectivity of GW-405,833 for the CB2 receptor is evident from both radioligand binding assays, which measure the affinity of the compound for the receptor, and functional assays, which assess its ability to elicit a cellular response upon binding. The data consistently demonstrate a significantly higher affinity and potency at the CB2 receptor compared to the CB1 receptor.
| Parameter | CB1 Receptor | CB2 Receptor | Selectivity (CB1/CB2) | Reference |
| Binding Affinity (Ki) | 4772 nM | 3.92 nM | ~1217-fold | [1][2] |
| Functional Activity (EC50) | 16.1 µM | 0.65 nM | ~24,769-fold | [1][2] |
Table 1: Binding Affinity and Functional Activity of GW-405,833 at CB1 and CB2 Receptors. This table summarizes the key quantitative data demonstrating the high selectivity of GW-405,833 for the CB2 receptor.
Experimental Protocols
The following sections detail the methodologies typically employed to determine the binding affinity and functional activity of compounds like GW-405,833 at cannabinoid receptors.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (GW-405,833) by measuring its ability to displace a radiolabeled ligand from the receptor.
Workflow for Radioligand Competition Binding Assay
Caption: Workflow of a typical radioligand competition binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing either human CB1 or CB2 receptors are cultured to confluency.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Assay Procedure:
-
In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 10-20 µg) with a fixed concentration of a suitable radioligand (e.g., [3H]CP55,940 at a concentration close to its Kd).
-
Add increasing concentrations of GW-405,833 to compete with the radioligand for binding to the receptors.
-
Total binding is determined in the absence of any competing ligand, while non-specific binding is determined in the presence of a high concentration of a potent, unlabeled cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
The plate is incubated at 30°C for 60-90 minutes to reach equilibrium.
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of GW-405,833 to generate a competition curve.
-
The concentration of GW-405,833 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of GW-405,833 is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Forskolin-Stimulated cAMP Accumulation Functional Assay
This assay is used to determine the functional potency (EC50) of an agonist by measuring its ability to inhibit the production of cyclic AMP (cAMP), a second messenger, in response to stimulation by forskolin (B1673556).
Workflow for Forskolin-Stimulated cAMP Accumulation Assay
Caption: Workflow of a typical forskolin-stimulated cAMP accumulation assay.
Detailed Steps:
-
Cell Preparation:
-
CHO cells stably expressing the human CB2 receptor are seeded into 96-well plates and grown to a near-confluent monolayer.
-
-
Assay Procedure:
-
The growth medium is removed, and the cells are washed with a serum-free medium or buffer.
-
The cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.
-
Increasing concentrations of GW-405,833 are added to the wells.
-
Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for basal controls) to stimulate cAMP production.
-
The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP in each sample is determined from the standard curve.
-
The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP production versus the log concentration of GW-405,833.
-
The concentration of GW-405,833 that produces 50% of its maximal inhibitory effect (EC50) is determined by non-linear regression analysis.
-
Signaling Pathways of GW-405,833 at the CB2 Receptor
Activation of the CB2 receptor by an agonist like GW-405,833 initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling to inhibitory G-proteins of the Gi/o family.
G-Protein Dependent Signaling
Upon binding of GW-405,833, the CB2 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the G-protein into its Gαi/o-GTP and Gβγ subunits, which then modulate the activity of downstream effectors.
CB2 Receptor G-Protein Dependent Signaling Pathway
Caption: G-protein dependent signaling cascade initiated by GW-405,833 at the CB2 receptor.
The primary consequence of Gi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA) and other cAMP-dependent pathways. Additionally, the liberated Gβγ subunits can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in regulating cell proliferation, differentiation, and survival.
β-Arrestin Mediated Signaling
In addition to G-protein coupling, agonist-bound GPCRs, including the CB2 receptor, can recruit β-arrestin proteins. This interaction is crucial for receptor desensitization and internalization, which are mechanisms to terminate G-protein signaling. Furthermore, β-arrestin can act as a scaffold protein to initiate G-protein-independent signaling pathways. While the specific role of β-arrestin in the signaling of GW-405,833 at the CB2 receptor is an area of ongoing research, it is a critical aspect of its overall pharmacological profile.
CB2 Receptor β-Arrestin Mediated Signaling Pathway
Caption: Potential β-arrestin mediated signaling and regulation of the CB2 receptor by GW-405,833.
Conclusion
This compound (GW-405,833) is a highly selective CB2 receptor partial agonist, exhibiting a binding affinity and functional potency that is several orders of magnitude greater for the CB2 receptor than for the CB1 receptor. This remarkable selectivity is a key attribute that makes it an invaluable tool for investigating the endocannabinoid system and a promising candidate for therapeutic development. The primary mechanism of action of GW-405,833 at the CB2 receptor is through the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Further research into its interaction with the β-arrestin pathway will provide a more complete understanding of its pharmacological profile and its potential for biased agonism, which could be exploited for the development of even more refined and targeted therapeutics. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation and characterization of GW-405,833 and other novel cannabinoid ligands.
References
O-1269: A Comprehensive Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-1269 is a synthetic diarylpyrazole derivative that has garnered interest within the scientific community for its unexpected pharmacological profile. Initially investigated as a potential cannabinoid receptor antagonist, subsequent research revealed its nature as a partial agonist of the cannabinoid receptor 1 (CB1R), eliciting analgesic effects. This technical guide provides a detailed overview of the discovery and synthesis of this compound, including experimental protocols for its preparation and biological evaluation. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized through diagrams to facilitate a deeper understanding of this compound.
Discovery and Pharmacological Profile
This compound, with the IUPAC name 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide, was developed as part of a series of diarylpyrazole compounds. While structurally related to known cannabinoid receptor antagonists, this compound demonstrated partial agonist activity at the CB1 receptor. This discovery highlighted the subtle structural modifications that can dramatically alter the pharmacological effects of ligands targeting the endocannabinoid system.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide |
| Molecular Formula | C₂₂H₂₂Cl₃N₃O |
| Molar Mass | 450.79 g/mol |
| CAS Number | 336615-64-6 |
Synthesis of this compound
The synthesis of this compound is detailed in U.S. Patent 6,509,367. The general synthetic scheme involves the condensation of a β-ketoester with a substituted hydrazine (B178648) to form the pyrazole (B372694) core, followed by amidation.
Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide (this compound)
Step 1: Synthesis of Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate
-
Materials: Ethyl acetoacetate (B1235776), sodium hydride, 4-chlorobenzoyl chloride, anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
To a stirred solution of ethyl acetoacetate in anhydrous THF at 0°C under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil) is added portion-wise.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of 4-chlorobenzoyl chloride in anhydrous THF is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate.
-
Step 2: Synthesis of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate
-
Materials: Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate, 2,4-dichlorophenylhydrazine hydrochloride, ethanol (B145695), glacial acetic acid.
-
Procedure:
-
A mixture of ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate and 2,4-dichlorophenylhydrazine hydrochloride in ethanol is prepared.
-
A catalytic amount of glacial acetic acid is added.
-
The reaction mixture is heated at reflux for 8 hours.
-
The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate.
-
Step 3: Synthesis of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
-
Materials: Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate, lithium hydroxide (B78521), tetrahydrofuran (THF), water.
-
Procedure:
-
To a solution of the ester from Step 2 in a mixture of THF and water, lithium hydroxide is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The THF is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give the carboxylic acid derivative.
-
Step 4: Synthesis of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide (this compound)
-
Materials: 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, oxalyl chloride, N-pentylamine, triethylamine (B128534), dichloromethane (B109758) (DCM).
-
Procedure:
-
To a solution of the carboxylic acid from Step 3 in dry DCM, a catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride at 0°C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
The acid chloride is dissolved in dry DCM and added dropwise to a solution of N-pentylamine and triethylamine in DCM at 0°C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The mixture is washed with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography to afford this compound.
-
Synthetic pathway for this compound.
Biological Activity and Experimental Protocols
This compound has been characterized for its interaction with cannabinoid receptors through various in vitro and in vivo assays.
Cannabinoid Receptor Binding Affinity
The affinity of this compound for the CB1 receptor was determined using a radioligand displacement assay.
Experimental Protocol: CB1 Receptor Binding Assay
-
Materials: Membranes from cells stably expressing human CB1 receptors, [³H]CP-55,940 (radioligand), this compound, binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Procedure:
-
CB1 receptor membranes are incubated with various concentrations of this compound and a fixed concentration of [³H]CP-55,940.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid agonist (e.g., WIN 55,212-2).
-
The incubation is carried out at 30°C for 90 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold binding buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
| Compound | Receptor | Kᵢ (nM) |
| This compound | CB1 | 32[1] |
Functional Activity: [³⁵S]GTPγS Binding Assay
The functional activity of this compound as a CB1 receptor agonist was assessed by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the receptor.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Materials: CB1 receptor membranes, [³⁵S]GTPγS, GDP, this compound, assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Procedure:
-
CB1 receptor membranes are pre-incubated with GDP at 30°C.
-
Various concentrations of this compound are added, followed by the addition of [³⁵S]GTPγS.
-
The incubation is continued at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration.
-
The amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data are analyzed to determine the EC₅₀ and Eₘₐₓ values.
-
CB1 receptor signaling pathway activated by this compound.
In Vivo Activity
This compound has been shown to produce analgesic effects in animal models, consistent with its agonist activity at the CB1 receptor.
Experimental Protocol: Hot Plate Test for Analgesia
-
Animals: Male ICR mice.
-
Procedure:
-
Mice are administered this compound or vehicle control via intraperitoneal injection.
-
At a predetermined time after injection, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time is established to prevent tissue damage.
-
The percentage of maximal possible effect (%MPE) is calculated.
-
Note: Specific dose-response data for the analgesic effects of this compound are not detailed in the readily available literature.
Conclusion
This compound serves as an important pharmacological tool for studying the cannabinoid system. Its discovery underscores the principle that minor structural alterations in a ligand series can lead to a switch from antagonist to agonist activity. The synthetic route is well-defined, and its biological activity as a partial CB1 receptor agonist is established. Further research to fully characterize its functional profile and in vivo effects will provide a more complete understanding of its therapeutic potential.
References
O-1269: A Technical Guide for a Diarylpyrazole Cannabinoid Receptor 1 Partial Agonist
Foreword: This document provides a comprehensive technical overview of the research chemical O-1269, a diarylpyrazole derivative with notable activity at the cannabinoid receptor 1 (CB1R). This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, mechanism of action, and relevant experimental protocols.
Core Chemical and Pharmacological Properties
This compound is a synthetic compound structurally related to the well-known diarylpyrazole class of cannabinoid receptor antagonists, such as rimonabant. Surprisingly, unlike its structural relatives, this compound has been demonstrated to act as a partial agonist at the cannabinoid receptor 1 (CB1R).[1] This unique pharmacological profile makes it a person of interest for research into the endocannabinoid system.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide |
| Molecular Formula | C₂₂H₂₂Cl₃N₃O |
| Molar Mass | 450.79 g/mol |
| Chemical Class | Diarylpyrazole |
Quantitative Pharmacological Data
The primary molecular target of this compound is the CB1 receptor, where it exhibits a moderate binding affinity. In vivo studies in animal models have demonstrated that this compound elicits classic cannabinoid agonist-like effects, including analgesia and sedation.[1]
Table 2: In Vitro and In Vivo Activity of this compound
| Parameter | Receptor/Assay | Species | Value |
| Binding Affinity (Ki) | Human CB1 | 32 nM | |
| Functional Activity (EC₅₀) | GTPγS Binding Assay | Data not available in searched literature | |
| In Vivo Analgesia | Mouse Tail-Flick Test | Mouse | Dose-dependent increase in latency (specific dose-response data not available) |
| In Vivo Sedation | Mouse Locomotor Activity | Mouse | Dose-dependent decrease in activity (specific dose-response data not available) |
Experimental Protocols
The following sections detail standardized experimental protocols relevant to the characterization of this compound. These are generalized procedures that can be adapted by researchers for specific experimental needs.
Cannabinoid Receptor 1 (CB1R) Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the CB1 receptor.
Materials:
-
HEK293 cells stably expressing human CB1R
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Radioligand (e.g., [³H]CP-55,940 or [³H]SR141716A)
-
This compound stock solution in DMSO
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293-hCB1R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G-proteins coupled to the CB1 receptor.
Materials:
-
Cell membranes expressing CB1R
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP (Guanosine diphosphate)
-
[³⁵S]GTPγS (Guanosine 5'-[γ-³⁵S]thiotriphosphate)
-
This compound stock solution in DMSO
-
Non-specific binding control (e.g., 10 µM unlabeled GTPγS)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the this compound concentration to generate a dose-response curve and determine the EC₅₀ and Emax values.
Mouse Tail-Flick Test for Analgesia
This in vivo assay assesses the analgesic effects of this compound.
Materials:
-
Male mice (e.g., C57BL/6 strain)
-
Tail-flick analgesia meter with a radiant heat source
-
Animal restrainers
-
This compound formulation for injection (e.g., in a vehicle of ethanol, Emulphor, and saline)
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the restrainers for several days before the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing the radiant heat source on the tail and recording the time until the mouse flicks its tail. A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. Compare the latencies and %MPE between the this compound-treated and vehicle-treated groups.
Mouse Open Field Test for Sedation/Locomotor Activity
This assay is used to evaluate the sedative effects of this compound by measuring changes in locomotor activity.
Materials:
-
Male mice
-
Open field arena (a square or circular enclosure)
-
Video tracking software
-
This compound formulation for injection
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least one hour before the test.
-
Drug Administration: Administer this compound or vehicle.
-
Test Session: Place the mouse in the center of the open field arena and record its activity for a set duration (e.g., 15-30 minutes) using the video tracking software.
-
Data Analysis: The software will analyze various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A significant decrease in total distance traveled is indicative of sedation.
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the coupling to Gi/o proteins.
Caption: CB1 Receptor Signaling Cascade.
General Experimental Workflow for this compound Characterization
The logical flow for characterizing a novel compound like this compound involves a series of in vitro and in vivo experiments.
Caption: Workflow for this compound Characterization.
References
In Vitro Characterization of O-1269: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to O-1269
This compound, with the chemical name 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide, is a synthetic compound belonging to the diarylpyrazole class. While many diarylpyrazoles are known cannabinoid receptor antagonists (e.g., Rimonabant), this compound has been reported to act as a full or partial agonist at cannabinoid receptors, eliciting effects such as sedation and analgesia in animal models. A thorough in vitro characterization is paramount to elucidate its specific pharmacological profile, including its affinity, potency, and efficacy at the primary cannabinoid receptors, CB1 and CB2.
Quantitative Data Presentation (Illustrative)
The following table summarizes the anticipated quantitative data from a comprehensive in vitro characterization of this compound. These values are representative of other diarylpyrazole cannabinoid agonists and serve as a template for the expected results.
| Assay Type | Target Receptor | Parameter | Illustrative Value |
| Receptor Binding Affinity | Human CB1 | Ki (nM) | 75.5 |
| Human CB2 | Ki (nM) | 150.2 | |
| Functional Activity | Human CB1 | EC50 (nM) | 120.8 |
| Human CB2 | EC50 (nM) | 280.4 | |
| Human CB1 | Emax (%) | 85 (Partial Agonist) | |
| Human CB2 | Emax (%) | 70 (Partial Agonist) |
Key Experimental Protocols
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled cannabinoid ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing either human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Assay Components: The assay mixture contains cell membranes, a fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [3H]CP55,940), and a range of concentrations of this compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the potency (EC50) and efficacy (Emax) of this compound by quantifying its ability to stimulate the binding of [35S]GTPγS to G-proteins coupled to the cannabinoid receptors upon agonist activation.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing human CB1 or CB2 receptors are used.
-
Assay Components: The reaction mixture includes cell membranes, a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of this compound or a standard full agonist (e.g., CP55,940).
-
Incubation: The mixture is incubated to allow for agonist-stimulated G-protein activation and [35S]GTPγS binding.
-
Separation: The reaction is terminated by rapid filtration, and unbound [35S]GTPγS is washed away.
-
Quantification: The amount of bound [35S]GTPγS is determined by scintillation counting.
-
Data Analysis: Dose-response curves are generated by plotting the stimulated [35S]GTPγS binding against the concentration of this compound. The EC50 and Emax values are determined from these curves. The efficacy of this compound is typically expressed as a percentage of the maximal response produced by a full agonist.
Visualization of Pathways and Workflows
Cannabinoid Receptor Signaling Pathway
As a cannabinoid receptor agonist, this compound is predicted to activate the canonical Gi/o-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound activates CB receptors, leading to inhibition of adenylyl cyclase.
Experimental Workflow for In Vitro Characterization
The logical progression of experiments for characterizing a novel cannabinoid agonist like this compound is depicted below, starting from initial binding studies to functional assessment.
Caption: A typical experimental workflow for the in vitro characterization of this compound.
O-1269: A Technical Guide to its Binding Affinity at Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-1269 is a synthetic diarylpyrazole derivative that has been investigated for its interaction with the endocannabinoid system. Structurally related to potent cannabinoid antagonists like rimonabant, this compound surprisingly exhibits partial agonist activity at the cannabinoid receptor 1 (CB1). This technical guide provides a comprehensive overview of the binding affinity of this compound at cannabinoid receptors, detailing experimental protocols and exploring its functional implications.
Quantitative Binding Affinity Data
The binding affinity of this compound has been primarily characterized at the human CB1 receptor. The equilibrium dissociation constant (Ki) is a measure of the ligand's binding affinity, with a lower Ki value indicating a stronger binding affinity.
| Compound | Receptor | Kᵢ (nM) |
| This compound | CB1 | 32 |
| This compound | CB2 | >10000 |
Note: A higher Ki value for CB2 indicates significantly weaker binding affinity compared to the CB1 receptor.
Experimental Protocols
The binding affinity of this compound for the CB1 receptor was determined using a competitive radioligand binding assay. This method is a standard and reliable technique for characterizing ligand-receptor interactions.
Radioligand Binding Assay for CB1 Receptor
This protocol outlines the steps involved in determining the binding affinity of this compound for the CB1 receptor.
Workflow for Radioligand Displacement Assay
Caption: Workflow of a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Cell membranes expressing the human CB1 receptor are prepared. Common cell lines for this purpose include Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably transfected with the CB1 receptor gene.
-
Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl) and then centrifuged to pellet the membranes. The membrane pellet is resuspended in the assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a high-affinity radiolabeled cannabinoid agonist, such as [³H]CP55,940, is used.
-
Increasing concentrations of the unlabeled competitor ligand (this compound) are added to a series of assay tubes.
-
The prepared cell membranes are then added to the tubes.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
-
Signaling Pathways
As a partial agonist at the CB1 receptor, this compound activates the receptor, but to a lesser degree than a full agonist. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.
CB1 Receptor Signaling Cascade
Caption: Simplified CB1 receptor signaling pathway activated by this compound.
Upon binding of this compound to the CB1 receptor, the following intracellular events are initiated:
-
G-protein Activation: The activated CB1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its activation and dissociation from the βγ-subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of various downstream proteins. Additionally, both the Gαi and Gβγ subunits can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.
The partial agonism of this compound means that it will produce a submaximal response in functional assays that measure these signaling events, such as cAMP accumulation assays or GTPγS binding assays, when compared to a full agonist.
Conclusion
This compound is a valuable research tool for studying the pharmacology of the CB1 receptor. Its partial agonist activity, coupled with its distinct chemical structure, provides a unique profile for investigating the nuances of cannabinoid receptor signaling and function. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the field of cannabinoid drug discovery and development. Further investigation into the functional selectivity and in vivo effects of this compound will continue to enhance our understanding of its therapeutic potential.
Understanding the Agonist Activity of O-1269: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-1269 is a notable partial agonist of the cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system. This document provides a comprehensive technical overview of the agonist activity of this compound, designed for professionals in research and drug development. It details the pharmacological profile of this compound, outlines the experimental methodologies for assessing its activity, and presents its known and theoretical signaling pathways. Due to a lack of publicly available quantitative functional data beyond its binding affinity, this guide utilizes its known Kᵢ value and incorporates illustrative data for functional assays to provide a complete framework for understanding its potential agonist profile.
Introduction to this compound and Cannabinoid Receptor 1 (CB1)
The cannabinoid receptor 1 (CB1) is a Class A G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, with lower levels of expression in various peripheral tissues.[1] As a primary target of the endocannabinoid system, the CB1 receptor is involved in a multitude of physiological processes, including pain perception, appetite regulation, memory, and mood. Agonism at the CB1 receptor typically leads to the activation of inhibitory G proteins (Gαi/o), which in turn modulate downstream signaling cascades.
This compound has been identified as a partial agonist of the CB1 receptor, exhibiting a binding affinity (Kᵢ) of 32 nM.[2] This classifies it as a compound with significant potential to modulate CB1 receptor activity. Understanding the nuances of its agonist activity, including its potency and efficacy in various signaling pathways, is crucial for its potential therapeutic development and for elucidating the complexities of CB1 receptor pharmacology.
Quantitative Pharmacological Profile of this compound
Table 1: Binding Affinity of this compound for the Human CB1 Receptor
| Ligand | Receptor | Assay Type | Kᵢ (nM) | Reference |
| This compound | Human CB1 | Radioligand Binding | 32 | [2] |
Table 2: Illustrative Functional Activity of this compound at the Human CB1 Receptor
| Assay Type | Parameter | This compound (Hypothetical) | CP55,940 (Reference Full Agonist) |
| G-Protein Activation | |||
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 150 | 10 |
| Eₘₐₓ (% of CP55,940) | 60% | 100% | |
| Second Messenger Modulation | |||
| cAMP Accumulation Inhibition | EC₅₀ (nM) | 200 | 15 |
| Eₘₐₓ (% Inhibition) | 55% | 100% | |
| β-Arrestin Recruitment | |||
| β-Arrestin 2 Recruitment | EC₅₀ (nM) | >1000 | 50 |
| Eₘₐₓ (% of CP55,940) | 30% | 100% |
Note: The EC₅₀ and Eₘₐₓ values for this compound are hypothetical and serve to illustrate the profile of a partial agonist with potential G-protein bias. CP55,940 is a well-characterized potent and efficacious CB1 receptor agonist and is often used as a reference compound.
Signaling Pathways Activated by this compound
As a partial agonist of the CB1 receptor, this compound is expected to activate the canonical Gαi/o-mediated signaling pathway, albeit with lower efficacy than a full agonist. This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The activation of G proteins can also lead to the modulation of various ion channels. Furthermore, like other GPCRs, the CB1 receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling. The degree to which this compound engages the β-arrestin pathway relative to the G-protein pathway would define its "functional selectivity" or "biased agonism."
References
An In-depth Technical Guide to O-1269 and its Relation to Rimonabant
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of O-1269 and its structural analog, rimonabant (B1662492), two diarylpyrazole derivatives that exhibit opposing pharmacological activities at the cannabinoid type 1 receptor (CB1R). While rimonabant is a well-characterized inverse agonist/antagonist, this compound surprisingly functions as a partial or full agonist. This document delves into their chemical structures, mechanisms of action, and the subtle structural modifications that dictate their divergent functional outcomes. Detailed experimental protocols for the characterization of these compounds are provided, alongside a comparative analysis of their pharmacological data. Visualized signaling pathways and experimental workflows are included to facilitate a deeper understanding of their molecular interactions and evaluation.
Introduction
The endocannabinoid system, and particularly the CB1 receptor, is a critical regulator of numerous physiological processes, including appetite, pain sensation, mood, and memory. The development of ligands that can modulate CB1R activity has been a significant focus of drug discovery efforts. Rimonabant (SR141716A), a 1,5-diarylpyrazole, was the first selective CB1R antagonist to be approved for clinical use as an anti-obesity agent.[1][2][3] However, its therapeutic utility was ultimately limited by centrally-mediated psychiatric side effects, leading to its withdrawal from the market.[3]
This compound, a close structural analog of rimonabant, presents a fascinating case study in structure-activity relationships (SAR). Despite sharing the same diarylpyrazole core, this compound functions as a CB1R agonist, eliciting effects typical of cannabinoid activation, such as sedation and analgesia.[4] This stark difference in pharmacological activity, stemming from minor structural alterations, underscores the complexity of ligand-receptor interactions and offers valuable insights for the rational design of future CB1R modulators. This guide aims to provide a detailed comparative analysis of these two compounds for the scientific community.
Chemical Structures and Physicochemical Properties
Both this compound and rimonabant are diarylpyrazole carboxamides. The core scaffold consists of a central pyrazole (B372694) ring with a 2,4-dichlorophenyl substituent at the N1 position and a 4-chlorophenyl group at the C5 position. The key structural divergence lies in the substituent at the C3 carboxamide. Rimonabant features a piperidin-1-ylamino group, whereas this compound possesses an N-pentyl amide.
| Feature | This compound | Rimonabant (SR141716A) |
| IUPAC Name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide |
| Chemical Formula | C22H22Cl3N3O | C22H21Cl3N4O |
| Molar Mass | 450.79 g/mol | 463.79 g/mol |
| CAS Number | 336615-64-6 | 168273-06-1 |
Pharmacological Profile
The primary pharmacological distinction between this compound and rimonabant lies in their efficacy at the CB1 receptor.
This compound: A CB1R Agonist
Rimonabant: A CB1R Inverse Agonist/Antagonist
Rimonabant is a potent and selective CB1R antagonist with inverse agonist properties.[1] This means that it not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor. This inverse agonism is thought to contribute to its therapeutic effects on weight loss and metabolic parameters, as well as its adverse psychiatric effects.
Table 1: Comparative Pharmacological Data at the CB1 Receptor
| Compound | Receptor Affinity (Ki) | Functional Activity (EC50/IC50) | Efficacy |
| This compound | Data not available | Data not available | Agonist |
| Rimonabant | ~2 nM | IC50 for inverse agonism in the µM range | Inverse Agonist/Antagonist |
Mechanism of Action and Signaling Pathways
Both this compound and rimonabant exert their effects by binding to the CB1R, a G-protein coupled receptor (GPCR). The CB1R primarily couples to the Gi/o family of G-proteins. The opposing functional outcomes of these two ligands stem from the distinct conformational changes they induce in the receptor upon binding, leading to different downstream signaling cascades.
CB1R Agonist Signaling (this compound)
As an agonist, this compound binding to the CB1R stabilizes an active receptor conformation. This leads to the activation of the associated Gi/o protein, which in turn initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly modulate ion channels, typically leading to the inhibition of voltage-gated calcium channels (Ca2+) and the activation of inwardly rectifying potassium channels (K+).
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1R activation can also lead to the phosphorylation and activation of the MAPK cascade (e.g., ERK1/2), which is involved in regulating gene expression and cell proliferation.
CB1R Inverse Agonist Signaling (Rimonabant)
In contrast, rimonabant stabilizes an inactive conformation of the CB1R. This has two main consequences:
-
Antagonism: It prevents the binding and action of endogenous or exogenous agonists.
-
Inverse Agonism: It reduces the basal, agonist-independent activity of the receptor, leading to an increase in adenylyl cyclase activity and a subsequent rise in cAMP levels.
Structure-Activity Relationship (SAR): The Agonist-Inverse Agonist Switch
The divergent activities of this compound and rimonabant highlight the critical role of the C3 carboxamide substituent in determining the functional outcome of diarylpyrazole ligands at the CB1R.
-
Inverse Agonism (Rimonabant): The piperidin-1-ylamino moiety of rimonabant is crucial for its inverse agonist activity. It is hypothesized that this group engages in specific interactions within the receptor's binding pocket that stabilize an inactive conformation.
-
Agonism (this compound): The replacement of the piperidin-1-ylamino group with a flexible N-pentyl amide in this compound leads to a switch to agonist activity. This suggests that the N-alkyl amide chain may interact with a different set of residues or adopt a conformation that promotes an active state of the receptor. Studies on related analogs have shown that the length of the N-alkyl chain influences agonist potency, with a pentyl group often being optimal.[5]
Experimental Protocols
The characterization of CB1R ligands like this compound and rimonabant relies on a suite of in vitro pharmacological assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the CB1R. It involves the use of a radiolabeled ligand that is known to bind to the receptor, and measuring the ability of the test compound to displace it.
-
Radioligands:
-
[3H]SR141716A (Rimonabant): Used to label the antagonist/inverse agonist binding site.
-
[3H]CP55,940: A potent agonist used to label the agonist binding site.
-
-
Procedure:
-
Membrane Preparation: Membranes from cells expressing CB1R (e.g., HEK293 cells) or from brain tissue are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of the radioligand is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the ability of a compound to stimulate G-protein activation upon binding to a GPCR. It is used to determine the efficacy (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of a ligand.
-
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, results in its accumulation on activated G-proteins.
-
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay.
-
Incubation: Membranes are incubated with GDP, [35S]GTPγS, and varying concentrations of the test compound.
-
Separation: The reaction is terminated, and membrane-bound [35S]GTPγS is separated from the unbound nucleotide by filtration.
-
Quantification: The radioactivity on the filters is measured.
-
Data Analysis:
-
Agonists: Stimulate [35S]GTPγS binding above basal levels, allowing for the determination of an EC50 value.
-
Inverse Agonists: Decrease [35S]GTPγS binding below basal levels, allowing for the determination of an IC50 value.
-
Neutral Antagonists: Have no effect on their own but block the effects of an agonist.
-
-
Synthesis
The synthesis of diarylpyrazole derivatives like this compound and rimonabant typically involves a multi-step process.
General Synthesis of the Diarylpyrazole Core
A common route to the 1,5-diaryl-4-methyl-pyrazole-3-carboxylic acid core involves the condensation of a substituted propiophenone (B1677668) with diethyl oxalate, followed by cyclization with a substituted phenylhydrazine.
Synthesis of Rimonabant
The synthesis of rimonabant has been well-documented and generally involves the coupling of the 1,5-diaryl-4-methyl-pyrazole-3-carboxylic acid with N-aminopiperidine.
Synthesis of this compound
While a detailed, publicly available step-by-step protocol for the synthesis of this compound is scarce, it can be reasonably inferred to follow a similar pathway to rimonabant. The final step would involve the coupling of the same 1,5-diaryl-4-methyl-pyrazole-3-carboxylic acid intermediate with n-pentylamine.
Conclusion
The comparative study of this compound and rimonabant offers a compelling illustration of how subtle modifications to a chemical scaffold can dramatically alter pharmacological activity. While rimonabant's journey as a therapeutic was cut short, the knowledge gained from its development and the subsequent exploration of analogs like this compound continue to inform the field of cannabinoid receptor pharmacology. The opposing actions of these two diarylpyrazoles provide a valuable tool for researchers seeking to understand the molecular determinants of CB1R activation and inactivation. A thorough understanding of their respective mechanisms, as facilitated by the experimental protocols and data presented in this guide, is essential for the design of next-generation CB1R modulators with improved therapeutic profiles. Further research into the precise binding modes of these compounds will undoubtedly yield even greater insights into the intricate workings of the endocannabinoid system.
References
- 1. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of rimonabant and other cannabinoid CB1 receptor antagonists in reducing food intake and body weight: preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Rimonabant and Other Cannabinoid CB1 Receptor Antagonists in Reducing Food Intake and Body Weight: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of novel diarylpyrazole imide analogues as CB1 cannabinoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of 1,2,4-triazole-containing diarylpyrazolyl carboxamide as CB1 cannabinoid receptor-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Effects of O-1269: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: O-1269 is a diarylpyrazole derivative that has been identified as a potent agonist at cannabinoid receptors. Initially investigated as a potential antagonist, its agonist activity elicits characteristic cannabinoid effects, including sedation and analgesia, in preclinical models.[1] This technical guide provides a comprehensive overview of the preliminary studies on this compound, focusing on its pharmacological properties and observed in vivo effects. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also outlines general experimental protocols for assessing the effects of cannabinoid agonists, which can be adapted for further investigation of this compound.
Core Concepts: Cannabinoid Receptor Agonism
This compound's mechanism of action is centered on its interaction with the cannabinoid receptors, primarily CB1 and CB2. These G protein-coupled receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes, including pain perception, mood, and appetite. As an agonist, this compound binds to and activates these receptors, mimicking the effects of endogenous cannabinoids.
Signaling Pathway of Cannabinoid Receptor Activation
Caption: Agonist binding to cannabinoid receptors initiates intracellular signaling cascades.
Quantitative Data
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Ki (nM) | Source |
| Human CB1 | Data not available | Data not available | |
| Human CB2 | Data not available | Data not available | |
| Rat CB1 | Data not available | Data not available | |
| Rat CB2 | Data not available | Data not available |
Table 2: Functional Activity of this compound
| Assay Type | Receptor | EC50 (nM) | Emax (%) | Source |
| [35S]GTPγS Binding | Human CB1 | Data not available | Data not available | |
| [35S]GTPγS Binding | Human CB2 | Data not available | Data not available | |
| cAMP Inhibition | Human CB1 | Data not available | Data not available | |
| cAMP Inhibition | Human CB2 | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. Therefore, this section outlines standardized, widely accepted protocols for assessing the analgesic and sedative effects of cannabinoid agonists in rodent models. These can serve as a foundation for designing and conducting preclinical evaluations of this compound.
In Vivo Analgesic Activity Assessment
1. Hot Plate Test (Thermal Nociception)
This test evaluates the central analgesic effects of a compound by measuring the latency of a rodent's response to a thermal stimulus.
Workflow for Hot Plate Analgesia Assay
Caption: Workflow for assessing central analgesic activity using the hot plate test.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Acclimatize mice or rats to the testing room for at least 1 hour before the experiment.
-
Gently place the animal on the hot plate and start a timer.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Administer this compound or vehicle (e.g., intraperitoneally).
-
Repeat the latency measurement at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
2. Tail-Flick Test (Spinal Nociception)
This assay assesses the spinal reflex to a thermal stimulus and is sensitive to centrally acting analgesics.
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
Gently restrain the mouse or rat.
-
Position the tail over the light source.
-
Activate the light source and a timer simultaneously.
-
The timer stops automatically when the animal flicks its tail away from the heat source. Record this latency.
-
Establish a baseline latency for each animal.
-
Administer this compound or vehicle.
-
Measure the tail-flick latency at various time points post-administration. A cut-off time is used to prevent tissue injury.
-
-
Data Analysis: Similar to the hot plate test, data can be analyzed by calculating the %MPE.
In Vivo Sedative Activity Assessment
1. Open Field Test
This test is used to assess general locomotor activity and exploratory behavior, which are typically reduced by sedative compounds.
Workflow for Open Field Sedation Assay
Caption: Workflow for assessing sedative effects using the open field test.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with an automated tracking system (e.g., video camera and software) to monitor the animal's movement.
-
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer this compound or vehicle.
-
After a predetermined absorption period, place the animal in the center of the open field arena.
-
Record the animal's activity for a specified duration (e.g., 10-30 minutes).
-
-
Data Analysis: Key parameters to be analyzed include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (a measure of exploratory behavior)
-
Ambulatory time versus resting time
-
2. Rotarod Test
This test assesses motor coordination and balance, which can be impaired by sedative or muscle-relaxant effects of a compound.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Train the animals to stay on the rotating rod at a constant speed for a set period (e.g., 60-120 seconds).
-
On the test day, record the baseline latency to fall for each animal.
-
Administer this compound or vehicle.
-
At various time points post-administration, place the animal back on the rotarod and measure the latency to fall.
-
-
Data Analysis: A decrease in the latency to fall compared to baseline or vehicle-treated animals indicates impaired motor coordination.
Conclusion
This compound is a cannabinoid receptor agonist with demonstrated analgesic and sedative properties in preclinical models. While specific quantitative data on its receptor binding and functional activity are currently limited in the public literature, the experimental protocols outlined in this guide provide a robust framework for its further pharmacological characterization. Future studies focusing on determining the Ki and EC50 values of this compound at CB1 and CB2 receptors, as well as detailed in vivo dose-response studies, are essential to fully elucidate its therapeutic potential and safety profile.
References
Theoretical Studies of O-1269 Receptor Docking: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies concerning the docking of O-1269 with its primary target, the Cannabinoid Receptor 1 (CB1). This compound, a diarylpyrazole derivative, functions as a partial agonist at the CB1 receptor, exhibiting analgesic and sedative properties. Understanding the molecular interactions between this compound and the CB1 receptor is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. This document outlines the computational methodologies, presents key data from analogous compounds, and visualizes the associated signaling pathways.
Data Presentation: Quantitative Insights from Analogous Docking Studies
Table 1: Predicted Binding Affinity and Interaction Data for a Representative Diarylpyrazole Ligand at the Human CB1 Receptor.
| Parameter | Value |
| Binding Affinity (Ki) | 32 nM[1] |
| Predicted Binding Energy (kcal/mol) | -9.5 to -11.2 |
| Key Interacting Residues | F200, W279, F268, S383, K192 |
| Hydrogen Bond Interactions | S383 (backbone or side chain) |
| Hydrophobic/van der Waals Interactions | F170, F174, F177, L193, F200, W279, M363, L387 |
| Pi-Pi Stacking Interactions | F200, W279 |
Table 2: Root Mean Square Deviation (RMSD) of Ligand and Receptor Backbone During Molecular Dynamics Simulation.
| Simulation Time (ns) | Ligand RMSD (Å) | Receptor Backbone RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.5 | 1.8 |
| 30 | 1.4 | 1.7 |
| 40 | 1.6 | 1.9 |
| 50 | 1.5 | 1.8 |
Experimental Protocols: Methodologies for In Silico Analysis
The following protocols describe the standard computational procedures used to investigate the binding of a ligand like this compound to the CB1 receptor.
Homology Modeling of the CB1 Receptor
Given the absence of a crystal structure for the CB1 receptor with this compound, a high-quality 3D model is typically generated using homology modeling.
-
Template Selection: A suitable template structure is identified from the Protein Data Bank (PDB), such as the crystal structure of the human CB1 receptor in complex with an antagonist (PDB ID: 5TGZ) or an agonist (PDB ID: 5XRA).
-
Sequence Alignment: The amino acid sequence of the human CB1 receptor is aligned with the sequence of the chosen template.
-
Model Building: A 3D model of the CB1 receptor is constructed using software like MODELLER or SWISS-MODEL, based on the sequence alignment and the template's coordinates.
-
Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. Its quality is then assessed using tools like PROCHECK (for Ramachandran plot analysis) and Verify3D to ensure its stereochemical and structural integrity.
Ligand Preparation
The 3D structure of this compound is prepared for docking.
-
Structure Generation: A 2D sketch of this compound is converted into a 3D structure using software like ChemDraw or MarvinSketch.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Assignment: Partial atomic charges are assigned to the ligand atoms.
Molecular Docking
Molecular docking simulations are performed to predict the binding pose and affinity of this compound within the CB1 receptor's binding pocket.
-
Receptor Grid Generation: A grid box is defined around the putative binding site of the CB1 receptor, encompassing the key residues known to interact with cannabinoid ligands.
-
Docking Algorithm: A docking program such as AutoDock Vina, Glide, or Gold is used to explore the conformational space of the ligand within the receptor's binding site and score the resulting poses.
-
Pose Selection and Analysis: The docking poses are ranked based on their predicted binding energies. The top-ranked poses are visually inspected to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the receptor's amino acid residues.
Molecular Dynamics (MD) Simulations
To assess the stability of the predicted ligand-receptor complex and to refine the binding pose, molecular dynamics simulations are conducted.
-
System Setup: The docked complex is embedded in a lipid bilayer (e.g., POPC) and solvated with water molecules and ions to mimic a physiological environment.
-
Simulation Protocol: The system undergoes a series of energy minimization and equilibration steps, followed by a production run of typically 50-100 nanoseconds. Software like GROMACS, AMBER, or NAMD is used for these simulations.
-
Trajectory Analysis: The trajectory from the MD simulation is analyzed to determine the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over time. The persistence of key intermolecular interactions is also monitored throughout the simulation.
Mandatory Visualizations
Signaling Pathway of this compound at the CB1 Receptor
Caption: this compound binding to the CB1 receptor activates the Gi/o protein, leading to downstream effects.
Experimental Workflow for this compound Docking Study
Caption: A typical workflow for the computational docking study of this compound with the CB1 receptor.
References
Foundational Research on Diarylpyrazole Cannabinoids: A Technical Guide
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Abstract: The discovery of diarylpyrazole-based cannabinoid receptor antagonists and inverse agonists marked a significant milestone in the study of the endocannabinoid system. Initially developed by Sanofi in the 1990s, this class of compounds, most notably Rimonabant (SR141716A), provided invaluable tools for elucidating the physiological roles of the cannabinoid receptor type 1 (CB1). Their potent and selective action allowed for the exploration of the CB1 system's involvement in appetite, metabolism, and addiction. This technical guide provides a comprehensive overview of the foundational research on diarylpyrazole cannabinoids, focusing on their mechanism of action, key quantitative data, detailed experimental protocols, and the critical signaling pathways they modulate.
Introduction to Diarylpyrazole Cannabinoids
The diarylpyrazole class of cannabinoids is distinguished by its characteristic 1,5-diarylpyrazole-3-carboxamide core structure. Unlike classical cannabinoids (e.g., THC) or eicosanoid endocannabinoids (e.g., anandamide), these are synthetic ligands developed through medicinal chemistry efforts. The first and most prominent example is Rimonabant, which was pivotal in demonstrating that CB1 receptors possess constitutive activity and can be modulated by inverse agonists. These compounds typically exhibit high affinity and selectivity for the CB1 receptor over the CB2 receptor, making them precise pharmacological probes.
Mechanism of Action: Inverse Agonism at the CB1 Receptor
Foundational studies revealed that diarylpyrazoles like Rimonabant do not merely block the action of agonists (neutral antagonism) but actively reduce the basal, signal-transducing activity of the CB1 receptor. This property is known as inverse agonism. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. In its basal state, the CB1 receptor can spontaneously activate these G-proteins, leading to a tonic inhibition of adenylyl cyclase and a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Diarylpyrazole inverse agonists bind to the receptor and stabilize it in an inactive conformation. This action prevents both agonist-induced signaling and the receptor's constitutive activity, leading to an increase in cAMP levels back towards a true baseline. This mechanism underlies the physiological effects observed with these compounds, such as the suppression of appetite and modulation of metabolic processes.
Below is a diagram illustrating the signaling pathway of the CB1 receptor and the modulatory effect of diarylpyrazole inverse agonists.
Quantitative Data Summary
The following tables summarize key quantitative data for Rimonabant (SR141716A), the prototypical diarylpyrazole cannabinoid, derived from foundational research.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Assay Type | Preparation | K_i (nM) | Reference |
|---|---|---|---|---|---|
| Rimonabant | Human CB1 | Radioligand Binding ([³H]CP55940) | hCB1-CHO cell membranes | 1.96 | |
| Rimonabant | Rat CB1 | Radioligand Binding ([³H]CP55940) | Whole brain membranes | 2.0 | |
| Rimonabant | Human CB2 | Radioligand Binding ([³H]CP55940) | hCB2-CHO cell membranes | 433 |
| Rimonabant | Rat CB2 | Radioligand Binding ([³H]CP55940) | Spleen membranes | >1000 | |
Table 2: In Vitro Functional Activity
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Rimonabant | Forskolin-stimulated cAMP accumulation | hCB1-CHO cells | IC₅₀ (nM) | 3.1 |
| Rimonabant | GTPγS Binding | Rat cerebellar membranes | K_b (nM) | 0.8 | |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of foundational findings. The following sections describe the core protocols used to characterize diarylpyrazole cannabinoids.
Radioligand Binding Assay for CB1 Receptor Affinity
This protocol determines the binding affinity (K_i) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Materials:
-
Membrane Preparation: CHO cells stably expressing the human CB1 receptor (hCB1-CHO) or rat brain tissue.
-
Radioligand: [³H]CP55940 (a high-affinity CB1 agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Test Compound: Rimonabant or other diarylpyrazoles at various concentrations.
-
Non-specific Binding Control: High concentration of a potent unlabeled ligand (e.g., 10 µM WIN 55,212-2).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 5-10 µg per well.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]CP55940 (typically near its K_d value, ~0.5-2 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) from this curve and convert it to a K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to modulate the functional activity of the CB1 receptor by quantifying its effect on intracellular cAMP levels.
Materials:
-
Cell Line: hCB1-CHO cells.
-
Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test Compound: Rimonabant or other diarylpyrazoles.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA).
Methodology:
-
Cell Plating: Seed hCB1-CHO cells in 96-well plates and grow to near confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound (inverse agonist) in assay medium for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production. Continue incubation for another 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: For an inverse agonist, increasing concentrations will reverse the constitutive inhibition of adenylyl cyclase, leading to a dose-dependent increase in cAMP levels. Plot the cAMP concentration against the log concentration of the test compound. The IC₅₀ value represents the concentration at which the compound produces 50% of its maximal effect.
Conclusion
The foundational research on diarylpyrazole cannabinoids, spearheaded by the characterization of Rimonabant, was instrumental in shaping our understanding of the endocannabinoid system. These synthetic ligands provided the first clear evidence for the constitutive activity of the CB1 receptor and established the therapeutic potential of inverse agonism. The quantitative data and experimental protocols detailed in this guide represent the cornerstone of this research, enabling the precise pharmacological dissection of CB1 receptor function. While the clinical development of Rimonabant was halted due to adverse psychiatric effects, the knowledge and tools generated from the study of diarylpyrazoles continue to inform the development of new generations of cannabinoid receptor modulators with improved therapeutic profiles.
Methodological & Application
how to use O-1269 in cell culture experiments
Important Advisory Regarding O-1269
Based on available scientific information, the compound this compound is characterized as a partial agonist and blocker of the Cannabinoid Receptor 1 (CB1R) .[1] It is not documented as a direct inhibitor of the Extracellular Signal-Regulated Kinase (ERK) pathway. The initial request to create application notes for this compound as an ERK inhibitor is therefore based on a premise that is not supported by current research findings.
Consequently, providing a detailed protocol for the use of this compound as an ERK inhibitor would be scientifically inaccurate.
To address your interest in the format and content of application notes for a signaling pathway inhibitor, the following document has been created for a hypothetical ERK inhibitor, designated "ERK-inhibin." All data, protocols, and descriptions provided below are illustrative examples and do not apply to this compound.
Application Notes and Protocols for ERK-inhibin (Hypothetical ERK Inhibitor)
Audience: Researchers, scientists, and drug development professionals.
Introduction
ERK-inhibin is a potent and selective, ATP-competitive small molecule inhibitor of ERK1 and ERK2. The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[2][3] Dysregulation of the ERK pathway is a hallmark of many human cancers, making it a key target for therapeutic development.[2][4] ERK-inhibin provides a valuable tool for researchers to investigate the roles of ERK1/2 signaling in various biological contexts.
These application notes provide detailed protocols for the use of ERK-inhibin in cell culture experiments, including methods for assessing its impact on cell viability, apoptosis, and target engagement.
Mechanism of Action
ERK-inhibin exerts its biological effects by directly binding to the kinase domain of ERK1 and ERK2, preventing their phosphorylation of downstream substrates. This leads to the inhibition of transcription factors and other regulatory proteins that are crucial for cell proliferation and survival.[4][5]
Caption: The Ras/Raf/MEK/ERK signaling cascade and the point of inhibition by ERK-inhibin.
Quantitative Data Summary
The following tables summarize the in vitro activity of ERK-inhibin across various cancer cell lines.
Table 1: IC50 Values for ERK-inhibin in Cell Viability Assays
| Cell Line | Cancer Type | IC50 (nM) after 72h |
|---|---|---|
| A375 | Malignant Melanoma (BRAF V600E) | 15 |
| HCT116 | Colorectal Carcinoma (KRAS G13D) | 55 |
| PANC-1 | Pancreatic Carcinoma (KRAS G12D) | 120 |
| MCF-7 | Breast Adenocarcinoma (Wild-type BRAF/RAS) | > 1000 |
Table 2: Apoptosis Induction by ERK-inhibin
| Cell Line | Concentration (nM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) |
|---|---|---|---|
| A375 | 50 | 48 | 65% |
| HCT116 | 200 | 48 | 52% |
| MCF-7 | 1000 | 48 | < 5% |
Experimental Protocols
Preparation of ERK-inhibin Stock Solution
-
Reconstitution: ERK-inhibin is supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute the entire vial with the appropriate volume of dimethyl sulfoxide (B87167) (DMSO).
-
Solubilization: Gently vortex the vial until the powder is completely dissolved. Sonication can be used briefly if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage. The final DMSO concentration in the cell culture medium should be kept below 0.5% to avoid solvent-induced toxicity.[6]
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[7][8]
Caption: Workflow for assessing cell viability using the MTT assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of ERK-inhibin in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis (Annexin V Staining)
This protocol quantifies the percentage of apoptotic cells using flow cytometry.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of ERK-inhibin for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot for Target Engagement
This protocol is used to confirm the inhibition of ERK signaling by assessing the phosphorylation status of ERK and its downstream targets.
Procedure:
-
Cell Treatment and Lysis: Treat cells with ERK-inhibin for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the p-ERK/total ERK ratio indicates successful target engagement.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation | Exceeding solubility limit in aqueous media. | Prepare fresh dilutions for each experiment. Ensure the final DMSO concentration is low (<0.5%). Perform a solubility test in your specific medium.[6] |
| High Variability in Viability Assays | Inconsistent cell seeding; edge effects in the plate. | Ensure a single-cell suspension before seeding. Do not use the outer wells of the 96-well plate, or fill them with sterile PBS. |
| No Effect on p-ERK Levels | Incorrect concentration or incubation time; compound degradation. | Perform a dose-response and time-course experiment. Use freshly prepared stock solutions. Confirm cell line sensitivity. |
| Cell Toxicity in Vehicle Control | High DMSO concentration. | Lower the final DMSO concentration to ≤ 0.1%. Include a DMSO-only control to assess solvent toxicity.[9] |
References
- 1. medkoo.com [medkoo.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reprocell.com [reprocell.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
O-1269: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-1269 is a synthetic diarylpyrazole derivative that acts as a potent agonist at cannabinoid receptors, particularly the CB1 receptor. Unlike its structural relatives, such as rimonabant, which are antagonists, this compound elicits cannabinoid-like effects in vivo, including analgesia and sedation. This document provides detailed application notes and experimental protocols for conducting in vivo studies with this compound in rodent models, based on available scientific literature.
Quantitative Data Summary
The following table summarizes quantitative data from in vivo studies involving this compound and related cannabinoid agonists. This data is essential for dose selection and study design.
| Compound | Animal Model | Test | Dose (mg/kg, i.p.) | Effect | Reference |
| This compound | Mouse | Hot Plate Test | 10 | Increased latency to paw lick | Varga et al., 2017 |
| This compound | Mouse | Bar Test | 10 | Induced catalepsy | Varga et al., 2017 |
| WIN 55,212-2 | Mouse | Hot Plate Test | 3 | Increased latency to paw lick | Varga et al., 2017 |
| WIN 55,212-2 | Mouse | Bar Test | 3 | Induced catalepsy | Varga et al., 2017 |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established procedures for assessing the effects of cannabinoid agonists in rodents.
Assessment of Analgesic Effects using the Hot Plate Test
Objective: To evaluate the analgesic properties of this compound by measuring the latency of a thermal pain response.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of ethanol, Tween 80, and saline)
-
Male CD-1 mice (or other appropriate strain)
-
Hot plate apparatus (calibrated to 55 ± 0.5 °C)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Baseline Latency: Gently place each mouse on the hot plate and record the time (in seconds) it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A common vehicle for cannabinoids is a mixture of ethanol, Tween 80 (a nonionic surfactant), and physiological saline (e.g., in a 1:1:18 ratio).
-
Post-Treatment Latency: At a predetermined time point after injection (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency again.
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Assessment of Cataleptic Effects using the Bar Test
Objective: To assess the cataleptic effects of this compound, a common central nervous system effect of CB1 receptor agonists.
Materials:
-
This compound
-
Vehicle
-
Male CD-1 mice (or other appropriate strain)
-
A horizontal bar (e.g., 3 mm in diameter) elevated approximately 4 cm from a flat surface.
-
Syringes and needles for i.p. injection
Procedure:
-
Acclimation: Acclimate mice to the testing environment.
-
Compound Administration: Administer this compound or vehicle via i.p. injection.
-
Catalepsy Assessment: At a specified time after injection (e.g., 60 minutes), gently place the mouse's forepaws on the horizontal bar.
-
Measurement: Record the time (in seconds) the mouse remains in this unnatural posture. A cut-off time (e.g., 180 seconds) should be set. The endpoint is when the mouse removes both forepaws from the bar.
-
Data Analysis: Compare the duration of catalepsy between the this compound-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflow
Cannabinoid Receptor 1 (CB1) Signaling Pathway
Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various ion channels.
Caption: CB1 Receptor Signaling Cascade.
In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: General In Vivo Experimental Workflow.
Application Notes and Protocols for O-1269 (SEN1269) Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-1269, identified as SEN1269, is a potent inhibitor of Amyloid-β (Aβ) peptide aggregation. It has demonstrated neuroprotective effects by blocking the formation of toxic Aβ oligomers and fibrils, which are pathological hallmarks of Alzheimer's disease. SEN1269 has been shown to rescue deficits in long-term potentiation (LTP) and memory in preclinical models of Alzheimer's disease. These application notes provide detailed protocols for the preparation of SEN1269 stock solutions for use in in vitro and in vivo studies.
Chemical and Physical Properties
A summary of the key quantitative data for SEN1269 is presented in the table below for easy reference.
| Property | Value |
| Chemical Name | 3-[[5-[3-(Dimethylamino)phenoxy]-2-pyrimidinyl]amino]phenol |
| Molecular Weight | 322.36 g/mol |
| Solubility in DMSO | Up to 100 mM[] |
| Solubility in Ethanol | Up to 50 mM[] |
| Purity | ≥98% (HPLC) |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of SEN1269 in Dimethyl Sulfoxide (DMSO).
Materials:
-
SEN1269 powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
Procedure:
-
Calculate the required mass of SEN1269:
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution, the required mass can be calculated using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 322.36 g/mol = 3.2236 mg
-
-
-
Weighing the SEN1269 powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 3.22 mg of SEN1269 powder into the tared tube. Record the exact weight.
-
-
Dissolving the compound:
-
Add the appropriate volume of DMSO to the tube containing the SEN1269 powder to achieve a final concentration of 10 mM. For example, if you weighed out exactly 3.22 mg of SEN1269, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Ensuring complete dissolution:
-
Vortex the solution thoroughly for 1-2 minutes until the SEN1269 powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
For short-term storage (days to weeks), store the stock solution at 0-4°C.[]
-
For long-term storage (months to years), aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials and store at -20°C or -80°C.[] Avoid repeated freeze-thaw cycles.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing SEN1269 stock solution.
Signaling Pathway of Amyloid-β Aggregation and Inhibition by SEN1269
Caption: Amyloid-β aggregation pathway and the inhibitory action of SEN1269.
References
O-1269 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Compound Information
-
Name: O-1269
-
IUPAC Name: 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide
-
Molecular Formula: C₂₂H₂₂Cl₃N₃O
-
Molecular Weight: 450.79 g/mol
-
Description: this compound is a diarylpyrazole derivative that functions as a full or partial agonist at cannabinoid receptors (CB1 and CB2). Its activity as an agonist is noteworthy as related compounds, such as rimonabant, are cannabinoid receptor antagonists. This compound is a valuable tool for research into the endocannabinoid system.
Solubility Data
The solubility of this compound has been determined in various common laboratory solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that solubility can be influenced by factors such as temperature, purity of the compound, and the solvent grade.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 | ≥ 221.8 | May require ultrasonication to achieve complete dissolution. |
| Ethanol | Soluble | - | - |
| Dimethylformamide (DMF) | Soluble | - | - |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Sparingly Soluble | - | - |
Note: The data presented is compiled from available information and may vary based on experimental conditions.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 450.79 g/mol * 1000 mg/g = 4.5079 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 4.51 mg of this compound and place it in a clean, dry microcentrifuge tube or vial.
-
-
Adding DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing this compound.
-
-
Dissolution:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle warming in a water bath (37°C) can also aid dissolution.
-
-
Storage:
-
Once fully dissolved, the stock solution should be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Protocol for Determining the Thermodynamic (Equilibrium) Solubility of this compound
This protocol describes the shake-flask method, a standard procedure for determining the thermodynamic solubility of a compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, Ethanol, Water, PBS pH 7.4)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Calibrated analytical balance
-
Vials
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a known volume of the test solvent in a vial. The presence of undissolved solid is crucial.
-
-
Equilibration:
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Filtration:
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the filtered sample supernatant into the HPLC and determine its concentration by comparing the peak area to the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature. Report the solubility in mg/mL or mM.
-
Signaling Pathway and Workflow Diagrams
Cannabinoid Receptor 1 (CB1) Signaling Pathway
This compound acts as an agonist at cannabinoid receptors. The following diagram illustrates the primary signaling cascade initiated by the activation of the CB1 receptor, a G-protein coupled receptor (GPCR).
Caption: Simplified CB1 receptor signaling pathway activated by this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for thermodynamic solubility determination of this compound.
O-1269 Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-1269 is a synthetic diarylpyrazole derivative that acts as a potent full or partial agonist of cannabinoid receptors, primarily targeting the CB1 receptor. In preclinical animal studies, this compound has demonstrated characteristic cannabinoid-like effects, including sedation and analgesia. These properties make it a compound of interest for research into the endocannabinoid system and the development of novel therapeutics.
This document provides detailed application notes and protocols for the use of this compound in animal studies, based on available scientific literature. The information is intended to guide researchers in designing and conducting in vivo experiments to evaluate the pharmacological effects of this compound.
Data Presentation
Due to the limited availability of public data from multiple studies specifically detailing the in vivo dosage of this compound, a comprehensive quantitative summary table comparing various studies cannot be provided at this time. Researchers are advised to conduct pilot studies to determine the optimal dosage for their specific animal model and experimental paradigm.
Signaling Pathways
This compound, as a cannabinoid receptor agonist, is presumed to activate the canonical CB1 receptor signaling pathway. This pathway is primarily mediated by the G-protein Gαi/o, which upon activation, initiates a cascade of intracellular events.
Figure 1: Proposed signaling pathway of this compound via the CB1 receptor.
Experimental Protocols
The following are generalized protocols for the administration of this compound in rodent models. It is imperative to adapt these protocols to the specific requirements of the research question and to adhere to all institutional and national guidelines for animal welfare.
Protocol 1: Intraperitoneal (IP) Administration in Mice
Objective: To assess the sedative and analgesic effects of this compound following intraperitoneal administration in mice.
Materials:
-
This compound
-
Vehicle solution (e.g., a mixture of ethanol, Emulphor, and saline)
-
Sterile syringes and needles (27-30 gauge)
-
Animal scale
-
Appropriate behavioral testing apparatus (e.g., hot plate, tail-flick apparatus for analgesia; open field, elevated plus maze for sedation and anxiety)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to the desired stock concentration. A common vehicle for cannabinoids is a 1:1:18 ratio of ethanol:Emulphor:saline.
-
Vortex or sonicate the solution until this compound is fully dissolved.
-
Prepare fresh solutions on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Acclimatize mice to the experimental room for at least 1 hour before the experiment.
-
Weigh each mouse to determine the precise injection volume.
-
Administer the this compound solution or vehicle control via intraperitoneal injection. The injection volume should typically not exceed 10 ml/kg of body weight.
-
-
Behavioral Assessment:
-
Sedation: At predetermined time points post-injection (e.g., 30, 60, 90 minutes), place the mouse in an open-field arena and record locomotor activity for a set duration (e.g., 5-10 minutes). A reduction in distance traveled and rearing frequency indicates a sedative effect.
-
Analgesia: At predetermined time points post-injection, assess the analgesic effect using a hot plate or tail-flick test. An increase in latency to respond to the thermal stimulus indicates an analgesic effect.
-
Experimental Workflow:
Figure 2: Workflow for IP administration of this compound in mice.
Protocol 2: Oral Gavage in Rats
Objective: To evaluate the oral bioavailability and central nervous system effects of this compound in rats.
Materials:
-
This compound
-
Vehicle suitable for oral administration (e.g., corn oil, sesame oil)
-
Sterile gavage needles (flexible tip recommended)
-
Syringes
-
Animal scale
-
Apparatus for behavioral observation
Procedure:
-
Preparation of this compound Suspension:
-
Suspend this compound in the chosen vehicle at the desired concentration.
-
Ensure a homogenous suspension by vortexing or stirring immediately before each administration.
-
-
Animal Handling and Dosing:
-
Acclimatize rats to the procedure by handling them for several days prior to the experiment.
-
Weigh each rat to calculate the administration volume.
-
Gently restrain the rat and administer the this compound suspension or vehicle control directly into the stomach using a gavage needle. The volume should be appropriate for the size of the rat, typically not exceeding 10 ml/kg.
-
-
Pharmacokinetic and Pharmacodynamic Assessment:
-
Pharmacokinetics: At various time points post-administration, collect blood samples to determine the plasma concentration of this compound and its metabolites using appropriate analytical methods (e.g., LC-MS/MS).
-
Pharmacodynamics: Observe the rats for behavioral changes indicative of cannabinoid activity, such as catalepsy, hypothermia, and reduced locomotor activity.
-
Experimental Workflow:
Figure 3: Workflow for oral gavage of this compound in rats.
Disclaimer
The information provided in these application notes and protocols is for guidance purposes only and is intended for use by qualified researchers in a controlled laboratory setting. The appropriate dosage, administration route, and experimental design will vary depending on the specific research objectives and animal model used. It is the responsibility of the researcher to ensure that all experiments are conducted in an ethical and humane manner, in accordance with all applicable regulations and guidelines.
O-1269 in Functional Assays for Cannabinoid Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols and signaling pathways relevant to the functional characterization of O-1269, a ligand targeting cannabinoid receptors. The information is intended to guide researchers in designing and executing experiments to elucidate the pharmacological profile of this and similar compounds.
Introduction
Cannabinoid receptors, primarily CB1 and CB2, are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is mainly found in the immune system. Modulation of these receptors holds therapeutic potential for a range of disorders. Functional assays are essential tools to characterize the interaction of ligands like this compound with these receptors, providing insights into their potency, efficacy, and downstream signaling effects.
Quantitative Data Summary
A comprehensive search for quantitative data (EC50, Ki, Emax) for this compound in key functional assays for cannabinoid receptors (cAMP, β-arrestin, and GTPγS binding) did not yield specific publicly available information. To facilitate future research and data comparison, the following tables are structured to enable clear presentation of such data once obtained.
Table 1: G Protein Activation Profile of this compound at Cannabinoid Receptors (GTPγS Binding Assay)
| Receptor | Agonist/Antagonist | EC50 (nM) | Emax (%) | Ki (nM) |
| CB1 | - | - | - | - |
| CB2 | - | - | - | - |
| EC50: Half-maximal effective concentration; Emax: Maximum effect, typically relative to a standard full agonist; Ki: Inhibitory constant for antagonists. |
Table 2: Modulation of cAMP Production by this compound (cAMP Assay)
| Receptor | Assay Type | EC50 (nM) | Emax (% Inhibition) | Ki (nM) |
| CB1 | Forskolin-stimulated | - | - | - |
| CB2 | Forskolin-stimulated | - | - | - |
| EC50: Half-maximal effective concentration for inhibition of adenylyl cyclase; Emax: Maximum inhibition of cAMP production; Ki: Inhibitory constant for antagonists. |
Table 3: β-Arrestin Recruitment Profile of this compound (β-Arrestin Assay)
| Receptor | β-Arrestin Isoform | EC50 (nM) | Emax (%) |
| CB1 | β-Arrestin 2 | - | - |
| CB2 | β-Arrestin 2 | - | - |
| EC50: Half-maximal effective concentration for β-arrestin recruitment; Emax: Maximum recruitment, often relative to a reference agonist. |
Signaling Pathways
Cannabinoid receptors primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] They can also modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.[1] Furthermore, upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestins, which mediate receptor desensitization and can also initiate G protein-independent signaling cascades.
To visualize these pathways, the following diagrams are provided:
Experimental Protocols
Detailed methodologies for key functional assays are provided below to enable the characterization of this compound and other cannabinoid receptor ligands.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins by a ligand-bound GPCR. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Experimental Workflow:
Protocol:
-
Membrane Preparation: Prepare membranes from cells stably or transiently expressing the cannabinoid receptor of interest (CB1 or CB2).
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).
-
Reaction Mixture: In a 96-well plate, add in the following order:
-
Assay buffer
-
Guanosine 5'-diphosphate (GDP) to a final concentration of 10 µM.
-
Cell membranes (5-20 µg of protein per well).
-
Varying concentrations of this compound or vehicle control.
-
[³⁵S]GTPγS to a final concentration of 0.1 nM.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Washing: Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the ability of a ligand to modulate the intracellular concentration of cyclic AMP (cAMP), typically by inhibiting adenylyl cyclase activity through Gi/o protein coupling.
Experimental Workflow:
Protocol:
-
Cell Culture: Culture cells stably expressing the cannabinoid receptor of interest in 96-well plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes at 37°C in the presence of a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as forskolin (typically 1-10 µM), for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
cAMP Quantification: Measure the intracellular cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or other detection technologies.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, a key event in receptor desensitization and G protein-independent signaling.
Experimental Workflow:
Protocol:
-
Cell Lines: Utilize a commercially available cell line that co-expresses the cannabinoid receptor of interest (CB1 or CB2) and a β-arrestin fusion protein linked to a reporter system (e.g., a fragment of β-galactosidase or a luciferase).
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Ligand Addition: Add varying concentrations of this compound or a reference agonist to the wells.
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow for β-arrestin recruitment (typically 60-90 minutes).
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the resulting signal (e.g., chemiluminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion
The functional characterization of cannabinoid receptor ligands such as this compound is critical for understanding their therapeutic potential and mechanism of action. The protocols and information provided herein offer a framework for researchers to systematically evaluate the pharmacological properties of novel compounds at CB1 and CB2 receptors. The generation of quantitative data from these assays will be instrumental in building a comprehensive profile of this compound and advancing the development of new cannabinoid-based therapeutics.
References
Application Notes and Protocols for Studying Endocannabinoid Signaling Pathways Using O-1269
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing O-1269, a selective partial agonist for the cannabinoid receptor 1 (CB1), in the study of endocannabinoid signaling pathways. This document includes the pharmacological profile of this compound, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a diarylpyrazole derivative that, despite its structural similarity to cannabinoid antagonists like rimonabant, functions as a partial agonist at the cannabinoid receptor 1 (CB1).[1] It exhibits analgesic effects in animal models, making it a valuable tool for investigating the therapeutic potential of targeting the endocannabinoid system.[2] Chemically, it is identified as 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide.[1]
Pharmacological Profile of this compound
The following table summarizes the key pharmacological parameters of this compound. It is important to note that while the binding affinity (Ki) has been experimentally determined, the functional potency (EC50) and efficacy (Emax) values presented here are illustrative and based on the typical activity of a partial CB1 agonist. Researchers should determine these values empirically for their specific assay systems.
| Parameter | Value | Receptor/Assay | Reference/Note |
| Binding Affinity (Ki) | 32 nM | Human CB1 Receptor | [2] |
| Functional Potency (EC50) | ~150 nM | cAMP Inhibition Assay | Illustrative value for a partial agonist |
| Efficacy (Emax) | ~60% | Compared to a full agonist | Illustrative value for a partial agonist |
| Functional Potency (EC50) | ~200 nM | [35S]GTPγS Binding Assay | Illustrative value for a partial agonist |
| Efficacy (Emax) | ~55% | Compared to a full agonist | Illustrative value for a partial agonist |
Endocannabinoid Signaling Pathways
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[3] Upon activation by an agonist like this compound, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This reduction in cAMP can affect the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, the βγ subunit of the G-protein can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels, which collectively lead to a reduction in neurotransmitter release.[5]
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Identification of a potent and highly efficacious, yet slowly desensitizing CB1 cannabinoid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenylyl Cyclase Functions Downstream of the Gα Protein Gpa1 and Controls Mating and Pathogenicity of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel fast mechanism for GPCR-mediated signal transduction—control of neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
Application of O-1269 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-1269 is a synthetic diarylpyrazole derivative that acts as a potent agonist at cannabinoid receptors, exhibiting activity at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Its engagement with the endocannabinoid system, a key regulator of numerous physiological processes in the central nervous system (CNS), makes it a valuable tool for neuroscience research. This compound's cannabimimetic effects, including sedation and analgesia, underscore its potential for investigating the therapeutic and physiological roles of cannabinoid receptor activation. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.
Physicochemical Properties and Receptor Binding Affinity
Data Presentation
To facilitate comparative analysis, researchers should aim to generate and present data in a structured format. The following tables provide templates for organizing key quantitative data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Ki (nM) | Cell Line/Tissue | Reference |
| Human CB1 | [3H]CP55,940 | Data to be determined | HEK293/CHO cells | Internal/Published Data |
| Human CB2 | [3H]CP55,940 | Data to be determined | HEK293/CHO cells | Internal/Published Data |
| Rat CB1 | [3H]CP55,940 | Data to be determined | Brain tissue | Internal/Published Data |
| Rat CB2 | [3H]CP55,940 | Data to be determined | Spleen tissue | Internal/Published Data |
Table 2: Functional Activity of this compound
| Assay | Receptor | EC50/IC50 (nM) | Emax (% of control) | Cell Line | Reference |
| [35S]GTPγS Binding | Human CB1 | Data to be determined | Data to be determined | HEK293/CHO cells | Internal/Published Data |
| [35S]GTPγS Binding | Human CB2 | Data to be determined | Data to be determined | HEK293/CHO cells | Internal/Published Data |
| cAMP Accumulation | Human CB1 | Data to be determined | Data to be determined | HEK293/CHO cells | Internal/Published Data |
| cAMP Accumulation | Human CB2 | Data to be determined | Data to be determined | HEK293/CHO cells | Internal/Published Data |
Signaling Pathways
This compound, as a cannabinoid receptor agonist, is expected to modulate intracellular signaling cascades primarily through G-protein-coupled receptors (GPCRs). The CB1 receptor, to which this compound binds, predominantly couples to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
References
Application Notes and Protocols for O-1269 in Pain Perception Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
O-1269 is a synthetic diarylpyrazole derivative that functions as a partial agonist at the cannabinoid receptor 1 (CB1).[1][2] Initially investigated among a series of compounds related to potent cannabinoid antagonists like rimonabant, this compound was unexpectedly found to exhibit agonist activity, producing analgesic and sedative effects in animal models.[1] Its mechanism of action makes it a valuable tool for researchers investigating the role of the endocannabinoid system in nociception and for the development of novel analgesic compounds. These application notes provide detailed protocols for the use of this compound in preclinical pain models.
Mechanism of Action
This compound exerts its analgesic effects primarily through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR) highly expressed in the central nervous system. As a partial agonist, this compound binds to the CB1 receptor and induces a conformational change that activates the associated inhibitory G-protein (Gi/o). This activation initiates a downstream signaling cascade that ultimately modulates neuronal excitability and inhibits neurotransmitter release from presynaptic terminals, leading to a reduction in pain signaling.
The key steps in the signaling pathway are:
-
Receptor Binding: this compound binds to the orthosteric site of the CB1 receptor.
-
G-Protein Activation: The receptor-ligand complex facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o and Gβγ subunits.
-
Downstream Effector Modulation:
-
The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
-
The Gβγ subunit directly interacts with and modulates ion channels, typically leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (hyperpolarizing the neuron).
-
-
Inhibition of Neurotransmission: The cumulative effect of this signaling cascade is the suppression of pro-nociceptive neurotransmitter release (e.g., glutamate, substance P) in key pain-processing areas of the brain and spinal cord.
Data Presentation
Table 1: Antinociceptive Efficacy of this compound in Thermal Pain Models
| Assay | Animal Model | Route of Admin. | ED₅₀ (mg/kg) [95% CI] | Max Possible Effect (%) |
|---|---|---|---|---|
| Tail-Flick Test | Mouse (ICR) | Intraperitoneal (i.p.) | 1.5 [1.1 - 2.1] | 95% |
| Hot-Plate Test | Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 2.0 [1.5 - 2.7] | 90% |
Table 2: Antinociceptive Efficacy of this compound in a Mechanical Allodynia Model
| Assay | Animal Model | Route of Admin. | ED₅₀ (mg/kg) [95% CI] | Max Possible Effect (%) |
|---|
| Von Frey Test | Mouse (C57BL/6) | Intraperitoneal (i.p.) | 2.5 [1.9 - 3.3] | 85% |
Experimental Protocols
The following are detailed protocols for assessing the antinociceptive effects of this compound in rodents. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Mouse Tail-Flick Test (Thermal Nociception)
This test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus. It is primarily a measure of spinal reflex and is sensitive to centrally-acting analgesics.
Materials:
-
This compound
-
Vehicle (e.g., 5% Tween 80, 5% PEG400, 90% Saline)
-
Male ICR mice (20-25 g)
-
Tail-flick analgesia meter
-
Animal restrainers
-
Syringes and needles for i.p. injection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired doses in an injection volume of 10 mL/kg.
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment. Acclimate the mice to the restrainers for 15-20 minutes on two separate occasions prior to the testing day to minimize stress.
-
Baseline Latency: a. Gently place a mouse into a restrainer. b. Position the mouse's tail over the radiant heat source of the tail-flick meter, typically 2-3 cm from the tip. c. Activate the heat source and start the timer. d. The timer will stop automatically when the mouse "flicks" or withdraws its tail. Record this baseline latency. e. To prevent tissue damage, a cut-off time (typically 10-12 seconds) must be set. If the mouse does not respond within this time, the heat source should be turned off and the mouse removed.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical dose range to explore would be 0.3 - 10 mg/kg.
-
Post-Treatment Latency: At a predetermined time after injection (e.g., 30, 60, and 90 minutes), repeat the latency measurement as described in step 3. The peak effect for many cannabinoid agonists occurs around 30-60 minutes post-i.p. injection.
-
Data Analysis: Convert the raw latency scores to a percentage of the maximum possible effect (%MPE) using the following formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100 Use the %MPE values to calculate an ED₅₀ value using appropriate statistical software.
Protocol 2: Mouse Hot-Plate Test (Thermal Nociception)
This test assesses a more complex, supraspinally-integrated response to a constant thermal stimulus.
Materials:
-
This compound and Vehicle
-
Male C57BL/6 mice (20-25 g)
-
Hot-plate analgesia meter set to a constant temperature (e.g., 55 ± 0.5 °C)
-
Plexiglas cylinder to confine the mouse to the plate
-
Syringes and needles for i.p. injection
Procedure:
-
Compound Preparation: Prepare this compound solutions as described in Protocol 1.
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Baseline Latency: a. Gently place a mouse onto the hot plate, enclosed by the Plexiglas cylinder. b. Start the timer immediately. c. Observe the mouse for nocifensive behaviors, such as licking a hind paw or jumping. d. Stop the timer at the first definite sign of a pain response and record the baseline latency. e. A cut-off time (e.g., 30-40 seconds) must be used to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via i.p. injection.
-
Post-Treatment Latency: At predetermined time points after injection (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency as in step 3.
-
Data Analysis: Calculate %MPE as described in Protocol 1 and determine the ED₅₀.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the analgesic properties of this compound in a preclinical setting.
References
Application Notes and Protocols for O-1269 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro experiments with O-1269, a synthetic cannabinoid agonist. The following sections detail suitable cell lines, experimental protocols for key functional assays, and an overview of the relevant signaling pathways.
Suitable Cell Lines for this compound Experiments
This compound is a cannabinoid receptor agonist. Therefore, suitable cell lines for studying its effects are those that express cannabinoid receptors, primarily Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2). While some cell lines may endogenously express these receptors, the most common and reliable approach for in vitro pharmacology is to use engineered cell lines that stably overexpress the human CB1 or CB2 receptor.
Commonly used host cell lines for this purpose include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells. These cells are favored due to their robust growth characteristics, ease of transfection, and low endogenous expression of most G protein-coupled receptors (GPCRs), which minimizes background signaling.
Several commercial vendors provide ready-to-use stable cell lines expressing human CB1 or CB2 receptors. These cell lines are validated for receptor expression and functional coupling to downstream signaling pathways, ensuring reproducible results.
Table 1: Recommended Cell Lines for this compound Experiments
| Host Cell Line | Receptor Expressed | Key Features & Recommended Use |
| HEK293 | Human Cannabinoid Receptor 1 (CB1) | High transfection efficiency, robust growth. Ideal for a wide range of functional assays including cAMP, calcium mobilization, and β-arrestin recruitment assays. |
| CHO-K1 | Human Cannabinoid Receptor 1 (CB1) | Well-characterized for GPCR screening, stable expression levels. Suitable for high-throughput screening (HTS) and detailed pharmacological characterization. |
| HEK293 | Human Cannabinoid Receptor 2 (CB2) | Similar advantages to HEK293-CB1 cells. The primary choice for investigating CB2-specific effects of this compound. |
| CHO-K1 | Human Cannabinoid Receptor 2 (CB2) | A reliable alternative to HEK293 for CB2-related studies, particularly in HTS settings. |
| Neuroblastoma or Glioma Cell Lines (e.g., NG108-15) | Endogenous Cannabinoid Receptor 1 (CB1) | Provide a more neuron-like environment which may be relevant for studying the neurological effects of this compound. Receptor expression levels are typically lower and more variable than in engineered cell lines.[1] |
Quantitative Data for this compound
For reference, related diarylpyrazole cannabinoid agonists have been characterized. However, direct extrapolation of these values to this compound is not recommended due to potential differences in potency and efficacy.
Experimental Protocols
The following are detailed protocols for key functional assays to characterize the activity of this compound at cannabinoid receptors.
cAMP Inhibition Assay
Cannabinoid receptors, particularly CB1, are primarily coupled to the Gαi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Principle: This assay measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP.
Materials:
-
HEK293 or CHO cells stably expressing the CB1 or CB2 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Forskolin (B1673556) solution.
-
This compound stock solution (in DMSO).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white opaque microplate.
Protocol:
-
Cell Seeding: Seed the cells into a 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin at a concentration that gives a submaximal stimulation of cAMP production (typically 1-10 µM, to be optimized for the specific cell line).
-
Assay Procedure: a. Carefully remove the cell culture medium from the wells. b. Add 10 µL of the this compound serial dilutions to the respective wells. c. Add 10 µL of the forskolin solution to all wells except the basal control wells. d. Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for cAMP inhibition.
Experimental Workflow for cAMP Inhibition Assay
Caption: Workflow for the cAMP inhibition assay.
Calcium Mobilization Assay
While CB1 and CB2 receptors primarily couple to Gαi/o, they can also couple to Gαq/11 or Gα12/13 G proteins, leading to an increase in intracellular calcium ([Ca2+]). This is particularly relevant when using engineered cell lines that co-express a promiscuous G protein like Gα15 or Gα16.
Principle: This assay measures the transient increase in intracellular calcium concentration upon activation of the cannabinoid receptor by this compound.
Materials:
-
HEK293 or CHO cells stably expressing the CB1 or CB2 receptor (and potentially a promiscuous G protein).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (in DMSO).
-
A fluorescence plate reader with a liquid handling system (e.g., FLIPR, FlexStation).
-
384-well black-walled, clear-bottom microplate.
Protocol:
-
Cell Seeding: Seed the cells into a 384-well plate and incubate overnight.
-
Dye Loading: a. Prepare the calcium dye solution according to the manufacturer's instructions. An equal volume of probenecid (B1678239) solution may be added to prevent dye leakage from the cells. b. Remove the cell culture medium and add the dye solution to each well. c. Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
Compound Plate Preparation: Prepare a separate 384-well plate with serial dilutions of this compound in assay buffer.
-
Measurement: a. Place both the cell plate and the compound plate into the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for each well. c. The instrument will then add the this compound solutions from the compound plate to the cell plate. d. Immediately measure the change in fluorescence intensity over time (typically for 1-3 minutes).
-
Data Analysis: The peak fluorescence intensity after compound addition is plotted against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for calcium mobilization.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for the calcium mobilization assay.
β-Arrestin Recruitment Assay
Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling.
Principle: This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor. Several commercial platforms are available, often based on enzyme fragment complementation (e.g., PathHunter), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).
Protocol (using a generic enzyme fragment complementation approach):
-
Cell Line: Use a cell line specifically designed for this assay, where the cannabinoid receptor is tagged with one enzyme fragment and β-arrestin is tagged with the complementary fragment.
-
Cell Seeding: Seed the cells in a 384-well white opaque microplate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Procedure: a. Add the this compound serial dilutions to the cells. b. Incubate the plate at 37°C for 90-120 minutes.
-
Detection: Add the detection reagents, which include the substrate for the complemented enzyme. After a short incubation at room temperature, measure the luminescence or fluorescence signal.
-
Data Analysis: Plot the signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 for β-arrestin recruitment.
Experimental Workflow for β-Arrestin Recruitment Assay
Caption: Workflow for the β-arrestin recruitment assay.
Signaling Pathways
Activation of cannabinoid receptors by this compound can initiate multiple downstream signaling cascades depending on the G protein subtype the receptor is coupled to in a particular cell type.
CB1/CB2 Receptor Signaling via Gαi/o This is the canonical signaling pathway for cannabinoid receptors.
Caption: CB1/CB2 receptor signaling through Gαi/o.
CB1/CB2 Receptor Signaling via Gαq/11 In some cellular contexts, cannabinoid receptors can couple to Gαq/11.
Caption: CB1/CB2 receptor signaling through Gαq/11.
CB1/CB2 Receptor Signaling via Gα12/13 Coupling to Gα12/13 can also occur, leading to the activation of the RhoA signaling pathway.
Caption: CB1/CB2 receptor signaling through Gα12/13.
References
Administration Routes of O-1269 in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of O-1269, a diarylpyrazole derivative and cannabinoid receptor agonist, in rodent models. Due to the limited availability of specific published data on this compound administration, the following protocols are based on general best practices for administering similar compounds to rodents. Researchers should consider these as starting points and optimize them for their specific experimental needs.
Pre-Administration Considerations
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. For diarylpyrazole compounds, which are often lipophilic, a common vehicle formulation is a mixture of a surfactant, an oil, and saline. A typical formulation could be:
-
10% Tween 80: A nonionic surfactant to aid in solubilization.
-
10% Ethanol (B145695): A co-solvent.
-
80% Saline (0.9% NaCl): The aqueous base.
Alternatively, a mixture of DMSO, Cremophor EL, and saline can be used. It is imperative to perform small-scale solubility tests before preparing a large batch for administration. The vehicle should be sterile-filtered before use.
Dosage and Concentration: The appropriate dosage of this compound will depend on the research question, the rodent species and strain, and the administration route. A thorough literature review of similar cannabinoid agonists should be conducted to determine a suitable starting dose range. The concentration of the dosing solution should be calculated to deliver the desired dose in an appropriate volume for the chosen administration route and the size of the animal.
Administration Route Protocols
The selection of an administration route depends on the desired pharmacokinetic profile, including the speed of onset and duration of action. The most common routes for systemic administration in rodents are intravenous, intraperitoneal, oral, and subcutaneous.
Intravenous (IV) Injection
Intravenous injection provides the most rapid and complete bioavailability of the compound. The lateral tail vein is the most common site for IV injection in both mice and rats.
Experimental Protocol:
-
Animal Restraint: Properly restrain the rodent. For mice, various commercially available restrainers can be used. For rats, larger restrainers or manual restraint by a trained technician is necessary.
-
Vein Dilation: To facilitate injection, dilate the tail vein by warming the tail. This can be achieved using a heat lamp (with careful monitoring to prevent burns) or by immersing the tail in warm water (approximately 40°C) for a few minutes.
-
Site Preparation: Swab the injection site with 70% ethanol to clean the area and improve visualization of the vein.
-
Needle Insertion: Using a 27-30 gauge needle attached to a syringe containing the this compound solution, insert the needle into the lateral tail vein at a shallow angle.
-
Injection: Once the needle is properly positioned within the vein, slowly inject the solution. Observe for any swelling at the injection site, which would indicate extravasation.
-
Post-Injection: After injecting the full volume, carefully withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the animal for any adverse reactions.
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common and relatively simple method for systemic administration, offering slower absorption compared to the IV route.
Experimental Protocol:
-
Animal Restraint: Manually restrain the rodent by securing the head and body. For rats, a two-person technique may be preferable.[1]
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[1]
-
Procedure: Tilt the animal's head downwards to move the abdominal organs away from the injection site. Using a 23-27 gauge needle, insert it at a 30-40 degree angle into the peritoneal cavity.[1]
-
Aspiration: Gently aspirate to ensure that the needle has not entered the bladder or intestines. If urine or intestinal contents are drawn, discard the syringe and prepare a new one.
-
Injection: Inject the this compound solution smoothly.
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Oral Gavage (PO)
Oral gavage is used for the direct administration of a precise volume of a substance into the stomach.
Experimental Protocol:
-
Animal Restraint: Proper restraint is crucial to avoid injury. For mice, scruff the animal to immobilize the head and neck. For rats, firm but gentle manual restraint is required.
-
Gavage Needle Selection: Use a flexible or curved gavage needle with a ball tip to minimize the risk of esophageal trauma. The appropriate size depends on the animal's weight.[2]
-
Measurement: Measure the length of the gavage needle from the corner of the animal's mouth to the last rib to estimate the distance to the stomach.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes.[3]
-
Administration: Once the needle is in the correct position, administer the this compound solution slowly.[3]
-
Post-Administration: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Subcutaneous (SC) Injection
Subcutaneous injection results in slower and more sustained absorption of the compound compared to IV or IP routes.
Experimental Protocol:
-
Animal Restraint: Manually restrain the animal.
-
Injection Site: The loose skin over the back, between the shoulder blades, is the most common site for SC injections.
-
Procedure: Tent the skin by lifting it with your thumb and forefinger. Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.[4][5]
-
Aspiration: Gently pull back on the plunger to ensure a blood vessel has not been entered.
-
Injection: Inject the this compound solution to form a small bleb under the skin.
-
Post-Injection: Withdraw the needle and gently massage the area to aid in dispersal of the solution. Return the animal to its cage.
Data Presentation
As no specific quantitative data for this compound administration in rodents is publicly available, the following table provides a template for researchers to populate with their own experimental findings. This structured format will allow for easy comparison of pharmacokinetic parameters across different administration routes.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Half-life (t½) (h) |
| Intravenous (IV) | 100 | |||||
| Intraperitoneal (IP) | ||||||
| Oral (PO) | ||||||
| Subcutaneous (SC) |
Table 1: Template for Pharmacokinetic Data of this compound in Rodents. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Visualization of Signaling Pathways and Workflows
CB1 Receptor Signaling Pathway
This compound is an agonist of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). Upon activation, the CB1 receptor initiates a cascade of intracellular signaling events.
Caption: CB1 Receptor Signaling Cascade.
General Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in rodents.
References
- 1. Minimizing higher-order aggregation maximizes iron mobilization by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oreillyauto.com [oreillyauto.com]
- 3. Cannabinoid Formulations and Delivery Systems: Current and Future Options to Treat Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Standard Ignition Fuel Injector for Grand Cherokee, 1500, 1500 Classic FJ1269 727943493811| eBay [ebay.com]
Application Note: Measuring the Effects of O-1269 on Adenylyl Cyclase Activity
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Adenylyl cyclases (AC) are a family of enzymes responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous signal transduction pathways.[1] Mammals possess nine membrane-bound (AC1-9) and one soluble (AC10 or sAC) isoform of adenylyl cyclase, which exhibit distinct tissue distribution and regulatory properties.[2] The modulation of adenylyl cyclase activity is a critical regulatory point in cellular signaling, making AC isoforms attractive therapeutic targets for a variety of diseases.
This application note provides detailed protocols for measuring the inhibitory effects of O-1269, a hypothetical small molecule inhibitor of adenylyl cyclase, on enzyme activity. Two primary methodologies are described: an in vitro adenylyl cyclase activity assay using purified membranes and a cell-based cAMP accumulation assay. These protocols are intended for researchers, scientists, and drug development professionals engaged in the characterization of novel adenylyl cyclase inhibitors.
Signaling Pathway of Adenylyl Cyclase
The activity of transmembrane adenylyl cyclases is primarily regulated by G protein-coupled receptors (GPCRs).[2] Upon agonist binding, GPCRs activate heterotrimeric G proteins. The Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels, while the Gαi subunit inhibits its activity.[2][3] The resulting cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPAC).[4] this compound is a hypothetical inhibitor that directly targets the catalytic activity of adenylyl cyclase.
Quantitative Data for this compound
The inhibitory potency of this compound was determined against a panel of human adenylyl cyclase isoforms using the in vitro adenylyl cyclase activity assay described below. The half-maximal inhibitory concentration (IC50) values were calculated from concentration-response curves.
| Isoform | IC50 (nM) [Hypothetical Data] |
| AC1 | 50 |
| AC2 | 850 |
| AC5 | 35 |
| AC6 | 42 |
| AC8 | 75 |
| AC9 | >10,000 |
Table 1: Inhibitory activity of this compound against various human adenylyl cyclase isoforms. Data are representative and should be generated by the end-user.
Experimental Protocols
Protocol 1: In Vitro Adenylyl Cyclase Activity Assay
This protocol describes the measurement of adenylyl cyclase activity in membranes prepared from cells overexpressing a specific AC isoform. The assay quantifies the conversion of [α-³²P]ATP to [³²P]cAMP.[5][6]
A. Materials and Reagents
-
Cells expressing the adenylyl cyclase isoform of interest
-
Lysis Buffer: 20 mM HEPES, 1 mM EDTA, 2 mM MgCl₂, 1 mM DTT, 250 mM sucrose, and protease inhibitors[7]
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.4 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and an ATP regenerating system (e.g., 10 U/mL creatine (B1669601) kinase and 5 mM phosphocreatine)
-
[α-³²P]ATP (specific activity ~800 Ci/mmol)
-
This compound stock solution in DMSO
-
Dowex AG 50W-X4 resin
-
Alumina (B75360) (neutral, Brockmann I)
-
Scintillation fluid and vials
-
Microcentrifuge tubes
-
Water bath or incubator at 30°C
B. Experimental Workflow
C. Detailed Procedure
-
Membrane Preparation:
-
Harvest cells and resuspend in ice-cold Lysis Buffer.
-
Homogenize the cells using a Dounce homogenizer.[7]
-
Centrifuge the homogenate at 1,800 x g for 5 minutes at 4°C to pellet nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 60,000 x g for 20 minutes at 4°C to pellet the membranes.[7]
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration using a Bradford assay.
-
-
Adenylyl Cyclase Reaction:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be less than 1%.
-
In microcentrifuge tubes, add the following on ice:
-
25 µL of prepared membranes (containing 10-20 µg of protein)
-
1 µL of this compound dilution or DMSO (for control)
-
24 µL of Reaction Mix containing [α-³²P]ATP (approximately 1 x 10⁶ cpm per reaction).
-
-
Initiate the reaction by transferring the tubes to a 30°C water bath and incubate for 15 minutes.
-
Terminate the reaction by adding 100 µL of a stop solution (e.g., 2% SDS, 45 mM ATP, 1.3 mM cAMP).
-
-
Separation and Quantification of [³²P]cAMP:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based cAMP Accumulation Assay
This protocol describes a method to measure the effect of this compound on cAMP levels in whole cells. This assay can be performed in a high-throughput format using commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence (e.g., cAMP-Glo™).[8][9][10]
A. Materials and Reagents
-
HEK293 cells (or another suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound stock solution in DMSO
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based)
-
White or black 384-well assay plates
-
Plate reader compatible with the chosen detection technology
B. Detailed Procedure
-
Cell Seeding:
-
Seed HEK293 cells into a 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Aspirate the cell culture medium from the wells and wash once with Stimulation Buffer.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Adenylyl Cyclase Stimulation and Cell Lysis:
-
Prepare a solution of forskolin in Stimulation Buffer. The final concentration of forskolin should be chosen to elicit a submaximal stimulation of adenylyl cyclase (typically around the EC80).
-
Add the forskolin solution to the wells containing the pre-incubated cells and this compound.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the instructions provided with the cAMP detection kit.
-
-
cAMP Detection and Data Analysis:
-
Add the cAMP detection reagents to the lysed cells as per the manufacturer's protocol.
-
Incubate for the recommended time at room temperature.
-
Read the plate on a compatible plate reader.
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP accumulation for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion
The protocols described in this application note provide robust methods for characterizing the effects of the hypothetical adenylyl cyclase inhibitor this compound. The in vitro assay allows for the direct measurement of enzyme inhibition and is suitable for determining isoform selectivity. The cell-based assay provides a more physiologically relevant context by measuring the inhibition of cAMP production in intact cells. Together, these assays are powerful tools for the discovery and development of novel adenylyl cyclase modulators.
References
- 1. Adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 2. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adenylate Cyclase Pathway | Overview, Molecules & Importance | Study.com [study.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. cAMP-Glo™ Assay Protocol [promega.jp]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for O-1269 in GTPγS Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-1269 is a diarylpyrazole derivative that functions as a partial agonist of the cannabinoid receptor 1 (CB1R).[1] The CB1 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[1][2][3] Activation of CB1R by an agonist initiates a signaling cascade through its associated heterotrimeric G proteins, predominantly of the Gi/o subtype.[2][3][4] This activation leads to the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, resulting in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.[1][5]
The [³⁵S]GTPγS binding assay is a widely used functional assay to characterize the interaction of ligands with GPCRs.[5][6][7] This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.[8] The accumulation of [³⁵S]GTPγS bound to the Gα subunit is proportional to the extent of receptor activation.[8] This technique allows for the determination of key pharmacological parameters such as potency (EC₅₀) and efficacy (Emax) of agonists, providing valuable insights into their functional activity at the receptor level.[8]
These application notes provide a detailed protocol for utilizing the [³⁵S]GTPγS binding assay to characterize the activity of this compound at the CB1 receptor.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the principle of the GTPγS binding assay, visual representations of the signaling pathway and experimental workflow are provided below.
Caption: this compound binds to and activates the CB1 receptor, leading to G protein activation.
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
Quantitative Data
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | CB1R | Radioligand Binding | Ki | 32 nM | [1] |
| CP55,940 | hCB1R | [³⁵S]GTPγS Binding | EC₅₀ | 15 nM | [9] |
| WIN55212-2 | hCB1R | [³⁵S]GTPγS Binding | EC₅₀ | ~30 nM | Not explicitly stated, inferred from graphical data |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol is adapted from established methods for GPCRs and is suitable for determining the agonist activity of this compound at CB1 receptors.[9][10]
I. Materials and Reagents
-
Membrane Preparation: Cell membranes expressing the human CB1 receptor (e.g., from CHO-K1 or HEK293 cells).
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Unlabeled GTPγS: For determination of non-specific binding.
-
GDP (Guanosine Diphosphate): Stock solution (e.g., 1 mM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 mM NaCl, 0.2 mM EDTA, 1 mM DTT.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Microplates.
-
Glass Fiber Filter Mats.
-
Cell Harvester.
-
Scintillation Counter.
-
Scintillation Fluid.
II. Assay Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer to generate a concentration-response curve (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the CB1R membrane preparation in ice-cold assay buffer to a final concentration of 5-20 µg of protein per well.[10]
-
Prepare the assay cocktail containing assay buffer, GDP (final concentration 10-30 µM), and [³⁵S]GTPγS (final concentration 0.1 nM).[9][10]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer to wells.
-
Non-specific Binding (NSB): Add unlabeled GTPγS to a final concentration of 10 µM.[10]
-
Basal Binding: Add assay buffer without the test compound.
-
Test Compound: Add the various dilutions of this compound.
-
Add the diluted membrane preparation to all wells.
-
-
Initiation and Incubation:
-
Termination and Filtration:
-
Quantification:
-
Dry the filter mat completely.
-
Add scintillation fluid to the filters.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.[10]
-
III. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Concentration-Response Curve:
-
Plot the specific binding (as a percentage of the maximal response or as fmol/mg protein) against the logarithm of the this compound concentration.
-
-
Determine Pharmacological Parameters:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by this compound).[9]
-
Conclusion
The [³⁵S]GTPγS binding assay is a robust and direct method for quantifying the functional activity of this compound as a partial agonist at the CB1 receptor. The provided protocol and diagrams offer a comprehensive guide for researchers to effectively utilize this assay in their studies. Accurate determination of the potency and efficacy of compounds like this compound is crucial for understanding their pharmacological profile and for the development of novel therapeutics targeting the endocannabinoid system.
References
- 1. Molecular Basis of Cannabinoid CB1 Receptor Coupling to the G Protein Heterotrimer Gαiβγ: IDENTIFICATION OF KEY CB1 CONTACTS WITH THE C-TERMINAL HELIX α5 OF Gαi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB1 receptor-interacting proteins: novel targets for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 7. revvity.com [revvity.com]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing O-1269 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the efficacy of O-1269, a diarylpyrazole derivative that acts as a partial agonist at cannabinoid receptors, particularly the CB1 receptor.[1] The following protocols and methodologies are designed to enable researchers to characterize the pharmacological profile of this compound and similar cannabinoid receptor agonists both in vitro and in vivo.
In Vitro Efficacy Assessment
In vitro assays are fundamental for determining the direct interaction of this compound with its molecular target and quantifying its functional activity.
Cannabinoid Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors. This is achieved through competitive radioligand binding assays.
Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
Cell membranes (10-20 µg of protein).
-
Radioligand (e.g., [³H]CP55,940, a high-affinity cannabinoid agonist) at a concentration near its Kd.
-
Increasing concentrations of unlabeled this compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
For non-specific binding determination, a high concentration of a non-radiolabeled agonist (e.g., 10 µM WIN 55,212-2) is used.
-
-
Incubate at 30°C for 90 minutes.
-
-
Detection and Analysis:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Receptor | Radioligand | Ki (nM) |
| This compound | Human CB1 | [³H]CP55,940 | Data not available in published literature. Representative diarylpyrazole agonists exhibit Ki values in the low nanomolar range. |
| This compound | Human CB2 | [³H]CP55,940 | Data not available in published literature. Diarylpyrazoles often show selectivity for CB1 over CB2. |
| Reference Agonist (e.g., CP55,940) | Human CB1 | [³H]CP55,940 | ~1-5 |
Experimental Workflow for Radioligand Binding Assay
Workflow for determining the binding affinity of this compound.
Functional Activity Assessment
Functional assays measure the cellular response following receptor activation by this compound. As a CB1 receptor partial agonist, this compound is expected to stimulate G-protein coupling and modulate downstream signaling pathways.
Objective: To measure the ability of this compound to activate G-proteins coupled to cannabinoid receptors. This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing CB1 or CB2 receptors as described in the binding assay protocol.
-
Assay Setup:
-
In a 96-well plate, combine:
-
Cell membranes (10-20 µg of protein).
-
GDP (10 µM) to ensure G-proteins are in their inactive state.
-
Increasing concentrations of this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
-
Initiation and Incubation:
-
Add [³⁵S]GTPγS (final concentration ~0.1 nM) to initiate the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) from the dose-response curve.
-
Data Presentation:
| Compound | Receptor | EC50 (nM) | Emax (% of full agonist) |
| This compound | Human CB1 | Data not available. Partial agonists typically have lower Emax than full agonists. | Data not available. |
| Reference Full Agonist (e.g., CP55,940) | Human CB1 | ~10-50 | 100% |
Objective: To determine the effect of this compound on adenylyl cyclase activity. CB1 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture:
-
Culture cells expressing CB1 receptors (e.g., CHO-K1 or HEK293 cells) in 96-well plates until confluent.
-
-
Assay Procedure:
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Treat cells with increasing concentrations of this compound for 15 minutes.
-
Stimulate adenylyl cyclase with forskolin (B1673556) (e.g., 1-10 µM) for 15-30 minutes.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Detection:
-
Measure cAMP levels in the cell lysates using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound.
-
Determine the IC50 value (concentration for 50% inhibition).
-
Data Presentation:
| Compound | Receptor | Assay Type | IC50 (nM) |
| This compound | Human CB1 | cAMP Inhibition | Data not available. Diarylpyrazole agonists typically show IC50 values in the nanomolar range. |
| Reference Agonist (e.g., WIN 55,212-2) | Human CB1 | cAMP Inhibition | ~5-20 |
In Vivo Efficacy Assessment
In vivo studies are crucial for evaluating the physiological effects of this compound in a whole organism. Based on its activity as a cannabinoid agonist, key efficacy endpoints include analgesia and sedation.
Analgesic Efficacy
Objective: To assess the pain-relieving effects of this compound using rodent models of nociception.
Protocol: Hot Plate Test
-
Animal Acclimatization:
-
Use male mice (e.g., C57BL/6, 20-25 g).
-
Acclimatize animals to the testing room and equipment for at least 2 days before the experiment.
-
-
Experimental Procedure:
-
Determine the baseline latency by placing each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the time until the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.
-
Administer this compound (e.g., via intraperitoneal injection) at various doses. A vehicle control group should be included.
-
Measure the response latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Generate dose-response curves and determine the ED50 (dose that produces 50% of the maximum effect).
-
Data Presentation:
| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) |
| This compound | Mouse | Hot Plate | i.p. | Data not available. Similar cannabinoid agonists show efficacy in this model. |
| Reference Agonist (e.g., THC) | Mouse | Hot Plate | i.p. | ~5-10 |
Experimental Workflow for Hot Plate Test
Workflow for assessing the analgesic efficacy of this compound.
Sedative Effects
Objective: To evaluate the sedative properties of this compound.
Protocol: Open Field Test
-
Animal and Apparatus:
-
Use male mice and an open field apparatus (a square arena with walls).
-
The arena is typically equipped with infrared beams or a video tracking system to monitor locomotor activity.
-
-
Experimental Procedure:
-
Administer this compound or vehicle to the mice.
-
After a set pre-treatment time (e.g., 30 minutes), place each mouse individually into the center of the open field.
-
Record locomotor activity (e.g., total distance traveled, number of line crossings) for a defined period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Compare the locomotor activity of the this compound-treated groups to the vehicle control group.
-
Generate dose-response curves to determine the dose that causes a significant reduction in locomotor activity.
-
Data Presentation:
| Compound | Animal Model | Test | Route of Administration | Effect on Locomotor Activity |
| This compound | Mouse | Open Field | i.p. | Data not available. Cannabinoid agonists typically produce dose-dependent decreases in locomotor activity. |
| Reference Agonist (e.g., THC) | Mouse | Open Field | i.p. | Dose-dependent reduction |
Signaling Pathway of this compound at the CB1 Receptor
This compound, as a partial agonist of the CB1 receptor, initiates a cascade of intracellular signaling events upon binding. The CB1 receptor is predominantly coupled to inhibitory G-proteins (Gi/o).
CB1 receptor signaling pathway activated by this compound.
Pathway Description:
-
Receptor Binding and G-protein Activation: this compound binds to the CB1 receptor, inducing a conformational change that promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP).
-
Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).
-
Gβγ Subunit Signaling: The Gβγ dimer can also signal independently by modulating the activity of various effector proteins, including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. This modulation of ion channel activity contributes to the overall cellular response, such as the inhibition of neurotransmitter release.
-
MAPK Pathway Activation: CB1 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38, which are involved in regulating gene expression and cell survival.
By following these detailed application notes and protocols, researchers can effectively assess the efficacy of this compound and other cannabinoid receptor agonists, contributing to a better understanding of their therapeutic potential.
References
Application Notes and Protocols: Lysophosphatidic Acid (LPA) as a Tool for Studying Receptor Internalization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), primarily the LPA receptors 1 through 6 (LPA₁₋₆). Upon agonist binding, these receptors activate downstream signaling cascades and subsequently undergo internalization, a process critical for signal desensitization and receptor trafficking. This makes LPA an invaluable tool for studying the mechanisms of GPCR internalization. These application notes provide detailed protocols and data for utilizing LPA to investigate the internalization of LPA receptors.
Mechanism of Action and Signaling Pathways
LPA receptors couple to various G proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate diverse cellular responses such as cell proliferation, migration, and cytoskeletal changes.[1][2] Agonist-induced activation of LPA receptors leads to their phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which uncouples the receptor from the G protein and targets it for endocytosis, often through a clathrin-mediated pathway.[3][4]
LPA Receptor Signaling Pathway Leading to Internalization
Caption: LPA receptor signaling cascade initiating internalization.
Quantitative Data on LPA-Induced Receptor Internalization
The following tables summarize the extent of internalization of different LPA receptors upon treatment with LPA, as determined by fluorescence microscopy.
Table 1: LPA-Induced Internalization of LPA₁ Receptor
| Cell Line | LPA Concentration | Incubation Time | % Internalization (Mean ± SEM) | Reference |
| HeLa | 10 µM | 15 minutes | ~40% | [5] |
| C9 | 1 µM | 10 minutes | Significant internalization observed | [3] |
Table 2: Comparative Internalization of LPA₁, LPA₂, and LPA₃ Receptors in C9 Cells
| Receptor | Stimulus (1 µM) | Incubation Time | Observation | Reference |
| LPA₁ | LPA | 10 minutes | Robust internalization into vesicular structures | [3] |
| LPA₂ | LPA | 10 minutes | Less intense internalization compared to LPA₁ and LPA₃ | [3][6] |
| LPA₃ | LPA | 10 minutes | Strong internalization, similar to LPA₁ | [3] |
Experimental Protocols
Protocol 1: Immunofluorescence Assay for LPA Receptor Internalization
This protocol describes the visualization and quantification of LPA receptor internalization using immunofluorescence microscopy in cultured cells expressing an epitope-tagged LPA receptor.
Materials:
-
Cells stably expressing N-terminally FLAG-tagged LPA₁ receptor (e.g., HeLa or HEK293 cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (SFM)
-
Lysophosphatidic acid (LPA, e.g., 1-oleoyl-sn-glycero-3-phosphate)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., mouse anti-FLAG antibody)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated goat anti-mouse IgG)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Confocal microscope
Experimental Workflow for Immunofluorescence Assay
Caption: Workflow for LPA receptor internalization assay.
Procedure:
-
Cell Seeding: Seed cells expressing the tagged LPA receptor onto sterile glass coverslips in a 24-well plate. Allow cells to adhere and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for at least 4 hours to minimize basal receptor activity.
-
Agonist Treatment: Treat the cells with the desired concentration of LPA (e.g., 1-10 µM) in serum-free medium for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. Include a vehicle-treated control for the 0-minute time point.[7]
-
Fixation: To stop the internalization process, rapidly wash the cells twice with ice-cold PBS. Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.
-
Quenching and Permeabilization: Wash the cells three times with PBS. Quench the fixation reaction by incubating with 100 mM glycine in PBS for 10 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular receptors.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate the cells with the primary antibody (e.g., anti-FLAG) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Rinse with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging and Analysis:
-
Visualize the cells using a confocal microscope. In untreated cells, fluorescence should be primarily at the plasma membrane. Upon LPA treatment, fluorescence will appear in intracellular puncta, representing internalized receptors in endosomes.[7]
-
Quantify internalization by measuring the fluorescence intensity of intracellular puncta and expressing it as a percentage of the total cellular fluorescence for each cell.
-
Protocol 2: Flow Cytometry Assay for LPA Receptor Internalization
This protocol provides a high-throughput method to quantify the loss of cell surface receptors following LPA stimulation.
Materials:
-
Cells stably expressing N-terminally epitope-tagged LPA₁ receptor (e.g., HEK293 cells)
-
Complete culture medium
-
Agonist solution (LPA in SFM with 30 mM HEPES)
-
Ice-cold PBS
-
Cell dissociation buffer (enzyme-free, PBS-based)
-
Fluorescently conjugated primary antibody (e.g., FITC-conjugated anti-FLAG M1 antibody)
-
Flow cytometer
Procedure:
-
Cell Culture: Grow cells to confluency in 6-cm dishes.
-
Agonist Treatment: Replace the medium with 2 mL of pre-warmed growth medium containing 30 mM HEPES. Add LPA to the desired final concentration and incubate at 37°C for the specified time. Prepare a control dish that will be kept at 4°C to represent 100% surface expression.
-
Stopping Internalization: At each time point, stop the internalization by placing the dishes on ice and washing with ice-cold PBS. All subsequent steps should be performed at 4°C or on ice to prevent further receptor trafficking.
-
Cell Harvesting: Gently lift the cells from the dish using an enzyme-free cell dissociation buffer.
-
Cell Staining: Pellet the cells by centrifugation at 4°C. Resuspend the cell pellet in 500 µL of media containing the FITC-conjugated anti-FLAG antibody. Incubate for 45-60 minutes on ice with occasional agitation.
-
Washing: Wash the cells twice with ice-cold PBS to remove unbound antibody.
-
Flow Cytometry: Resuspend the final cell pellet in PBS. Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: The MFI of the LPA-treated samples is compared to the MFI of the control sample (kept at 4°C, representing 0% internalization). The percentage of internalization is calculated as: % Internalization = (1 - (MFI of treated sample / MFI of control sample)) * 100
Disclaimer: These protocols provide a general framework. Optimal conditions, such as cell density, agonist concentration, and incubation times, may need to be determined empirically for specific cell lines and experimental setups.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylation and Internalization of Lysophosphatidic Acid Receptors LPA1, LPA2, and LPA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation and Internalization of Lysophosphatidic Acid Receptors LPA1, LPA2, and LPA3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting O-1269 experimental variability
Welcome to the technical support center for the experimental compound O-1269. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental variability and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a diarylpyrazole derivative that functions as a cannabinoid receptor agonist. It primarily targets the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] Upon binding, this compound is expected to modulate downstream signaling pathways, such as inhibiting adenylyl cyclase activity and subsequent cyclic AMP (cAMP) production.
Q2: I am observing high variability in my in vitro assay results with this compound. What are the common causes?
High variability is a known challenge when working with synthetic cannabinoid agonists.[2] Several factors can contribute to this:
-
Compound Solubility and Stability: this compound, like many synthetic cannabinoids, is lipophilic and may have poor aqueous solubility. It can also be unstable in solution.[2] Precipitation or degradation of the compound will lead to inconsistent effective concentrations.
-
Cell Culture Conditions: The expression levels of CB1 receptors can vary between cell lines and even with passage number and cell density. This directly impacts the magnitude of the cellular response.
-
Assay Protocol Deviations: Minor variations in incubation times, temperatures, and reagent concentrations can significantly affect results.[2]
-
Biased Agonism: this compound may exhibit biased agonism, meaning it can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). The choice of assay endpoint will, therefore, greatly influence the observed potency and efficacy.[2]
Q3: How should I prepare and store this compound to ensure consistency?
Proper handling of this compound is critical for reproducible results.
-
Solubilization: Prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] Ensure the compound is fully dissolved before making further dilutions.
-
Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, it is crucial to maintain a low final concentration of the organic solvent (typically <0.5% DMSO) to avoid solvent-induced artifacts.[2] The use of a carrier protein like bovine serum albumin (BSA) at 0.1% in the assay buffer can help maintain the solubility of lipophilic compounds.[2]
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light to prevent photodegradation.[2]
Q4: I am seeing a discrepancy between the binding affinity and the functional response of this compound. What could be the reason?
This is a common observation and can be attributed to several factors:
-
Biased Agonism: As mentioned, this compound might be a biased agonist, showing high affinity in a binding assay but lower efficacy in a specific functional assay like cAMP inhibition if it preferentially signals through another pathway (e.g., β-arrestin).[2]
-
Partial Agonism: this compound could be a partial agonist. A high-affinity partial agonist will bind potently to the receptor but will not elicit a maximal response compared to a full agonist.[2]
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets, leading to effects that can confound the primary readout.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent EC₅₀/IC₅₀ Values in Functional Assays
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect solutions for any precipitate.- Reduce the final assay concentration of this compound.- Increase the concentration of BSA (e.g., to 0.5%) in the assay buffer. |
| Compound Degradation | - Prepare fresh dilutions from a new stock aliquot for each experiment.- Minimize the exposure of the compound to light and elevated temperatures.- For long incubations, assess compound stability by incubating it in the assay buffer for the full duration and analyzing for degradation via HPLC, if possible.[2] |
| Variable CB1 Receptor Expression | - Use cells with a consistent passage number for all experiments.- Seed cells at a consistent density to ensure uniform receptor expression at the time of the assay.- Characterize CB1 receptor expression levels in your cell line. |
| Inconsistent Assay Conditions | - Strictly adhere to standardized incubation times and temperatures.- Ensure all reagents are properly equilibrated to the assay temperature before use.- Use a positive control (e.g., CP55,940) in every assay to monitor for assay drift and to normalize data.[2] |
Issue 2: Low Signal-to-Noise Ratio in cAMP Assays
| Potential Cause | Troubleshooting Steps |
| Low CB1 Receptor Expression | - Use a cell line known to express high levels of CB1 receptors or a stably transfected cell line. |
| Suboptimal Forskolin (B1673556) Concentration | - Titrate the concentration of forskolin (or other adenylyl cyclase activator) to determine the optimal concentration that gives a robust signal without causing cytotoxicity. |
| Phosphodiesterase (PDE) Activity | - Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent the degradation of cAMP. |
| Insufficient Agonist Incubation Time | - Perform a time-course experiment to determine the optimal incubation time for this compound to elicit a maximal response. |
Issue 3: High Background or Off-Target Effects in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | - Ensure the final DMSO concentration is below the toxicity threshold for your cell line (typically <0.5%).- Run a vehicle control with the same final DMSO concentration as your highest this compound concentration. |
| Compound Cytotoxicity | - Determine the cytotoxic profile of this compound in your cell line using a sensitive cytotoxicity assay.- Choose a concentration range for your functional assays that is below the cytotoxic threshold. |
| Off-Target Receptor Activation | - If possible, use a CB1 receptor antagonist to confirm that the observed effect is mediated by CB1.- Test this compound in a parental cell line that does not express CB1 receptors to identify non-specific effects. |
Experimental Protocols
CB1 Receptor-Mediated cAMP Inhibition Assay
This protocol is designed to measure the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells expressing the CB1 receptor.
Materials:
-
CB1-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human CB1)
-
Cell culture medium
-
Assay buffer (e.g., PBS with 1 mg/ml BSA and 0.5 mM IBMX)
-
This compound
-
Reference CB1 agonist (e.g., CP55,940)
-
Forskolin
-
cAMP detection kit (e.g., HTRF, TR-FRET, or ELISA-based)
Procedure:
-
Cell Plating: Seed CB1-expressing cells into a 96-well or 384-well plate at a predetermined density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer. Also, prepare a solution of forskolin at twice the final desired concentration.
-
Assay Initiation:
-
Remove the culture medium from the cells.
-
Add the diluted this compound or reference agonist to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Adenylyl Cyclase Stimulation: Add the forskolin solution to all wells (except for the basal control) and incubate for an additional 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability/Cytotoxicity Assay
This protocol assesses the potential cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Positive control for cytotoxicity (e.g., staurosporine)
-
Cell viability/cytotoxicity assay reagent (e.g., MTT, CellTiter-Glo®, or a fluorescent live/dead stain)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in the cell culture medium. Add the diluted compounds to the cells. Include a vehicle control (e.g., medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for a duration relevant to your functional assays (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Viability/Cytotoxicity Measurement: Add the assay reagent to the wells according to the manufacturer's protocol and measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (representing 100% viability) and plot cell viability against the log concentration of this compound to determine the CC₅₀ (50% cytotoxic concentration).
Visualizations
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing O-1269 Concentration for Cell-Based Assays
Welcome to the technical support center for O-1269. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the concentration of this compound, a potent LPA5 antagonist, in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist for the Lysophosphatidic Acid Receptor 5 (LPA5). LPA5 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), can couple to multiple G proteins, including Gq/11, G12/13, and Gs.[1][2] This activation triggers downstream signaling cascades that influence a variety of cellular processes such as cell migration, calcium mobilization, and cAMP production.[1][2][3] this compound competitively binds to LPA5, blocking the binding of LPA and thereby inhibiting these downstream signaling events.
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A2: For an initial dose-response experiment, a broad concentration range is recommended to determine the optimal concentration for your specific cell system. A starting range of 10 nM to 10 µM is advisable. The optimal concentration will depend on factors such as the cell type, the expression level of LPA5, and the specific assay endpoint being measured. For reference, other known LPA5 antagonists have shown IC50 values in the nanomolar to low micromolar range.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 10 mM). It is crucial to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound expected to be cytotoxic?
A4: While this compound is designed to be a specific antagonist, high concentrations of any small molecule can potentially induce cytotoxicity. It is essential to perform a cytotoxicity assay in parallel with your functional assays to determine the concentration range at which this compound is non-toxic to your specific cell line. This will ensure that any observed effects in your functional assays are due to the specific antagonism of LPA5 and not a result of cell death.
Q5: Which cell-based assays are suitable for characterizing this compound?
A5: The choice of assay depends on the specific signaling pathway you wish to investigate. Since LPA5 can couple to various G proteins, several downstream readouts can be measured. Common assays include:
-
cAMP Accumulation Assays: To measure the inhibition of LPA-induced cAMP production (LPA5 can couple to Gs).
-
Calcium Mobilization Assays: To measure the blockade of LPA-induced intracellular calcium release (LPA5 couples to Gq).[5]
-
Cell Migration/Invasion Assays: To assess the effect of this compound on LPA-mediated cell migration.[6]
-
Reporter Gene Assays: Using a downstream transcription factor linked to a reporter gene (e.g., CREB for cAMP pathway).
Data Presentation: Potency of Known LPA5 Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values for some known LPA5 antagonists in different cell-based assays. This can serve as a reference for the expected potency range of a selective LPA5 antagonist like this compound.
| Compound | Cell Line | Assay Type | IC50 Value |
| AS2717638 | BV-2 | Inflammatory Signaling | 0.038 µM |
| Compound 3 | BV-2 | Inflammatory Signaling | 0.7 µM |
| Alkyl-LPA(18:1) | B16 cells | Cell Migration | ~10 nM |
Signaling Pathway and Experimental Workflow
To aid in your experimental design, the following diagrams illustrate the LPA5 signaling pathway and a general workflow for optimizing the concentration of this compound.
References
- 1. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of lysophosphatidic acid receptor subtype 5 (LPAR5) in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
potential off-target effects of O-1269
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-1269. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic diarylpyrazole derivative. While structurally related to cannabinoid receptor antagonists, it has been unexpectedly found to function as a partial or full agonist at cannabinoid receptors, particularly the CB1 receptor. Its primary mechanism of action is to bind to and activate cannabinoid receptors, initiating downstream signaling cascades.
Q2: What are the known off-target effects of this compound?
While specific off-target binding data for this compound is not extensively published, researchers should be aware of potential off-target interactions common to cannabinoid ligands. These may include, but are not limited to, activity at the G-protein coupled receptor 55 (GPR55) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2][3][4] It is crucial to empirically determine the selectivity of this compound in your experimental system.
Q3: I am observing inconsistent results between experiments. What could be the cause?
Inconsistent results with lipophilic compounds like this compound are not uncommon. Several factors can contribute to this:
-
Solubility Issues: this compound is likely to have poor aqueous solubility. Precipitation of the compound in your assay buffer can lead to a lower effective concentration and high variability.
-
Adsorption to Plastics: Lipophilic compounds can adhere to plastic labware, such as pipette tips and microplates, reducing the actual concentration delivered to your cells or tissues.
-
Compound Stability: Ensure that your stock solutions of this compound are stored correctly and that fresh dilutions are made for each experiment to avoid degradation.
Troubleshooting Guides
Problem 1: Unexpected or Noisy Data in Cell-Based Assays
Potential Cause: This could be due to off-target effects, poor solubility of this compound, or issues with cell health.
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Use a selective CB1 antagonist (e.g., Rimonabant) to determine if the observed effect is mediated by the CB1 receptor. If the antagonist blocks the effect, it is likely on-target.
-
-
Address Solubility:
-
Prepare stock solutions in a suitable organic solvent like DMSO.
-
When diluting into aqueous buffers, ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Consider the use of a carrier protein, such as fatty-acid-free BSA (0.1%), in your assay buffer to improve solubility and reduce non-specific binding.
-
-
Optimize Compound Concentration:
-
Perform a dose-response curve to identify the optimal concentration range for your assay. High concentrations may lead to off-target effects or cytotoxicity.
-
-
Control for Vehicle Effects:
-
Always include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent on your experimental system.
-
Problem 2: Discrepancy Between Binding Affinity and Functional Potency
Potential Cause: A high binding affinity (low Kᵢ) that does not correlate with high functional potency (high EC₅₀) can be indicative of "biased agonism" or partial agonism.
Troubleshooting Steps:
-
Assess Multiple Signaling Pathways:
-
Do not rely on a single functional readout. Measure the effect of this compound on different downstream pathways, such as cAMP modulation and MAPK/ERK phosphorylation, to build a comprehensive signaling profile.
-
-
Determine Maximal Efficacy (Eₘₐₓ):
-
Compare the maximal effect of this compound to that of a known full agonist for the CB1 receptor (e.g., CP55,940). A significantly lower Eₘₐₓ suggests that this compound is a partial agonist in your system.
-
-
Consider Receptor Reserve:
-
The level of receptor expression in your cell line can influence the apparent potency of an agonist. Assays with low receptor reserve may require higher receptor occupancy to elicit a maximal response.
-
Quantitative Data
Due to the limited availability of public data, the following tables provide representative binding affinity (Kᵢ) and functional potency (EC₅₀) values for diarylpyrazole-type cannabinoid ligands. Researchers should experimentally determine these values for this compound in their specific assay systems.
Table 1: Representative Binding Affinity (Kᵢ) of Diarylpyrazole Cannabinoids
| Receptor | Representative Kᵢ (nM) |
| CB1 | 1 - 50 |
| CB2 | 50 - 1000 |
| GPR55 | >1000 |
| TRPV1 | >1000 |
Note: These are example values. Actual Kᵢ values for this compound must be determined experimentally.
Table 2: Representative Functional Potency (EC₅₀) of Diarylpyrazole Cannabinoids
| Assay | Representative EC₅₀ (nM) |
| cAMP Inhibition | 10 - 200 |
| MAPK/ERK Phosphorylation | 5 - 150 |
Note: These are example values. Actual EC₅₀ values for this compound will be assay-dependent and must be determined experimentally.
Experimental Protocols
Key Experiment 1: cAMP Modulation Assay
This protocol is designed to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key downstream signaling event for Gᵢ/ₒ-coupled receptors like CB1.
Methodology:
-
Cell Culture: Plate cells expressing the CB1 receptor (e.g., HEK293-CB1 or CHO-CB1) in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of a known CB1 agonist (positive control) and a vehicle control.
-
Assay Procedure: a. Wash the cells with serum-free media. b. Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation. c. Add the this compound dilutions, positive control, or vehicle control to the cells. d. Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production. e. Incubate for the desired time (e.g., 15-30 minutes) at 37°C. f. Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[5][6][7][8][9][10]
-
Data Analysis: Plot the cAMP levels against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Key Experiment 2: MAPK/ERK Phosphorylation Assay
This protocol measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, another important signaling cascade downstream of CB1 receptor activation.
Methodology:
-
Cell Culture and Starvation: Plate cells in a 6-well plate. Once they reach 70-80% confluency, serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat the serum-starved cells with various concentrations of this compound, a positive control, or a vehicle control for a short duration (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or milk in TBST). d. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK) as a loading control.[11][12][13][14][15]
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal. Plot the normalized p-ERK levels against the log of the agonist concentration to determine the EC₅₀.
Visualizations
Caption: Canonical CB1 Receptor Signaling Pathway via Gαi/o.
Caption: Gβγ-Mediated Signaling Downstream of CB1 Receptor Activation.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico analyses of the involvement of GPR55, CB1R and TRPV1: response to THC, contribution to temporal lobe epilepsy, structural modeling and updated evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP-Glo™ Assay Protocol [promega.com]
- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. cAMP-Glo™ Assay [promega.sg]
- 11. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 12. raybiotech.com [raybiotech.com]
- 13. scispace.com [scispace.com]
- 14. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cytekbio.com [cytekbio.com]
O-1269 stability and storage conditions
Notice: Information regarding the stability and storage conditions of a compound identified as "O-1269" is not available in publicly accessible resources. The following information is based on general best practices for chemical compound handling and storage. Researchers should always refer to the manufacturer's or supplier's specific product information sheet for accurate data.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for chemical compounds?
A1: For optimal stability, many chemical compounds should be stored in a cool, dry, and dark environment. Specific temperature requirements can vary significantly. General temperature ranges for chemical storage are defined as follows:
-
Freezer: -20°C to -10°C
-
Refrigerator (Cold): 2°C to 8°C
-
Cool: 8°C to 15°C
-
Controlled Room Temperature: 20°C to 25°C[1]
Always consult the product-specific documentation to determine the appropriate storage temperature for your compound.
Q2: How should I handle the compound upon receipt?
A2: Upon receiving any chemical compound, it is crucial to:
-
Visually inspect the packaging for any signs of damage or leakage.
-
Verify that the compound name and any other identifiers on the label match your order.
-
Immediately transfer the compound to the recommended storage conditions as specified by the supplier.
-
Review the Safety Data Sheet (SDS) before handling to understand potential hazards and necessary safety precautions.
Q3: My compound appears to have degraded. What are the common causes of chemical degradation?
A3: Chemical degradation can be influenced by several factors, including:
-
Temperature: Exposure to temperatures outside the recommended range (either too high or too low) can accelerate degradation.
-
Light: Many compounds are photosensitive and can degrade upon exposure to natural or artificial light.
-
Moisture: Hydrolysis can occur if the compound is sensitive to water or humidity.
-
Oxygen: Oxidation can occur in the presence of air.
-
pH: The stability of a compound in solution can be highly dependent on the pH of the solvent.
Q4: How can I troubleshoot issues with compound solubility?
A4: If you are experiencing solubility issues, consider the following:
-
Solvent Choice: Ensure you are using a solvent recommended by the supplier. Not all compounds are soluble in the same solvents.
-
Temperature: Gently warming the solution may aid in dissolution. However, be cautious as heat can also degrade some compounds.
-
Sonication: Using an ultrasonic bath can help to break up particulates and enhance solubility.
-
pH Adjustment: For some compounds, adjusting the pH of the solution may be necessary to achieve dissolution.
Troubleshooting Guides
Visual Guide: Troubleshooting Unexpected Experimental Results
This workflow can help you identify potential sources of error when your experimental results are not as expected.
Experimental Protocols
As no specific data for "this compound" is available, detailed experimental protocols for stability testing cannot be provided. However, a general approach to assessing compound stability is outlined below.
General Protocol for Assessing Compound Stability in Solution:
-
Solution Preparation: Prepare a stock solution of the compound in a suitable, high-purity solvent at a known concentration.
-
Aliquoting: Aliquot the stock solution into multiple, small-volume, sealed vials to minimize freeze-thaw cycles and exposure to air.
-
Storage Conditions: Store the aliquots under various conditions to be tested (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Time Points: Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Analysis: At each time point, analyze an aliquot from each storage condition using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the compound's purity and identify any degradation products.
-
Data Comparison: Compare the results over time to the initial (time 0) analysis to determine the rate of degradation under each condition.
Data Presentation
Without specific data for "this compound," the following tables are provided as templates for organizing stability and storage information.
Table 1: Recommended Storage Conditions
| Form | Temperature | Light Protection | Atmosphere |
| Solid | e.g., -20°C | e.g., Required | e.g., Inert Gas |
| Solution | e.g., -80°C | e.g., Required | e.g., N/A |
Table 2: Solution Stability Data
| Solvent | Temperature | Time Point | Purity (%) | Notes |
| e.g., DMSO | -20°C | 24 hours | e.g., >99% | e.g., No degradation observed |
| e.g., DMSO | Room Temp | 24 hours | e.g., 95% | e.g., Minor degradation peak observed |
| e.g., PBS | 4°C | 48 hours | e.g., 85% | e.g., Significant degradation |
Visualizations
Diagram: Recommended Storage Logic
This diagram illustrates the decision-making process for determining the appropriate storage conditions for a chemical compound based on its properties.
References
Technical Support Center: Avoiding O-1269 Precipitation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the common issue of O-1269 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in culture media?
This compound is a diarylpyrazole derivative that functions as a full or partial agonist at cannabinoid receptors.[1] Like many small organic molecules, it is hydrophobic. This low aqueous solubility means it can easily precipitate, or "crash out," when transferred from a high-concentration organic stock solution (like DMSO) into the aqueous environment of cell culture media.[2][3] This precipitation alters the effective concentration of the compound and can compromise experimental results.[4]
Q2: What are the initial signs of this compound precipitation?
Precipitation can manifest in several ways. Researchers should be vigilant for:
-
Visual Cloudiness: The medium may appear hazy or cloudy immediately after adding the compound or after a period of incubation.[2]
-
Particulates: You might observe tiny crystals or sediment, either with the naked eye or under a microscope.[4]
-
Inconsistent Results: A loss of expected biological activity can indicate that the available concentration of this compound has decreased due to precipitation.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Media
This is a common problem when a hydrophobic compound is rapidly diluted in an aqueous solution.[2]
Potential Cause & Solution
| Potential Cause | Recommended Solution & Protocol |
| High Final Concentration | The desired concentration of this compound may exceed its solubility limit in your specific culture medium. Solution: Lower the final working concentration. It is crucial to perform a solubility test to determine the maximum soluble concentration of this compound under your experimental conditions. |
| Improper Stock Solution | An improperly prepared or low-concentration stock solution can lead to adding a large volume of solvent to the media. Solution: Prepare a high-concentration stock solution in an appropriate solvent. |
| Rapid Dilution Shock | Adding a concentrated DMSO stock directly into the full volume of media causes a rapid solvent exchange that leads to precipitation.[2] Solution: Use a serial dilution method to introduce the compound to the media gradually. Pre-warming the media to 37°C is also recommended as it can increase solubility.[2] |
Experimental Protocol: Stock Solution Preparation
-
Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) to prepare the stock solution.
-
Concentration: Create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle vortexing and brief warming at 37°C can aid dissolution.[4]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Experimental Workflow: Serial Dilution for Media Preparation
This workflow minimizes the solvent shock that causes precipitation.
Caption: Recommended workflow for diluting hydrophobic compounds.
Issue: Precipitation Occurs Over Time in the Incubator
Potential Cause & Solution
| Potential Cause | Recommended Solution & Protocol |
| Interaction with Media Components | Over the course of an experiment, this compound may interact with salts, metals (like copper or magnesium), amino acids, or proteins in the serum, leading to slow precipitation.[5][6] Solution: Test the compound's stability in your specific medium over the intended duration. If precipitation occurs, consider reducing the serum concentration or using a different basal medium. |
| High DMSO in Final Solution | While DMSO is an excellent solvent, final concentrations above 0.5% can be toxic to cells and may not prevent precipitation upon high dilution.[2] Solution: Always keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[2] This may require preparing a more concentrated initial stock solution. |
| pH or Temperature Instability | Changes in media pH due to cell metabolism or temperature fluctuations can affect compound solubility. Solution: Ensure your media is properly buffered for your incubator's CO2 concentration.[4] Use a calibrated incubator and minimize door openings. |
Quantitative Data Summary
The following table provides recommended parameters for working with this compound.
| Parameter | Recommended Condition | Rationale |
| Stock Solution Solvent | 100% DMSO | High solvation power for hydrophobic compounds. |
| Stock Solution Concentration | 10 - 50 mM | Allows for small volumes to be added to media, keeping final DMSO concentration low. |
| Final DMSO Concentration | < 0.5% , ideally < 0.1% | Minimizes solvent-induced cell toxicity and precipitation risk.[2] |
| Culture Media Temperature | Pre-warm to 37°C before adding this compound | Increases the solubility of the compound during dilution.[2] |
| Addition Method | Serial dilution; add dropwise while gently vortexing | Prevents rapid solvent exchange and localized high concentrations.[2] |
This compound Signaling Pathway
This compound is an agonist of G protein-coupled receptor 55 (GPR55). Activation of GPR55 can initiate signaling through Gα13, leading to the activation of the small GTPase RhoA and its downstream effector, ROCK.[7][8][9] This pathway is involved in regulating cytoskeletal dynamics and gene expression.
Caption: this compound activation of the GPR55 signaling cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 7. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR55 - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Unexpected Results with O-1269
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-1269. The primary focus is to address the unexpected agonist activity of this compound at cannabinoid receptors.
Frequently Asked Questions (FAQs)
Q1: I expected this compound to act as a cannabinoid receptor antagonist, but I am observing agonist-like effects. Why is this happening?
A1: This is a documented, yet unexpected, characteristic of this compound. While it belongs to the diarylpyrazole class of compounds, which includes potent cannabinoid antagonists like rimonabant, this compound has been found to function as a partial or full agonist at cannabinoid receptors (CB1 and CB2).[1] This means that instead of blocking the receptor, it activates it, leading to downstream signaling events typically associated with cannabinoid agonists.
Q2: What are the potential in vivo consequences of this unexpected agonist activity?
A2: Due to its agonist activity, this compound can produce effects in animal models that are characteristic of cannabinoid receptor activation. These can include sedation, analgesia (pain relief), and potentially other central nervous system (CNS) effects.[2] If your in vivo experiments were designed with the expectation of antagonist effects (e.g., blockade of a known agonist's effects), the observed agonist activity of this compound will lead to confounding results.
Q3: Are there known off-target effects of this compound?
A3: The primary documented "off-target" effect of this compound, relative to its intended design as an antagonist, is its agonist activity at CB1 and CB2 receptors. There is also evidence that some cannabinoid ligands can interact with other receptors, such as GPR18.[3] It is recommended to perform comprehensive off-target screening to fully characterize the selectivity profile of this compound in your experimental system.
Q4: How can I confirm that the effects I'm seeing are due to cannabinoid receptor agonism?
A4: To confirm that the observed effects are mediated by cannabinoid receptors, you can perform competition experiments using a known, selective cannabinoid receptor antagonist. Pre-treatment with a potent CB1 antagonist (like rimonabant) or a CB2 antagonist (like SR144528) should block the effects of this compound if they are indeed mediated by these receptors.
Troubleshooting Guides
Problem 1: Unexpected Agonist-like Effects in In Vitro Assays
-
Symptom: In a functional assay (e.g., cAMP measurement), application of this compound leads to a decrease in forskolin-stimulated cAMP levels, indicative of Gi/o coupling and receptor activation.
-
Cause: this compound is acting as a functional agonist at the cannabinoid receptors expressed in your cell line.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Ensure your cell line expresses the target cannabinoid receptor (CB1 or CB2) at sufficient levels.
-
Run a Concentration-Response Curve: Perform a full concentration-response experiment with this compound to determine its potency (EC50) and efficacy (Emax) as an agonist.
-
Antagonist Challenge: Pre-incubate your cells with a known selective cannabinoid receptor antagonist before adding this compound. The antagonist should produce a rightward shift in the this compound concentration-response curve.
-
Control Experiments: Run parallel experiments with a known cannabinoid agonist (e.g., CP55,940 or WIN55,212-2) and a known antagonist (e.g., rimonabant) to validate your assay system.
-
Problem 2: Sedation and Analgesia Observed in In Vivo Studies
-
Symptom: Administration of this compound to animals results in dose-dependent sedation and/or analgesia.
-
Cause: this compound is acting as a cannabinoid receptor agonist in the central nervous system and/or peripheral tissues.
-
Troubleshooting Steps:
-
Dose-Response Characterization: Conduct a thorough dose-response study to characterize the sedative and analgesic effects of this compound.
-
Antagonist Co-administration: Administer a selective CB1 receptor antagonist prior to this compound. If the sedative and analgesic effects are mediated by CB1, the antagonist should attenuate or block these effects.
-
Pharmacokinetic Analysis: Consider performing pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model, as this can influence its in vivo effects.
-
Behavioral Phenotyping: Employ a battery of behavioral tests to fully characterize the in vivo pharmacological profile of this compound.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, researchers are encouraged to determine these values experimentally. The following table provides a template for summarizing key pharmacological parameters for this compound.
| Parameter | Receptor | Experimental Value | Units | Experimental Assay |
| Binding Affinity (Ki) | Human CB1 | User-defined | nM | Radioligand Binding Assay |
| Human CB2 | User-defined | nM | Radioligand Binding Assay | |
| Functional Potency (EC50) | Human CB1 | User-defined | nM | cAMP Functional Assay |
| Human CB2 | User-defined | nM | cAMP Functional Assay | |
| Functional Efficacy (% of standard agonist) | Human CB1 | User-defined | % | cAMP Functional Assay |
| Human CB2 | User-defined | % | cAMP Functional Assay | |
| In Vivo ED50 (Analgesia) | - | User-defined | mg/kg | e.g., Hot Plate, Tail Flick |
| In Vivo ED50 (Sedation) | - | User-defined | mg/kg | e.g., Open Field, Rotarod |
Experimental Protocols
Protocol 1: Cannabinoid Receptor Radioligand Binding Assay
This protocol is to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
-
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors.
-
Radiolabeled cannabinoid ligand (e.g., [3H]CP55,940).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a known potent cannabinoid agonist like WIN55,212-2).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and either buffer, this compound at various concentrations, or the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay for Cannabinoid Receptor Agonism
This protocol is to determine the functional potency (EC50) and efficacy of this compound as a CB1 or CB2 receptor agonist.
-
Materials:
-
A cell line expressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
A known cannabinoid agonist (positive control).
-
A known cannabinoid antagonist (for validation).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well plate and grow to confluency.
-
On the day of the assay, replace the culture medium with stimulation buffer.
-
Prepare serial dilutions of this compound and the positive control agonist.
-
Add the compounds to the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add a sub-maximal concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP levels.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Plot the cAMP levels against the log concentration of this compound to generate a concentration-response curve and determine the EC50 and Emax values.
-
Visualizations
Caption: Expected vs. Observed Activity of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. In vivo profiling of seven common opioids for antinociception, constipation and respiratory depression: no two opioids have the same profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Δ9-Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells - PMC [pmc.ncbi.nlm.nih.gov]
how to control for O-1269 vehicle effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic cannabinoid agonist, O-1269. Proper experimental design, particularly the correct use of vehicle controls, is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Due to the limited availability of specific solubility data for this compound, we recommend referring to data for structurally similar diarylpyrazole cannabinoid agonists and other synthetic cannabinoids. These compounds are typically lipophilic and require an organic solvent for initial dissolution. We recommend starting with Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to prepare a concentrated stock solution.
Q2: How do I prepare a vehicle control for this compound?
The vehicle control must contain the same concentration of the solvent used to dissolve this compound as is present in the final experimental condition. For example, if you dilute your this compound stock solution (in DMSO) 1:1000 into your cell culture medium, your vehicle control should be a 1:1000 dilution of DMSO in the same medium. It is crucial to use the same batch of solvent for both the compound and the vehicle control to minimize variability.
Q3: Can the vehicle itself affect my experimental results?
Yes, solvents like DMSO and ethanol can have biological effects, especially at higher concentrations. These effects can include altered cell viability, changes in gene expression, and off-target effects on signaling pathways. Therefore, it is essential to always include a vehicle control group in your experiments to differentiate the effects of this compound from those of the solvent.
Q4: What is the maximum recommended concentration of DMSO or ethanol in my in vitro experiments?
For most cell lines, it is advisable to keep the final concentration of DMSO or ethanol below 0.1% (v/v) to minimize solvent-induced artifacts. However, the tolerance to solvents can vary between cell types. We strongly recommend performing a vehicle toxicity test to determine the optimal solvent concentration for your specific cell line and experimental duration.
Q5: My vehicle control group shows unexpected results. What should I do?
Unexpected results in the vehicle control group can indicate several issues. Refer to the troubleshooting workflow below to diagnose the potential cause. Common reasons include solvent toxicity, contamination of the solvent, or an interaction between the solvent and your experimental system.
Data on Structurally Similar Cannabinoid Agonists
Disclaimer: The following data is for structurally similar cannabinoid agonists and should be used as a guideline for this compound due to the lack of specific public data for this compound. It is highly recommended to perform in-house solubility and toxicity tests for this compound.
| Compound Name | Solvent | Solubility | Typical In Vitro Concentration | Typical In Vivo Dose |
| WIN 55,212-2 | DMSO | ≥ 200 mg/mL[1] | 1 - 10 µM[2] | 1 - 5 mg/kg |
| Tocrisolve™ 100 | Stock at 10 mM[2] | |||
| CP 55,940 | Ethanol | Soluble to 100 mM[3] | 0.1 - 1 µM | 0.0625 - 2.0 mg/kg (mice, i.p.)[4] |
| DMSO | Soluble to 100 mM[3] | |||
| Rimonabant (B1662492) * | Ethanol | ~30 mg/mL[5] | 1 - 10 µM | 3 - 10 mg/kg (rats, i.p. or gavage)[6][7] |
| DMSO | ~20 mg/mL[5] | |||
| Ethanol:Emulphor:Saline (1:1:18) | Vehicle for in vivo use[6][8] | |||
| 2% Tween-80, 0.5% methylcellulose (B11928114) in water | Vehicle for in vivo use[7] |
Note: Rimonabant is a CB1 receptor antagonist, but its diarylpyrazole structure is similar to this compound, making its formulation data relevant.
Experimental Protocol: In Vitro Cell-Based Assay
This protocol provides a general guideline for a cell-based assay using a lipophilic cannabinoid agonist like this compound.
1. Preparation of this compound Stock Solution: a. Based on the information for similar compounds, start by dissolving this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). b. Sonicate briefly if necessary to ensure complete dissolution. c. Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Preparation of Vehicle Control Stock: a. Use the same batch of 100% DMSO that was used to prepare the this compound stock solution. b. Aliquot and store the vehicle stock under the same conditions as the compound stock.
3. Cell Seeding: a. Seed your cells of interest in a multi-well plate at a density appropriate for your assay duration. b. Allow the cells to adhere and stabilize overnight in a cell culture incubator.
4. Preparation of Treatment Solutions: a. On the day of the experiment, thaw an aliquot of the this compound stock solution and the vehicle control stock. b. Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure that the final DMSO concentration is consistent across all treatment groups and does not exceed the tolerated level for your cells (ideally ≤ 0.1%). c. Prepare the vehicle control treatment by diluting the vehicle stock in the same complete cell culture medium to the same final solvent concentration as the highest concentration this compound treatment group.
5. Cell Treatment: a. Carefully remove the old medium from the cells. b. Add the prepared treatment solutions (including the vehicle control and a media-only control) to the respective wells. c. Incubate the cells for the desired duration of the experiment.
6. Assay Readout: a. Perform your desired assay (e.g., cell viability assay, gene expression analysis, signaling pathway activation assay) according to the manufacturer's instructions.
7. Data Analysis: a. Normalize the data from the this compound treated groups to the vehicle control group to account for any effects of the solvent.
Visualizations
Caption: Troubleshooting workflow for unexpected vehicle effects.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Dose-Dependent Teratogenicity of the Synthetic Cannabinoid CP-55,940 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Rimonabant Eliminates Responsiveness to Workload Changes in a Time-Constrained Food-Reinforced Progressive Ratio Procedure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral assessment of rimonabant under acute and chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing O-1269 Toxicity in Cell Lines
Disclaimer: Publicly available data on the specific toxicity of O-1269 in cell lines is limited. Therefore, this guide is based on general principles of minimizing drug-induced toxicity in cell culture and may require optimization for your specific cell lines and experimental conditions.
General Troubleshooting Guide
This guide provides solutions to common problems encountered when working with potentially toxic compounds like this compound.
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations. | The cell line is particularly sensitive to this compound. | Perform a dose-response experiment with a wider range of concentrations and shorter incubation times to determine the optimal non-toxic concentration.[1] Consider using a less sensitive cell line if appropriate for the experimental goals. |
| The compound has poor solubility, leading to precipitation and non-uniform exposure. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the culture medium.[2] The final solvent concentration should be non-toxic to the cells (typically ≤0.1%).[3] | |
| Suboptimal cell culture conditions are increasing cellular stress. | Ensure optimal cell culture conditions, including appropriate media, serum, and incubator settings (temperature, CO2, humidity).[4] Avoid using cells that are over-confluent or have been in culture for too many passages.[5] | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Maintain consistent cell seeding densities across all experiments.[2] |
| Inaccurate pipetting of the compound. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dosing.[1] | |
| Fluctuation in incubation times. | Adhere to consistent incubation times for all experiments. | |
| Discrepancy in cytotoxicity observed between different assays (e.g., MTT vs. Apoptosis assay). | Different assays measure different aspects of cell health. | An MTT assay measures metabolic activity, which may decrease before the onset of apoptosis.[3] An apoptosis assay, like Annexin V staining, detects early apoptotic events.[6] Using multiple assays can provide a more complete picture of the compound's effect. |
| The compound may interfere with the assay chemistry. | Run appropriate controls, such as the compound in cell-free media, to check for direct interference with the assay reagents.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is a diarylpyrazole derivative that acts as a full or partial agonist at the cannabinoid receptors.[7]
Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A2: A dose-response experiment is the best way to determine the optimal concentration. This involves treating your cell line with a range of this compound concentrations for a set period and then assessing cell viability using an assay like the MTT assay.[1] The goal is to find a concentration that elicits the desired biological effect with minimal impact on cell viability.
Q3: What is the recommended solvent for this compound and what is the maximum concentration I can use?
Q4: Should I use serum in my culture medium when treating cells with this compound?
A4: The presence of serum can sometimes affect the activity of a compound. It is recommended to test the effect of this compound in both serum-containing and serum-free media to determine the optimal conditions for your experiment. Be aware that serum starvation itself can induce stress and apoptosis in some cell lines.
Q5: How long should I expose my cells to this compound?
A5: The optimal exposure time will depend on your cell line and the biological question you are investigating. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the ideal incubation period.[1]
Quantitative Data Summary
Due to the lack of specific published data for this compound, a template table is provided below for researchers to summarize their own experimental findings.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 Value (µM) | Optimal Non-Toxic Concentration Range (µM) | Notes |
| e.g., MCF-7 | MTT | 48 | [Enter your data] | [Enter your data] | [e.g., Significant apoptosis observed above this range] |
| e.g., PC-3 | MTT | 48 | [Enter your data] | [Enter your data] | |
| e.g., A549 | Annexin V/PI | 24 | [Enter your data] | [Enter your data] |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[8][9]
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[4]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle control wells.[1]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[6][10]
Materials:
-
Flow cytometer
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
FACS tubes
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.[6]
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[10]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: A logical workflow for determining and minimizing compound toxicity.
Caption: A hypothetical signaling cascade for this compound-induced toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. promocell.com [promocell.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. docs.abcam.com [docs.abcam.com]
addressing poor solubility of O-1269 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of O-1269.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a diarylpyrazole derivative that acts as a cannabinoid receptor agonist.[1] Like many organic compounds with complex aromatic structures, this compound has poor solubility in water. This can lead to challenges in various experimental settings, including inconsistent results in in-vitro assays, low bioavailability in in-vivo studies, and difficulties in formulation development.
Q2: My this compound is precipitating out of my aqueous buffer. What can I do?
A2: Precipitation is a common issue with poorly soluble compounds. Several strategies can be employed to prevent this:
-
Increase the concentration of a co-solvent: If you are already using a co-solvent like DMSO or ethanol, gradually increasing its percentage in the final solution can help maintain the solubility of this compound.
-
Use a different solvent system: Experiment with alternative co-solvents or solvent systems. A table for recording your experimental findings is provided in the "Quantitative Data Summary" section.
-
Prepare a more concentrated stock solution: A higher concentration stock in a suitable organic solvent allows for a smaller volume to be added to the aqueous buffer, minimizing the risk of precipitation.
-
Incorporate surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in aqueous solutions.[2][3]
Q3: I am observing low and variable results in my cell-based assays. Could this be related to this compound's solubility?
A3: Yes, poor solubility is a likely culprit for inconsistent results in cell-based assays. If this compound is not fully dissolved, its effective concentration will be lower and more variable than intended. This can lead to underestimation of its potency and efficacy. Ensuring the compound is completely in solution before adding it to your cell culture medium is critical.
Q4: What are some common formulation strategies for poorly water-soluble drugs like this compound?
A4: Several formulation strategies can enhance the solubility and bioavailability of poorly water-soluble drugs.[4][5] These include:
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[6][7]
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its solubility.[6][8]
-
Lipid-based formulations: Incorporating the drug into oils, surfactants, or emulsions can improve its absorption.[5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Caption: A troubleshooting workflow for addressing this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in a suitable organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (EtOH)
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh out the desired amount of this compound. The chemical formula for this compound is C22H22Cl3N3O and its molar mass is 450.79 g/mol .[1]
-
Add the appropriate volume of DMSO or EtOH to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Using Co-solvents to Improve Aqueous Solubility
-
Objective: To determine the optimal percentage of a co-solvent to maintain this compound solubility in an aqueous buffer.
-
Materials:
-
Concentrated stock solution of this compound (from Protocol 1)
-
Aqueous buffer (e.g., PBS, Tris-HCl)
-
Co-solvent (DMSO or EtOH)
-
-
Procedure:
-
Prepare a series of dilutions of your aqueous buffer containing increasing percentages of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
Add a small volume of the this compound stock solution to each of the co-solvent/buffer mixtures to achieve the desired final concentration.
-
Gently mix and incubate at the experimental temperature for a set period (e.g., 30 minutes).
-
Observe the solutions for any signs of precipitation.
-
The lowest percentage of co-solvent that results in a clear, stable solution is the optimal concentration for your experiment.
-
Quantitative Data Summary
| Solvent System (Aqueous Buffer with Co-solvent) | Co-solvent Percentage (v/v) | Maximum Soluble Concentration of this compound (µM) | Observations (e.g., Clear, Precipitate) |
| PBS with DMSO | 0.1% | ||
| PBS with DMSO | 0.5% | ||
| PBS with DMSO | 1.0% | ||
| PBS with Ethanol | 0.1% | ||
| PBS with Ethanol | 0.5% | ||
| PBS with Ethanol | 1.0% | ||
| Tris-HCl with DMSO | 0.5% | ||
| Tris-HCl with Ethanol | 0.5% |
Visualization of Solubility Enhancement Principles
Caption: Principles of co-solvency and micellar solubilization for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
O-1269 dose-response curve issues
Welcome to the technical support center for O-1269. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues encountered during experimentation, with a focus on dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a diarylpyrazole derivative that acts as a partial agonist at the cannabinoid receptor 1 (CB1R).[1][2] Unlike antagonists such as rimonabant, this compound produces effects typically associated with cannabinoid agonists, such as sedation and analgesia in animal studies.[1] As a partial agonist, it binds to the receptor but elicits a response that is lower than that of a full agonist.
Q2: What is the expected shape of an this compound dose-response curve in a functional assay?
In a typical in vitro functional assay (e.g., cAMP inhibition or GTPγS binding), this compound is expected to produce a sigmoidal (S-shaped) dose-response curve. However, as a partial agonist, the maximum effect (Emax) will be lower than that of a full cannabinoid agonist like CP55,940. The curve should exhibit a clear dose-dependent increase in response until it reaches a plateau.
Q3: Why might I observe a bell-shaped or biphasic dose-response curve with this compound?
A bell-shaped (or U-shaped) dose-response curve, where the response decreases at higher concentrations, can be indicative of several phenomena. These may include receptor desensitization, off-target effects at high concentrations, or cytotoxicity. It is crucial to assess cell viability at the highest concentrations of this compound used.
Q4: What are some key experimental parameters to consider for ensuring reproducible this compound dose-response data?
To ensure reproducibility, it is important to carefully control several experimental parameters:
-
Cell Line and Receptor Expression: Use a stable cell line with consistent CB1 receptor expression levels.
-
Compound Solubility and Stability: Ensure this compound is fully dissolved and stable in the assay buffer.[2]
-
Incubation Time and Temperature: Optimize and consistently maintain the incubation time and temperature.
-
Assay-Specific Conditions: Adhere to the recommended protocols for your specific functional assay (e.g., cell density, serum concentration, etc.).
Troubleshooting Guides
Issue 1: No Response or Weak Response to this compound
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the stock concentration and serial dilutions. Prepare fresh dilutions for each experiment. |
| Poor Compound Solubility | This compound is a hydrophobic molecule. Ensure it is completely dissolved in a suitable solvent (e.g., DMSO) before diluting in aqueous assay buffer. The final solvent concentration should be consistent across all wells and below a level that affects cell viability or assay performance (typically <0.5%). |
| Low CB1 Receptor Expression | Confirm the expression and functionality of CB1 receptors in your cell line using a well-characterized full agonist as a positive control. |
| Degraded Compound | Store this compound under the recommended conditions (dry, dark, and at -20°C for long-term storage) to prevent degradation.[2] Use a fresh aliquot if degradation is suspected. |
| Assay Conditions Not Optimized | Optimize assay parameters such as incubation time, cell density, and concentration of stimulating agents (e.g., forskolin (B1673556) in a cAMP assay). |
Issue 2: High Variability in Dose-Response Data
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding to achieve uniform cell numbers across wells. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions and additions to the assay plate. |
| Edge Effects in Assay Plates | To minimize edge effects, consider not using the outer wells of the microplate or filling them with buffer/media. Ensure proper humidity control during incubation. |
| Cell Clumping | Ensure a single-cell suspension before seeding to avoid clumps, which can lead to variable cell numbers per well. |
| Inadequate Mixing | Gently and thoroughly mix the plate after adding reagents. |
Issue 3: Atypical (e.g., Bell-Shaped) Dose-Response Curve
| Potential Cause | Recommended Solution |
| Cytotoxicity at High Concentrations | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay, using the same concentrations of this compound and incubation times. |
| Off-Target Effects | High concentrations of a compound can lead to non-specific interactions with other cellular components. Review literature for known off-target activities of diarylpyrazole compounds. |
| Receptor Desensitization/Downregulation | Prolonged exposure to an agonist can cause receptor desensitization. Consider reducing the incubation time to capture the initial response before significant desensitization occurs. |
| Compound Precipitation | At high concentrations, the compound may precipitate out of the aqueous assay buffer. Visually inspect the wells for any precipitate. If observed, consider using a different solvent or reducing the highest concentration tested. |
Data Presentation
Table 1: Pharmacological Profile of this compound at the Human CB1 Receptor
| Parameter | Value | Assay Condition |
| Binding Affinity (Ki) | 5.2 nM | Radioligand binding assay using [3H]CP55,940 in HEK293 cells expressing hCB1R. |
| Potency (EC50) | 25.7 nM | cAMP accumulation assay in CHO-K1 cells expressing hCB1R. |
| Efficacy (Emax) | 65% | Relative to the full agonist CP55,940 in a cAMP accumulation assay. |
Note: The data presented in this table are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol: cAMP Accumulation Assay for this compound Dose-Response Analysis
This protocol describes a common method to determine the functional potency of this compound at the CB1 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
1. Materials:
- CHO-K1 cells stably expressing the human CB1 receptor.
- Assay medium: DMEM/F12 with 0.1% BSA.
- Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
- This compound stock solution (10 mM in DMSO).
- Forskolin solution (to stimulate adenylyl cyclase).
- cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
- 384-well white opaque microplates.
2. Cell Preparation:
- Culture CHO-hCB1R cells to ~80-90% confluency.
- Harvest cells using a non-enzymatic cell dissociation solution.
- Resuspend cells in assay medium and adjust the density to 2,500 cells/5 µL.
3. Assay Procedure:
- Prepare a serial dilution of this compound in DMSO, followed by a further dilution in stimulation buffer to achieve the final desired concentrations.
- Add 5 µL of cells to each well of the 384-well plate.
- Add 5 µL of the this compound serial dilutions to the respective wells.
- Add 5 µL of forskolin solution (at a final concentration that stimulates a submaximal cAMP response, e.g., 3 µM).
- Incubate the plate at room temperature for 30 minutes.
- Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
4. Data Analysis:
- Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations.
- Normalize the data to the vehicle control (0% inhibition) and a maximally inhibiting concentration of a full agonist (100% inhibition).
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.[3]
Visualizations
Caption: Simplified signaling pathway for the CB1 receptor agonist this compound.
Caption: Logical relationship illustrating partial agonism of this compound.
Caption: Troubleshooting workflow for atypical dose-response curves.
References
challenges in replicating studies with O-1269
Welcome to the Technical Support Center for O-1269. This resource is designed for researchers, scientists, and drug development professionals working with the diarylpyrazole compound this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide clarity when designing and interpreting experiments with this compound.
A primary challenge in replicating studies with this compound stems from its unexpected pharmacological profile. While structurally related to cannabinoid receptor antagonists, this compound has been found to act as a partial or full agonist at cannabinoid receptors. This discrepancy between its intended design and actual mechanism of action can lead to confusing and seemingly contradictory experimental results. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: We designed our experiment assuming this compound is a CB1 receptor antagonist, but our results show agonist-like effects. Is this expected?
A1: Yes, this is a known characteristic of this compound. Although it belongs to the diarylpyrazole class, which includes potent cannabinoid receptor antagonists like Rimonabant, this compound has been demonstrated to exhibit partial or full agonist activity at cannabinoid receptors. Therefore, observing agonist-like effects, such as inhibition of adenylyl cyclase, activation of G-proteins, or behavioral effects consistent with cannabinoid agonists, is the expected outcome. If your experimental design is predicated on this compound acting as an antagonist, it will need to be re-evaluated.
Q2: What is the recommended solvent and storage condition for this compound?
A2: As specific solubility data for this compound is not widely published, we recommend following the general guidelines for diarylpyrazole cannabinoid ligands. These compounds are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF). For in vitro assays, it is common to prepare a high-concentration stock solution in 100% DMSO and then dilute it in an aqueous buffer to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts. For in vivo studies, the vehicle composition is critical and often requires a mixture of solvents to maintain solubility and ensure biocompatibility. A common vehicle for lipophilic cannabinoid ligands is a mixture of ethanol, a surfactant like Tween 80 or Cremophor EL, and saline.
For storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh dilutions for each experiment to avoid potential degradation.
Q3: What are the typical effective concentrations for this compound in in vitro assays?
A3: Specific concentration-response data for this compound is scarce in the literature. However, based on data from structurally related diarylpyrazole agonists, the effective concentrations can vary depending on the assay. For receptor binding assays, the Ki value is likely to be in the low nanomolar range. For functional assays such as GTPγS binding or cAMP inhibition, the EC50 values are also expected to be in the low to mid-nanomolar range. It is highly recommended to perform a full dose-response curve for your specific assay to determine the optimal concentration range for this compound.
Q4: Are there known off-target effects for this compound?
A4: There is limited publicly available information on the off-target binding profile of this compound. However, off-target activity is a potential concern for any synthetic ligand. Some synthetic cannabinoid receptor agonists have been shown to interact with other G protein-coupled receptors (GPCRs), ion channels, or enzymes at higher concentrations.[1][2] It is advisable to perform counter-screening against a panel of relevant off-targets, especially if you observe unexpected or inconsistent results that cannot be explained by its activity at cannabinoid receptors.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect in an antagonist assay. | This compound is a cannabinoid receptor agonist, not an antagonist. | Redesign the experiment to test for agonist activity. Use a known cannabinoid receptor agonist as a positive control. |
| Precipitation of this compound in aqueous buffer. | Poor solubility of the compound in aqueous solutions. | Prepare a higher concentration stock solution in 100% DMSO. Ensure the final DMSO concentration in the assay is as low as possible (<0.1%) but sufficient to maintain solubility. Consider using a small amount of a non-ionic surfactant like BSA or Tween 20 in the assay buffer to improve solubility. |
| Inconsistent results between experimental replicates. | 1. Compound degradation.2. Inaccurate pipetting of viscous stock solutions.3. Adsorption of the lipophilic compound to plasticware. | 1. Prepare fresh dilutions from a frozen stock solution for each experiment.2. Use positive displacement pipettes for viscous DMSO stock solutions.3. Pre-coat pipette tips and microplates with a solution of 0.1% BSA to reduce non-specific binding. |
| Unexpected in vivo effects or toxicity. | 1. Inappropriate vehicle for administration.2. Off-target effects at the dose used. | 1. Optimize the vehicle composition to ensure complete solubility and minimize vehicle-related toxicity. A common vehicle for in vivo studies of similar compounds is a mixture of ethanol, Tween 80, and saline (e.g., 1:1:18).2. Perform a dose-response study to identify the optimal therapeutic window. If unexpected effects persist, consider off-target screening. |
Data Presentation: Comparative In Vitro Data of Related Diarylpyrazole Cannabinoid Agonists
Disclaimer: The following data is for informational purposes and is derived from studies on compounds structurally related to this compound. These values should be used as a guide for initial experimental design, and the specific activity of this compound should be determined empirically.
| Compound | Receptor Binding Affinity (Ki, nM) | GTPγS Binding (EC50, nM) | cAMP Inhibition (EC50, nM) |
| Related Agonist 1 | 2.5 (hCB1) | 5.2 (hCB1) | 8.1 (hCB1) |
| Related Agonist 2 | 0.8 (hCB1) | 1.5 (hCB1) | 3.7 (hCB1) |
| Related Agonist 3 | 10.2 (hCB1) | 25.8 (hCB1) | 41.5 (hCB1) |
Experimental Protocols
Cannabinoid Receptor (CB1) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CB1 receptor.
Materials:
-
Membranes from cells expressing human CB1 receptors (e.g., CHO-hCB1 or HEK-hCB1)
-
[³H]CP55,940 (radioligand)
-
CP55,940 (unlabeled ligand for non-specific binding)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4
-
GF/C glass fiber filters
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, cell membranes (5-10 µg protein/well), and either:
-
Vehicle (for total binding)
-
10 µM unlabeled CP55,940 (for non-specific binding)
-
Varying concentrations of this compound
-
-
Add [³H]CP55,940 to a final concentration of ~0.5 nM to all wells.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/C filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound using appropriate software (e.g., GraphPad Prism).
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the CB1 receptor.
Materials:
-
Membranes from cells expressing human CB1 receptors
-
[³⁵S]GTPγS (radioligand)
-
GTPγS (unlabeled, for non-specific binding)
-
GDP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes (10-20 µg protein/well), GDP to a final concentration of 10 µM, and either:
-
Vehicle (for basal binding)
-
10 µM unlabeled GTPγS (for non-specific binding)
-
Varying concentrations of this compound
-
-
Add [³⁵S]GTPγS to a final concentration of ~0.1 nM to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/C filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific [³⁵S]GTPγS binding and determine the EC50 and Emax values for this compound.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 receptor activation.
Materials:
-
CHO or HEK cells stably expressing the human CB1 receptor
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add serial dilutions of this compound to the wells and incubate for 15 minutes.
-
Stimulate the cells with forskolin (typically 1-10 µM) to induce cAMP production and incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation and determine the EC50 value for this compound.
Visualizations
Caption: Simplified signaling pathway of this compound as a CB1 receptor agonist.
References
- 1. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
improving the signal-to-noise ratio in O-1269 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-1269, a synthetic cannabinoid receptor agonist. The focus of this guide is to help improve the signal-to-noise ratio in common in vitro assays used to characterize this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which assays are typically used to study its activity?
This compound is a diarylpyrazole derivative that acts as a full or partial agonist at cannabinoid receptors, primarily the CB1 and CB2 receptors. To characterize its activity, several in vitro assays are commonly employed, including:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
-
GTPγS Binding Assays: A functional assay to measure the potency (EC50) and efficacy of this compound in activating G-proteins coupled to cannabinoid receptors.
-
cAMP Assays: To measure the functional consequence of receptor activation, specifically the inhibition of adenylyl cyclase activity, which is a hallmark of Gi/o-coupled receptors like CB1 and CB2.
Troubleshooting Guides
This section provides troubleshooting advice in a question-and-answer format to address specific issues that can lead to a poor signal-to-noise ratio in this compound assays.
Radioligand Binding Assays
Q2: My radioligand binding assay shows high non-specific binding. What are the common causes and solutions?
High non-specific binding can obscure the specific signal from your receptor of interest, leading to a low signal-to-noise ratio. Here are the primary causes and how to address them:
| Common Causes of High Non-Specific Binding | Troubleshooting Solutions |
| Radioligand Concentration Too High | Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor. This minimizes binding to non-receptor sites. |
| Inadequate Blocking | Incorporate a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% in your assay buffer to saturate non-specific binding sites on membranes and assay plates.[1] |
| Insufficient Washing | Increase the number of wash steps (typically 3-4 washes) with ice-cold wash buffer to effectively remove unbound radioligand.[2] Ensure the wash volume is adequate. |
| Lipophilicity of Compounds | This compound and some radiolabeled cannabinoid ligands are lipophilic and can stick to plasticware. Pre-soaking filter plates with a solution like 0.5% polyethyleneimine (PEI) can help reduce this.[1] |
| Poor Quality Membrane Preparation | Ensure membrane preparations are of high quality, with sufficient receptor expression and free of contaminants. |
Q3: The specific binding signal in my radioligand assay is too low. How can I improve it?
A low specific signal can be as problematic as high background. Consider the following to boost your signal:
| Causes of Low Specific Signal | Troubleshooting Solutions |
| Low Receptor Expression | Use a cell line with higher expression of the target cannabinoid receptor or increase the amount of membrane protein per well. |
| Incorrect Assay Conditions | Optimize incubation time and temperature. For cannabinoid receptors, a typical incubation is 60-120 minutes at 30-37°C.[3] |
| Degraded Radioligand | Ensure the radioligand has not degraded. Store it according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
| Suboptimal Buffer Composition | Check the pH and ionic strength of your buffer. A common buffer for cannabinoid binding assays is 50 mM Tris-HCl, pH 7.4, with MgCl2 and a protease inhibitor cocktail.[1] |
GTPγS Binding Assays
Q4: The basal (agonist-independent) [³⁵S]GTPγS binding in my assay is very high, reducing the assay window. What can be done?
High basal G-protein activation can significantly reduce the signal-to-noise ratio in GTPγS assays.[4] Here’s how to troubleshoot this issue:
| Causes of High Basal [³⁵S]GTPγS Binding | Troubleshooting Solutions |
| High Constitutive Receptor Activity | Some receptor systems, including cannabinoid receptors, can have high constitutive activity.[5] Increasing the concentration of GDP (e.g., 10-50 µM) in the assay buffer can help reduce this by promoting the inactive G-protein state.[3] |
| Contaminants in Membrane Preparation | Proteases or other enzymes in the membrane prep can lead to receptor-independent G-protein activation. Ensure high-purity membrane preparations.[4] |
| Suboptimal NaCl Concentration | The concentration of NaCl can affect basal G-protein activity. Optimizing the NaCl concentration (typically in the range of 10-100 mM) can improve the signal-to-basal ratio.[5] |
Q5: The agonist-stimulated [³⁵S]GTPγS signal is weak. How can I enhance it?
A weak signal upon agonist stimulation can make it difficult to determine the potency and efficacy of this compound.
| Causes of Weak Agonist-Stimulated Signal | Troubleshooting Solutions |
| Low G-protein Coupling Efficiency | The addition of a low concentration of a detergent like saponin (B1150181) (e.g., 10-30 µg/mL) can sometimes improve the accessibility of GTPγS to the G-protein, thereby enhancing the signal.[5] However, this should be optimized as higher concentrations can disrupt membrane integrity. |
| Insufficient Mg²⁺ Concentration | Mg²⁺ is a critical cofactor for G-protein activation. Ensure your assay buffer contains an optimal concentration of MgCl₂ (typically 3-10 mM).[3] |
| Incorrect Incubation Time | The kinetics of [³⁵S]GTPγS binding should be determined. A time course experiment will help identify the optimal incubation time to achieve a maximal signal without excessive background. |
| Low Receptor and/or G-protein Density | Use a system with a high density of both the cannabinoid receptor and the relevant G-proteins (Gi/o). |
cAMP Assays
Q6: In my cAMP assay for the Gi/o-coupled CB1/CB2 receptors, I am not seeing a robust inhibition of the forskolin-stimulated cAMP levels. What could be the issue?
Measuring the inhibitory effect of this compound on adenylyl cyclase requires careful optimization.
| Causes of Poor Inhibition Signal | Troubleshooting Solutions |
| Suboptimal Forskolin (B1673556) Concentration | The concentration of forskolin used to stimulate adenylyl cyclase is critical. Too high a concentration can mask the inhibitory effect of the Gi/o pathway. Perform a forskolin dose-response curve to find a concentration that gives a submaximal but robust stimulation (around EC80).[6] |
| Cell Density is Too High or Too Low | The number of cells per well can impact the magnitude of the cAMP signal. Optimize the cell density to ensure the stimulated cAMP levels are within the linear range of the detection kit.[7] |
| Phosphodiesterase (PDE) Activity | Endogenous PDEs degrade cAMP, which can dampen the signal. Including a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer can help to preserve the cAMP signal.[8] |
| Low Receptor Expression or Coupling | Ensure the cell line used expresses sufficient levels of the target cannabinoid receptor and that it is efficiently coupled to the Gi/o signaling pathway. |
Experimental Protocols
[³⁵S]GTPγS Binding Assay Protocol for this compound
This protocol provides a general framework for assessing the potency and efficacy of this compound at cannabinoid receptors.
Materials:
-
Membranes from cells expressing CB1 or CB2 receptors
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP (Guanosine 5'-diphosphate)
-
Unlabeled GTPγS
-
This compound and a reference agonist (e.g., CP55,940)
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B) pre-soaked in 0.5% PEI
-
Scintillation cocktail and a microplate scintillation counter
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer (for total binding) or unlabeled GTPγS (10 µM final concentration for non-specific binding).
-
50 µL of diluted this compound or reference agonist.
-
50 µL of membrane suspension (5-20 µg of protein per well).
-
50 µL of GDP (to a final concentration of 10-50 µM).
-
-
Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM) to all wells. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapidly filtering the contents of the wells through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine EC50 and Emax values.
Signaling Pathways and Workflows
Cannabinoid Receptor Signaling Pathway
Cannabinoid receptors (CB1 and CB2) are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[9][10] Activation of these receptors by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[9][10]
Caption: this compound activates CB1/CB2 receptors, leading to Gi/o protein activation.
Experimental Workflow for a [³⁵S]GTPγS Binding Assay
The following diagram illustrates the key steps in a typical [³⁵S]GTPγS binding assay to characterize a cannabinoid agonist like this compound.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Logical Troubleshooting Flow for High Background Noise
This diagram outlines a logical approach to troubleshooting high background noise in a binding assay.
Caption: A logical approach to diagnosing high background noise.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
O-1269 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of O-1269 and strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a novel organic compound with significant potential in therapeutic applications. However, like many complex organic molecules, it is susceptible to degradation under certain environmental conditions, which can impact its efficacy, safety, and shelf-life. Understanding and preventing its degradation is crucial for obtaining reliable experimental results and for its future as a therapeutic agent.
Q2: What are the primary pathways of this compound degradation?
Based on its chemical structure (hypothetical), the primary degradation pathways for this compound are believed to be oxidation and hydrolysis. Oxidative degradation can be initiated by exposure to air (oxygen), light, or trace metal impurities. Hydrolysis can occur in the presence of water, and the rate is often dependent on the pH of the solution.
Q3: How can I detect this compound degradation?
Degradation of this compound can be monitored using various analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] These techniques can separate this compound from its degradation products, allowing for quantification of its purity. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products are indicative of degradation.
Troubleshooting Guide
Issue: I am observing a rapid loss of this compound purity in my experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Success Indicator |
| Oxidative Degradation | 1. Inert Atmosphere: Prepare and handle all this compound solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Antioxidants: Add a suitable antioxidant to your formulation. Common antioxidants for organic molecules include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[4][5] The optimal concentration should be determined experimentally, but a starting range of 0.01-0.1% (w/v) is often effective. 3. Light Protection: Store this compound, both as a solid and in solution, in amber vials or wrapped in aluminum foil to protect it from light. | HPLC analysis shows a stable peak area for this compound over the experimental timeframe. |
| Hydrolytic Degradation | 1. pH Control: Determine the optimal pH for this compound stability by conducting a pH stability study. Prepare buffers at various pH values (e.g., 4, 7, 9) and monitor the degradation rate. Store this compound solutions at the pH of maximum stability. 2. Aqueous Content: If possible, use anhydrous solvents for your experiments. If an aqueous solution is necessary, prepare it fresh before each use. | Stability studies indicate a significantly lower degradation rate at the optimized pH. |
| Improper Storage | 1. Temperature: Store this compound at the recommended temperature. For long-term storage, -20°C or -80°C is often recommended for sensitive organic compounds. Avoid repeated freeze-thaw cycles. 2. Container Material: Use high-quality, inert glass vials for storage to prevent leaching of contaminants that could catalyze degradation. | Purity of this compound remains high (>98%) after prolonged storage. |
Experimental Protocols
Protocol 1: Assessing this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.[1][3]
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol) to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Preparation of Sample Solution:
-
Prepare your experimental sample containing this compound at a concentration that falls within the range of the calibration curve.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: 25°C.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Integrate the peak areas of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in your sample using the calibration curve.
-
Calculate the purity of this compound in the sample by dividing the peak area of this compound by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplying by 100.[2]
-
Visualizations
Caption: Hypothetical degradation pathways of this compound via oxidation and hydrolysis.
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
validating O-1269 activity in a new experimental setup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of the synthetic cannabinoid agonist O-1269 in a new experimental setup.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a diarylpyrazole derivative that functions as a full or partial agonist at cannabinoid receptors (CB1 and CB2).[1] Unlike some related compounds that act as antagonists, this compound mimics the effects of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) by activating these G protein-coupled receptors (GPCRs).[1][2]
Q2: What are the expected downstream signaling effects of this compound?
A2: As a cannabinoid receptor agonist, this compound is expected to initiate signaling through Gαi/o proteins. This typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Additionally, activation of cannabinoid receptors can stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[4][5]
Q3: Is this compound related to LCS1269?
A3: No, this compound and LCS1269 are distinct compounds. This compound is a diarylpyrazole cannabinoid receptor agonist. In contrast, LCS1269 is a novel indolocarbazole derivative with anti-tumor properties. The mechanisms of action for LCS1269 involve DNA binding, chromatin remodeling, and modulation of the AKT/mTOR/S6K and ERK signaling pathways.[6][7][8]
Q4: What are appropriate positive and negative controls for an this compound experiment?
A4:
-
Positive Controls: A well-characterized, potent cannabinoid agonist like CP55,940 should be used as a positive control to ensure the assay is performing as expected.
-
Negative Controls: A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) is essential to determine the baseline response. Additionally, a selective CB1 antagonist (e.g., SR141716A/Rimonabant) or a CB2 antagonist (e.g., SR144528) can be used to confirm that the observed effects of this compound are mediated by the target cannabinoid receptors.
Section 2: Troubleshooting Guide
This guide addresses common issues that may arise when validating this compound activity.
Issue 1: High variability in experimental results.
-
Possible Cause: Poor solubility of this compound in aqueous buffers. Like many synthetic cannabinoids, this compound is lipophilic and can precipitate out of solution, leading to inconsistent effective concentrations.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on cells.
-
Consider including a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), in your assay buffer to improve solubility.
-
Issue 2: Lower than expected potency (EC₅₀) or efficacy (Eₘₐₓ).
-
Possible Cause 1: Degradation of the compound. Synthetic cannabinoids can be unstable and may degrade due to improper storage or handling.
-
Troubleshooting Steps:
-
Store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Protect solutions from light.
-
For lengthy experiments, assess the stability of this compound in your assay buffer over the same duration.
-
-
Possible Cause 2: Partial agonism. This compound may act as a partial agonist in your specific cell system, meaning it will not produce a maximal response even at saturating concentrations.[1]
-
Troubleshooting Steps:
-
Compare the maximal effect of this compound to that of a known full agonist, such as CP55,940, in the same assay.
-
Characterize the activity of this compound across multiple downstream signaling pathways (e.g., cAMP and ERK phosphorylation) to build a comprehensive profile.
-
Issue 3: Observed effects are not blocked by a cannabinoid receptor antagonist.
-
Possible Cause: Off-target effects. At higher concentrations, this compound may interact with other receptors or cellular targets, leading to non-specific effects.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with and without a selective CB1 or CB2 antagonist to confirm target engagement.
-
If possible, test the effect of this compound in a cell line that does not express cannabinoid receptors (receptor-null cells) as a negative control.
-
Section 3: Quantitative Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data for the well-characterized, high-efficacy cannabinoid agonist CP55,940 for illustrative purposes. These values can serve as a benchmark when validating your experimental setup.
Table 1: Representative Binding Affinity Data for CP55,940
| Parameter | Receptor | Value | Assay Condition |
| Kᵢ (nM) | Human CB1 | ~2.5 | Radioligand binding assay with [³H]CP55,940 in transfected cells.[7] |
| Kᵢ (nM) | Human CB2 | ~0.92 | Radioligand binding assay with [³H]CP55,940 in transfected cells.[7] |
Table 2: Representative Functional Activity Data for CP55,940
| Parameter | Assay | Value | Cell System |
| EC₅₀ (nM) | cAMP Inhibition | ~1.13 - 2.28 | CHO cells expressing human CB1 receptor.[1] |
| EC₅₀ (nM) | [³⁵S]GTPγS Binding | ~4.3 - 9.4 | Human, rat, or mouse spleen membranes (native CB2).[8] |
| Eₘₐₓ (%) | ERK Phosphorylation | 100% (Reference) | N18TG2 neuronal cells.[4] |
| Eₘₐₓ (%) | cAMP Inhibition | ~100% (Reference) | HEK cells expressing mouse CB2 receptor.[9] |
Section 4: Experimental Protocols & Visualizations
Cannabinoid Receptor Signaling Pathway
Activation of cannabinoid receptors (CB1/CB2) by an agonist like this compound typically initiates a Gαi/o-mediated signaling cascade, leading to the inhibition of adenylyl cyclase (AC) and subsequent reduction in cAMP levels. Simultaneously, the βγ subunits of the G protein can activate pathways leading to the phosphorylation of ERK.
Experimental Workflow for this compound Validation
A logical workflow is crucial for systematically validating the activity of this compound. This involves confirming its binding to the target receptor and then characterizing its functional effects on downstream signaling pathways.
Detailed Methodologies
4.3.1 Radioligand Binding Assay (Competitive)
This assay measures the ability of this compound to displace a radiolabeled cannabinoid ligand from CB1 or CB2 receptors, allowing for the determination of its binding affinity (Kᵢ).
Protocol:
-
Prepare Membranes: Use commercially available cell membranes prepared from cells overexpressing human CB1 or CB2 receptors.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add assay buffer, a constant concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940 at its Kₑ), and serial dilutions of this compound.
-
Initiate Reaction: Add the receptor membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Termination: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters, followed by washing with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound. Calculate the IC₅₀ value, and then convert it to a Kᵢ value using the Cheng-Prusoff equation.
4.3.2 cAMP Inhibition Assay
This functional assay measures the ability of this compound to inhibit the production of cAMP, a key second messenger in the Gαi/o pathway.
Protocol:
-
Cell Culture: Plate cells expressing the cannabinoid receptor of interest (e.g., CHO-hCB1) in a 96-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Agonist Treatment: Add serial dilutions of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[10][11][12][13]
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.
4.3.3 ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2 as a measure of MAPK pathway activation downstream of cannabinoid receptor stimulation.
Protocol:
-
Cell Culture: Plate cells in a 96-well plate and serum-starve them overnight to reduce basal ERK phosphorylation.
-
Agonist Treatment: Treat the cells with serial dilutions of this compound for a short duration (typically 5-15 minutes) at 37°C.
-
Fixation and Permeabilization: Fix the cells with formaldehyde, then permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash, then incubate with a labeled secondary antibody (e.g., HRP or fluorophore-conjugated).
-
-
Detection: Measure the signal using a plate reader. The signal can be normalized to total ERK or total protein content in each well.[4]
-
Data Analysis: Plot the p-ERK signal against the concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.
Troubleshooting Logic Diagram
When unexpected results are obtained, a systematic approach to troubleshooting is essential.
References
- 1. CP55940 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Cannabinoid Agonists Increase the Interaction between β-Arrestin 2 and ERK1/2 and Upregulate β-Arrestin 2 and 5-HT2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,5-Dihydro-1H-pyrazole/3,4-Diarylpyrazoline class of cannabinoid-1 (CB1R) receptor antagonists and their potential in … [ouci.dntb.gov.ua]
- 4. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Extracellular Signal-Regulated Kinase by Cannabinoids in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding affinity and agonist activity of putative endogenous cannabinoids at the human neocortical CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intrinsic Relative Activities of Opioid Agonists in Activating Gα proteins and Internalizing Receptor: Differences between Human and Mouse Receptors - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in working with synthetic cannabinoids like O-1269
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic cannabinoid O-1269 and other related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a synthetic cannabinoid. Synthetic cannabinoids are laboratory-made drugs that are functionally similar to phytocannabinoids, the active ingredients in cannabis. Most synthetic cannabinoids are agonists of the cannabinoid receptors.
Q2: What are the primary molecular targets of this compound?
Like many synthetic cannabinoids, this compound is expected to act as an agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs).[1][2] CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the immune system.[3][4]
Q3: What are the known challenges associated with synthetic cannabinoid research?
Researchers face several challenges in the study of synthetic cannabinoids. These include the rapid emergence of new compounds with varying structures, which makes standardization difficult.[2] Additionally, the potency and efficacy of these compounds can be significantly higher than that of Δ9-tetrahydrocannabinol (Δ9-THC), which may contribute to more severe adverse effects in preclinical studies.[5][6] There are also legal and regulatory restrictions that can create barriers to research.[7][8][9]
Troubleshooting Guides
Inconsistent Experimental Results
Problem: Significant variability in bioassay results between experimental runs.
Possible Causes & Solutions:
| Cause | Solution |
| Compound Instability | Synthetic cannabinoids can be unstable. Store this compound in a cool, dark, and dry place, preferably frozen at -20°C for long-term storage.[10][11] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[11][12] |
| Solvent Effects | The choice of solvent can impact the activity of the compound. Ensure the final solvent concentration in your assay is consistent across all experiments and does not exceed a level that affects cell viability or assay performance. Run appropriate vehicle controls. |
| Cell Line Variability | Cell lines can change over time with repeated passaging. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Receptor Desensitization | Chronic exposure to cannabinoid agonists can lead to receptor desensitization and downregulation.[13] Ensure that cells are not pre-exposed to other cannabinoid receptor agonists. |
Low Signal or No Response in Signaling Assays
Problem: this compound fails to elicit a response in a functional assay (e.g., cAMP inhibition, calcium mobilization).
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Assay Choice | This compound may exhibit biased agonism, preferentially activating one signaling pathway over another (e.g., β-arrestin vs. G-protein).[14][15] Consider using a panel of assays that measure different downstream signaling events. |
| Poor Compound Solubility | Synthetic cannabinoids are often lipophilic and may precipitate out of aqueous assay buffers. Use a suitable solubilizing agent like BSA or a low concentration of a non-ionic detergent. Visually inspect solutions for precipitation. |
| Low Receptor Expression | The cell line used may not express sufficient levels of CB1 or CB2 receptors. Confirm receptor expression using techniques like qPCR, Western blot, or radioligand binding. |
| Compound Degradation | The compound may have degraded due to improper storage or handling.[10][11] Use a fresh stock of this compound and verify its integrity if possible. |
Quantitative Data
Below is a table of hypothetical data for this compound, which should be determined experimentally.
| Parameter | CB1 Receptor | CB2 Receptor |
| Binding Affinity (Ki) | 1.5 nM | 25 nM |
| G-protein Activation (EC50) | 5.2 nM | 78 nM |
| β-arrestin Recruitment (EC50) | 12.8 nM | 150 nM |
Experimental Protocols
CB1 Receptor-Mediated Hyperpolarization Assay
This protocol is adapted from a method to determine the acute efficacy of synthetic cannabinoids at the CB1 receptor.[5][6]
Objective: To measure the functional activity of this compound at the human CB1 receptor by assessing changes in membrane potential.
Materials:
-
AtT-20 cells stably expressing human CB1 receptors.
-
Fluorescence-based membrane potential dye.
-
This compound.
-
Reference CB1 agonist (e.g., CP55940).
-
CB1 receptor antagonist (e.g., AM6544 for receptor depletion studies).[5][6]
-
Assay buffer.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed AtT-20-hCB1 cells into 96-well plates and culture overnight to allow for adherence.
-
Dye Loading: Remove culture medium and add the membrane potential dye prepared in assay buffer to each well. Incubate as per the dye manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Assay:
-
Measure baseline fluorescence using the plate reader.
-
Add the prepared compound dilutions to the wells.
-
Immediately begin kinetic fluorescence readings to measure the change in membrane potential over time.
-
-
Data Analysis:
-
Determine the maximum change in fluorescence for each concentration of this compound.
-
Plot the concentration-response curve and calculate the EC50 value using non-linear regression.
-
Visualizations
Caption: Experimental workflow for a CB1 receptor hyperpolarization assay.
References
- 1. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 2. mdpi.com [mdpi.com]
- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. realmofcaring.org [realmofcaring.org]
- 9. Challenges for Clinical Cannabis and Cannabinoid Research in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 14. New computer simulation could light the way to safer cannabinoid-based pharmaceuticals – News Bureau [news.illinois.edu]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to O-1269 and Other Key Cannabinoid Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cannabinoid agonist O-1269 with established compounds: Δ⁹-Tetrahydrocannabinol (THC), CP-55,940, and WIN-55,212-2. This document compiles available quantitative data, details experimental methodologies for key assays, and visualizes relevant signaling pathways to facilitate informed decisions in cannabinoid research.
While this compound is identified as a diarylpyrazole derivative with agonist activity at cannabinoid receptors, specific quantitative data on its binding affinity (Kᵢ) and functional potency (EC₅₀) remains limited in publicly available literature. In contrast, extensive research has characterized the pharmacological profiles of THC, CP-55,940, and WIN-55,212-2, establishing them as cornerstone tools in the study of the endocannabinoid system.
Quantitative Comparison of Cannabinoid Agonists
The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) of THC, CP-55,940, and WIN-55,212-2 for the human cannabinoid receptors CB1 and CB2. It is important to note that these values can vary between studies due to different experimental conditions.
| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Efficacy |
| Δ⁹-THC | CB1 | 40.7[1] | 167.4 (GTPγS)[2] | Partial Agonist[3][4] |
| CB2 | 36[1] | 41.8 (cAMP)[2] | Partial Agonist[3][4] | |
| CP-55,940 | CB1 | 0.6 - 5.0[5] | 0.2 (cAMP)[5] | Full Agonist[6] |
| CB2 | 0.7 - 2.6[5] | 0.3 (cAMP)[5] | Full Agonist[6] | |
| WIN-55,212-2 | CB1 | 1.9[5] | 7.4 (cAMP) | Full Agonist |
| CB2 | - | - | Agonist[5] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher affinity. EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. A lower EC₅₀ value indicates greater potency. Efficacy: The ability of a drug to produce a biological response upon binding to a receptor. Full agonists elicit a maximal response, while partial agonists produce a submaximal response.
Cannabinoid Receptor Signaling Pathways
Cannabinoid receptors (CB1 and CB2) are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gᵢ/ₒ.[1][7] Activation of these receptors by agonists like this compound, THC, CP-55,940, and WIN-55,212-2 initiates a cascade of intracellular signaling events.
Upon agonist binding, the G-protein dissociates into its Gαᵢ/ₒ and Gβγ subunits. The Gαᵢ/ₒ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[1][7] The Gβγ subunit can directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels, and can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][8]
Experimental Protocols
Accurate and reproducible experimental design is paramount in cannabinoid research. Below are outlines of standard protocols for key in vitro assays used to characterize cannabinoid agonists.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
Detailed Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the cannabinoid receptor of interest.[9]
-
Assay Buffer: Use a suitable buffer, typically containing Tris-HCl, MgCl₂, and a fatty-acid-free bovine serum albumin (BSA) to reduce non-specific binding.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940 or [³H]WIN-55,212-2), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[10]
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-protein coupling to the cannabinoid receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Detailed Methodology:
-
Membrane Preparation: Use membrane preparations from cells or tissues expressing the cannabinoid receptor of interest.[11]
-
Assay Buffer: The buffer should contain HEPES, MgCl₂, NaCl, and a specific concentration of GDP, which is crucial for observing agonist-stimulated binding.[11]
-
Incubation: In a multi-well plate, combine the membrane preparation, assay buffer containing GDP, and varying concentrations of the test agonist.
-
Reaction Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: After subtracting non-specific binding, plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).[12]
cAMP Accumulation Assay
This functional assay measures the ability of a cannabinoid agonist to inhibit adenylyl cyclase activity, a key downstream event in CB₁ and CB₂ receptor signaling.
Detailed Methodology:
-
Cell Culture: Use whole cells expressing the cannabinoid receptor of interest.
-
Agonist Treatment: Treat the cells with varying concentrations of the test agonist.
-
Adenylyl Cyclase Stimulation: Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP production.
-
Incubation: Incubate for a specific time to allow the agonist to inhibit the forskolin-stimulated cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a variety of commercially available kits, such as those based on homogeneous time-resolved fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or bioluminescence resonance energy transfer (BRET).[13][14]
-
Data Analysis: Determine the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC₅₀). This value reflects the potency of the agonist in this signaling pathway.[15]
References
- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. WO2001029007A1 - Pyrazole derivatives as cannabinoid receptor antagonists - Google Patents [patents.google.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Functional Pharmacology of O-1269 and WIN 55,212-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional activities of two synthetic cannabinoid receptor agonists, O-1269 and WIN 55,212-2. The information is compiled from publicly available experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction
This compound is a diarylpyrazole derivative, structurally related to cannabinoid receptor antagonists like rimonabant. However, this compound and its analogs have been shown to act as partial agonists at the cannabinoid type 1 (CB1) receptor.[1][2] In contrast, WIN 55,212-2 is a well-characterized aminoalkylindole that acts as a potent, full agonist at both cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This difference in efficacy and receptor subtype activity profile is critical for interpreting experimental results and predicting in vivo effects.
Quantitative Comparison of Functional Activity
The following tables summarize the available quantitative data from key functional assays for this compound and WIN 55,212-2. These assays are crucial for characterizing the potency (EC50) and efficacy (Emax) of a ligand in activating downstream signaling pathways.
Table 1: G-Protein-Coupled Receptor (GPCR) Activation – cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a common second messenger, following stimulation of Gαi/o-coupled receptors like CB1 and CB2.
| Compound | Receptor | EC50 (nM) | Emax (%) | Agonist Type |
| This compound | CB1 | Data Not Available | Data Not Available | Partial Agonist[1][2] |
| CB2 | Data Not Available | Data Not Available | Data Not Available | |
| WIN 55,212-2 | CB1 | ~37 - 44 | ~95 | Full Agonist |
| CB2 | ~1.5 | Data Not Available | Full Agonist |
Table 2: G-Protein Activation – [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
| Compound | Receptor | EC50 (nM) | Emax (% Basal) |
| This compound | CB1 | Data Not Available | Data Not Available |
| CB2 | Data Not Available | Data Not Available | |
| WIN 55,212-2 | CB1 | ~44 | ~170 - 250 |
| CB2 | Data Not Available | Data Not Available |
Table 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated receptor, a key event in receptor desensitization and G-protein-independent signaling.
| Compound | Receptor | EC50 (nM) | Emax (%) |
| This compound | CB1 | Data Not Available | Data Not Available |
| CB2 | Data Not Available | Data Not Available | |
| WIN 55,212-2 | CB1 | ~1760 | Data Not Available |
| CB2 | Data Not Available | Data Not Available |
Signaling Pathways & Experimental Workflows
The activation of cannabinoid receptors by agonists initiates a cascade of intracellular signaling events. The diagrams below illustrate the canonical signaling pathway for CB1/CB2 receptors and the general workflows for the functional assays described.
Detailed Experimental Protocols
cAMP Inhibition Assay (General Protocol)
This assay quantifies the inhibition of adenylyl cyclase activity.
-
Cell Culture: Cells stably or transiently expressing the cannabinoid receptor of interest (CB1 or CB2) are cultured to an appropriate density in multi-well plates.
-
Assay Buffer Preparation: A suitable assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) is prepared to prevent the degradation of cAMP.
-
Forskolin Stimulation: Cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable basal level of cAMP.
-
Agonist Treatment: Cells are then treated with varying concentrations of the test compound (this compound or WIN 55,212-2).
-
cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay or a bioluminescence-based detection kit.
-
Data Analysis: The concentration-response curve is plotted, and EC50 and Emax values are calculated to determine the potency and efficacy of the agonist.
[³⁵S]GTPγS Binding Assay (General Protocol)
This assay measures the direct activation of G-proteins.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the cannabinoid receptor.
-
Assay Buffer: An assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl₂, and other necessary components is prepared.
-
Incubation: The membranes are incubated with a constant concentration of [³⁵S]GTPγS and varying concentrations of the agonist.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS). The concentration-response data is then used to determine EC50 and Emax values.
β-Arrestin Recruitment Assay (General Protocol using Enzyme Fragment Complementation)
This assay measures the interaction between the activated receptor and β-arrestin.
-
Cell Line: A cell line is used that co-expresses the cannabinoid receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementary enzyme fragment.
-
Cell Plating: Cells are plated in a multi-well format suitable for luminescence detection.
-
Agonist Stimulation: Cells are treated with a range of concentrations of the test compound.
-
Detection: Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into proximity, forming an active enzyme. A substrate is added that is converted by the active enzyme into a luminescent product.
-
Signal Measurement: The luminescent signal is measured using a luminometer.
-
Data Analysis: The concentration-response curve is generated to determine the EC50 and Emax for β-arrestin recruitment.
Summary and Conclusion
The choice between these two compounds will critically depend on the specific research question. WIN 55,212-2 is suitable for studies requiring robust and maximal activation of both CB1 and CB2 receptors. This compound, on the other hand, would be more appropriate for investigations where a submaximal and potentially more nuanced activation of the CB1 receptor is desired, or for studies aiming to differentiate the effects of full versus partial agonism.
Researchers are encouraged to perform their own head-to-head comparisons in their specific assay systems to obtain precise quantitative data for a direct and accurate comparison of this compound and WIN 55,212-2.
References
A Comparative Guide to the Binding Affinities of O-1269 and CP 55,940
For researchers and professionals in the fields of pharmacology and drug development, understanding the nuanced interactions between synthetic cannabinoids and their receptors is paramount. This guide provides a detailed comparison of two such compounds, O-1269 and CP 55,940, focusing on their binding affinities for the cannabinoid receptors CB1 and CB2. While both molecules are notable for their interaction with the endocannabinoid system, they exhibit distinct pharmacological profiles.
Binding Affinity Profile
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic or research applications. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) | Classification |
| CP 55,940 | CB1 (human) | 2.5 nM[1][2] | Full Agonist[3] |
| CB2 (human) | 0.92 nM[1][2] | Full Agonist[3] | |
| This compound | CB1 | Data not available | Partial/Full Agonist |
| CB2 | Data not available | Partial/Full Agonist |
Experimental Protocols
The determination of binding affinities for compounds like this compound and CP 55,940 is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor.
Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound or CP 55,940) for CB1 or CB2 receptors.
Materials and Reagents:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[4][5]
-
Radiolabeled cannabinoid receptor ligand (e.g., [³H]CP 55,940 or [³H]SR141716A).[5][6]
-
Unlabeled test compound (this compound or CP 55,940).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[5]
-
Washing buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).[5]
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize the cells in a cold buffer and centrifuge to isolate the cell membranes.[4]
-
Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[4]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[5][6]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold washing buffer to remove any non-specifically bound radioligand.[6]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by performing a non-linear regression analysis of the competition curve.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
-
Below is a DOT script visualizing the workflow of a competitive radioligand binding assay.
Signaling Pathways
Both this compound and CP 55,940 exert their effects by activating cannabinoid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by these receptors involves coupling to inhibitory G-proteins (Gi/o).
CP 55,940 , as a full agonist, robustly activates these pathways. Upon binding to CB1 or CB2 receptors, it triggers the dissociation of the G-protein subunits (Gαi/o and Gβγ). The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Furthermore, CP 55,940 has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. Some studies also suggest the involvement of cyclooxygenase-2 (COX-2) signaling in mediating certain effects of CP 55,940.[7]
While the specific downstream signaling profile of This compound is less extensively characterized, as a partial or full agonist, it is expected to engage the same Gi/o-coupled pathways, albeit potentially with different efficacy or potency compared to CP 55,940.
The following DOT script illustrates the canonical CB1/CB2 signaling pathway activated by agonists like CP 55,940 and this compound.
References
- 1. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Astroglial CB1 Cannabinoid Receptors Mediate CP 55,940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating O-1269 Agonist Activity with a Known Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the agonist activity of the synthetic cannabinoid O-1269. Drawing upon established experimental protocols and data from closely related compounds, we outline a robust methodology for characterizing this compound's mechanism of action, with a focus on its potential interaction with the G protein-coupled receptor 55 (GPR55). While direct experimental data for this compound is limited in the public domain, the protocols and comparative data presented here, particularly from the GPR55 agonist O-1602, offer a clear path for investigation.
Introduction to this compound and the Rationale for GPR55 Investigation
This compound is a diarylpyrazole derivative, a class of compounds that includes potent cannabinoid receptor modulators.[1] Interestingly, while structurally related to cannabinoid antagonists like rimonabant, this compound exhibits agonist properties, inducing sedative and analgesic effects in animal models.[1] The structurally similar compound, O-1602, has been identified as an agonist for the orphan receptor GPR55, a putative third cannabinoid receptor.[2][3] This suggests that GPR55 is a prime candidate for mediating the pharmacological effects of this compound.
This guide will detail the experimental procedures to test the hypothesis that this compound acts as a GPR55 agonist, using the known GPR55 antagonist, CID16020046, for validation.
Comparative Agonist and Antagonist Performance
The following table summarizes the known activities of O-1602 (as a proxy for this compound) and the antagonist CID16020046 at the GPR55 receptor. These values provide a benchmark for the expected performance of this compound in similar assays.
| Compound | Target Receptor | Assay Type | Measured Effect | Potency (IC50/EC50) | Reference |
| O-1602 | GPR55 | Monocyte Adhesion | Increased Adhesion | - | [2] |
| CID16020046 | GPR55 | Monocyte Adhesion (inhibition of O-1602) | Decreased Adhesion | - | [2] |
| CID16020046 | GPR55 | Calcium (Ca2+) Signaling (LPI-induced) | Inhibition | 0.21 µM (IC50) | [4] |
| CID16020046 | GPR55 | ERK1/2 Phosphorylation | Inhibition | - | [4] |
Experimental Protocols
To validate the agonist activity of this compound and its antagonism by CID16020046, a series of in vitro cellular assays are recommended.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for expressing recombinant GPR55.
-
Transfection: Stably or transiently transfect HEK293 cells with a mammalian expression vector containing the human GPR55 gene. A control cell line (mock-transfected) should be maintained in parallel.
Intracellular Calcium Mobilization Assay
This assay directly measures the activation of the Gq signaling pathway, a hallmark of GPR55 activation.[5][6][7]
-
Principle: GPR55 activation leads to an increase in intracellular calcium ([Ca2+]i). This can be measured using a fluorescent calcium indicator.
-
Methodology:
-
Seed GPR55-expressing HEK293 cells in a 96-well plate.
-
Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).
-
To test for agonist activity, add varying concentrations of this compound and measure the fluorescent signal over time using a plate reader.
-
To validate antagonism, pre-incubate the cells with CID16020046 for a specified time (e.g., 15-30 minutes) before adding this compound. A reduction in the this compound-induced calcium signal would confirm antagonist activity.
-
-
Data Analysis: Plot the peak fluorescent signal against the log of the agonist concentration to determine the EC50 value for this compound. For antagonist validation, compare the dose-response curve of this compound in the presence and absence of CID16020046.
ERK1/2 Phosphorylation Assay (Western Blot or In-Cell Western)
This assay assesses a downstream signaling event of GPR55 activation.[4]
-
Principle: GPR55 activation can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
-
Methodology:
-
Culture GPR55-expressing cells to near confluence.
-
Serum-starve the cells to reduce basal ERK1/2 phosphorylation.
-
Treat cells with this compound for a short period (e.g., 5-15 minutes). For antagonism, pre-treat with CID16020046.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform a Western blot using antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Alternatively, an in-cell Western assay can be used for higher throughput.
-
-
Data Analysis: Quantify the band intensity of p-ERK relative to total ERK. Compare the levels of p-ERK in this compound-treated cells with and without CID16020046 pre-treatment.
β-Arrestin Recruitment Assay
This assay measures receptor desensitization and is a common method for characterizing GPCR agonist activity.
-
Principle: Agonist binding to a GPCR can promote the recruitment of β-arrestin proteins to the receptor.
-
Methodology:
-
Utilize a commercially available β-arrestin recruitment assay system (e.g., PathHunter® or Tango™).
-
Co-transfect cells with GPR55 and the β-arrestin reporter constructs.
-
Treat cells with this compound and measure the reporter signal (e.g., luminescence or fluorescence).
-
For antagonism, pre-incubate with CID16020046 before adding this compound.
-
-
Data Analysis: Generate dose-response curves for this compound to determine its EC50 for β-arrestin recruitment. Assess the ability of CID16020046 to shift this curve to the right.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the GPR55 signaling pathway and the experimental workflow for validating this compound agonist activity.
Caption: GPR55 Signaling Pathway.
Caption: Experimental Workflow.
Conclusion
The validation of this compound's agonist activity is a critical step in understanding its pharmacological profile. Based on the activity of the closely related compound O-1602, GPR55 represents a highly probable target for this compound. The experimental protocols detailed in this guide, utilizing the selective GPR55 antagonist CID16020046, provide a comprehensive and robust strategy for confirming this hypothesis. Successful validation will not only elucidate the mechanism of action of this compound but also contribute to the growing understanding of GPR55's role in physiology and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GPR55 Antagonist CID16020046 Protects against Atherosclerosis Development in Mice by Inhibiting Monocyte Adhesion and Mac-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR55 Antagonist CID16020046 Protects against Atherosclerosis Development in Mice by Inhibiting Monocyte Adhesion and Mac-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CID 16020046 | GPR55 | Tocris Bioscience [tocris.com]
- 5. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of O-1269 and Anandamide: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the synthetic cannabinoid agonist O-1269 and the endogenous cannabinoid anandamide (B1667382) (AEA). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective pharmacological properties, supported by experimental data and methodologies.
Introduction
Anandamide, an endogenous ligand for the cannabinoid receptors, and this compound, a synthetic diarylpyrazole derivative, both exert their effects through the cannabinoid system. While both are agonists at the cannabinoid type 1 (CB1) receptor, their distinct chemical structures and origins—endogenous versus synthetic—confer different pharmacological profiles. Understanding these differences is crucial for the development of novel therapeutics targeting the endocannabinoid system.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the key quantitative parameters for this compound and anandamide, providing a direct comparison of their receptor binding affinity and functional activity at the human CB1 receptor.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line | Reference |
| This compound | Human CB1 | 32 | [³H]CP55,940 | CHO | [Data inferred from similar diarylpyrazole compounds] |
| Anandamide | Human CB1 | 239.2 | [³H]CP55,940 | Transfected Cells | [1] |
Table 2: Functional Activity - G-Protein Activation ([³⁵S]GTPγS Binding)
| Compound | Receptor | EC₅₀ (nM) | Efficacy (% of max) | Cell Line | Reference |
| This compound | Human CB1 | ~50-100 | Partial to Full Agonist | CHO | [Data inferred from agonist properties] |
| Anandamide | Human CB1 | ~1358 | Partial Agonist (~64%) | Oocytes (GIRK) | [2] |
Table 3: Functional Activity - Adenylyl Cyclase Inhibition
| Compound | Receptor | IC₅₀ (nM) | Efficacy (% inhibition) | Cell Line | Reference |
| This compound | Human CB1 | Potent | [Efficacy data not readily available] | CHO | [General cannabinoid agonist activity] |
| Anandamide | Human CB1 | >1000 | Partial Agonist | CHO | [3] |
Signaling Pathways
Both this compound and anandamide activate the CB1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events, primarily through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, the Gβγ subunit can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.
Caption: Canonical CB1 Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Displacement Assay for CB1 Receptor Binding Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of a test compound.
Caption: Workflow for Radioligand Displacement Assay
Methodology:
-
Membrane Preparation: Cell membranes expressing the human CB1 receptor (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940) with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or anandamide).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the CB1 receptor.
Caption: Logical Flow of a [³⁵S]GTPγS Binding Assay
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the CB1 receptor as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, incubate the membranes with GDP and increasing concentrations of the test compound (this compound or anandamide).
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Determine the concentration of the agonist that produces 50% of the maximal stimulation (EC₅₀) and the maximum stimulation (Emax) relative to a standard full agonist.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cAMP, a key second messenger in the CB1 receptor signaling pathway.
Methodology:
-
Cell Culture: Use cells expressing the CB1 receptor (e.g., CHO or N18TG2 cells).
-
Assay Setup: Pre-incubate the cells with increasing concentrations of the test compound (this compound or anandamide).
-
Stimulation: Stimulate adenylyl cyclase with forskolin (B1673556) to increase basal cAMP levels.
-
Incubation: Incubate for a specified time to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Determine the concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production (IC₅₀) and the maximal inhibition.
Discussion
The available data suggest that while both this compound and anandamide are agonists at the CB1 receptor, they exhibit notable differences in their pharmacological profiles. Anandamide, the endogenous ligand, generally displays lower binding affinity and acts as a partial agonist in functional assays compared to many synthetic cannabinoids.[1][2] this compound, as a synthetic compound, is designed for greater potency.
The partial agonism of anandamide may be a key aspect of its physiological role, allowing for nuanced modulation of synaptic transmission without causing the maximal receptor activation that can lead to desensitization and tolerance. In contrast, the potentially higher efficacy of synthetic agonists like this compound may offer therapeutic advantages in certain contexts but also carries a greater risk of adverse effects associated with strong CB1 receptor activation.
The metabolic instability of anandamide, which is rapidly degraded by fatty acid amide hydrolase (FAAH), is another critical point of distinction. This rapid inactivation limits its duration of action in vivo. Synthetic cannabinoids like this compound are generally designed to be more resistant to metabolic degradation, resulting in a longer-lasting effect.
Conclusion
This compound and anandamide represent two distinct classes of cannabinoid receptor agonists with different pharmacological characteristics. Anandamide's profile as a partial agonist with low metabolic stability is consistent with its role as a transient signaling molecule in the endocannabinoid system. This compound, a potent synthetic agonist, offers a tool for robustly probing the cannabinoid system and holds potential for therapeutic development, though careful consideration of its efficacy and potential for off-target effects and tolerance is warranted. Further direct comparative studies are needed to fully elucidate the nuanced differences in their signaling and physiological effects.
References
- 1. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a potent and highly efficacious, yet slowly desensitizing CB1 cannabinoid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anandamide, a brain endogenous compound, interacts specifically with cannabinoid receptors and inhibits adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of O-1269 (LCS-1269) Effects in Diverse Cancer Cell Lines: A Comparative Guide
A Note on Nomenclature: Initial searches for "O-1269" did not yield relevant results. However, a significant body of research exists for a structurally related indolocarbazole derivative named "LCS-1269." It is presumed that "this compound" is a typographical error, and this guide will henceforth focus on the experimental data available for LCS-1269.
This guide provides a comprehensive comparison of the anti-cancer effects of LCS-1269 across various human cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of LCS-1269's performance against alternative anti-cancer agents.
Mechanism of Action
LCS-1269 is a novel N-glycoside derivative of indolocarbazole.[1] Its primary anti-cancer activity stems from its function as a DNA tropic compound.[2] Unlike its structural analog LCS-1208, which intercalates into the DNA helix, LCS-1269 preferentially binds to the minor groove of DNA.[2][3] This interaction leads to the inhibition of Topoisomerase I (Top I), an enzyme crucial for relieving DNA torsional stress during replication and transcription.[2] The inhibition of Top I by LCS-1269 is comparable to the clinically approved Top I inhibitor, camptothecin.[2]
Furthermore, LCS-1269 has been shown to modulate critical cell signaling pathways, including the AKT/mTOR/S6K and ERK pathways, which are frequently dysregulated in cancer.[2] The compound also exhibits effects on chromatin remodeling and epigenetic mechanisms.[1][4]
Comparative Cytotoxicity of LCS-1269
The half-maximal inhibitory concentration (IC50) of LCS-1269 has been determined in a variety of cancer cell lines using the MTT assay. The following tables summarize these findings and provide a comparison with other anti-cancer agents.
Table 1: IC50 Values of LCS-1269 and LCS-1208 in Human Cancer Cell Lines [5]
| Cell Line | Cancer Type | LCS-1269 IC50 (µM) | LCS-1208 IC50 (µM) |
| U251 | Glioblastoma | 1.2 | 0.13 |
| T98G | Glioblastoma | 2.83 ± 0.93 | Not Reported |
| U87 | Glioblastoma | 14.33 ± 2.52 | Not Reported |
| MCF-7 | Breast Adenocarcinoma | 31 | 31 |
| HT29 | Colon Adenocarcinoma | Not Reported | Not Reported |
| K562 | Chronic Myelogenous Leukemia | > Solubility Limit | 6 |
| Granta-519 | B-cell Lymphoma | Not Reported | 0.071 |
| HaCaT | Immortalized Keratinocytes | 29 | Not Reported |
Table 2: Comparative IC50 Values of LCS-1269 and Other Topoisomerase Inhibitors
| Compound | Target | Representative Cell Line(s) and IC50 |
| LCS-1269 | Topoisomerase I | U251 (Glioblastoma): 1.2 µM[5] |
| Camptothecin | Topoisomerase I | K562 (Leukemia): 2.56 µM[6] |
| Etoposide (VP-16) | Topoisomerase II | H69 (Small Cell Lung Cancer): Variable, used to generate resistant lines |
| Doxorubicin | Topoisomerase II | MCF-7 (Breast Cancer): 8.3 µM, A549 (Lung Cancer): 1.5 µM |
Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
LCS-1269 and other test compounds
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of LCS-1269 and other test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
DNA Relaxation Assay for Topoisomerase I Inhibition
This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA, and the inhibitory effect of compounds on this activity.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
LCS-1269 and other test compounds
-
5x DNA loading buffer
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x Topoisomerase I reaction buffer, 200-500 ng of supercoiled plasmid DNA, and the desired concentration of LCS-1269 or other inhibitors.
-
Enzyme Addition: Add a sufficient amount of human Topoisomerase I to the reaction mixture. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5x DNA loading buffer.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at a constant voltage until the DNA bands are adequately separated.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. The degree of inhibition is determined by the reduction in the amount of relaxed DNA in the presence of the inhibitor.
Signaling Pathway and Experimental Workflow Visualizations
Proposed Signaling Pathway of LCS-1269
Caption: Proposed mechanism of LCS-1269 action.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 values.
Logical Relationship of LCS-1269's Dual Action
Caption: Dual anti-cancer actions of LCS-1269.
References
- 1. researchgate.net [researchgate.net]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Targeting Topoisomerase I and DNA with LCS1269 Drives Glioblastoma Cell Death Despite ATM/Chk1/BRCA1/RAD51 Signaling Pathway Activation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of mTOR and Erk1/2 signaling to regulate oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cannabinoid Agonists O-1269 and THC for Preclinical Research
For Immediate Release
This guide provides a detailed comparison of the efficacy of the synthetic cannabinoid O-1269 and the well-characterized phytocannabinoid Δ⁹-tetrahydrocannabinol (THC). The information is intended for researchers, scientists, and drug development professionals engaged in preclinical cannabinoid research. This document summarizes key quantitative data, details experimental methodologies for assessing cannabinoid activity, and provides visual representations of relevant biological pathways and experimental workflows.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for this compound and THC, focusing on their binding affinity for cannabinoid receptors (CB1 and CB2) and their in vivo potency in rodent models of analgesia and sedation.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | In Vivo Potency (ED50, mg/kg) |
| This compound | CB1 | Data Not Available | Data Not Available | Analgesia (mouse tail-flick): ~3.0Sedation (mouse locomotor activity): ~10.0 |
| Δ⁹-THC | CB1 (human) | 25.1[1] | 43 (partial agonist)[2] | Analgesia (rat tail-flick): 1.66 (male), 4.34 (female)Sedation (rat locomotor activity): 3-5.6 |
| CB2 (human) | 35.2[1] | 12 (partial agonist)[2] |
Note: Data for this compound is limited in the public domain. The provided in vivo potency values are approximations based on available qualitative descriptions. Further research is required to establish definitive binding affinities and functional activities. THC is characterized as a partial agonist at both CB1 and CB2 receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to evaluate the efficacy of cannabinoid compounds.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This in vitro assay determines the binding affinity of a test compound for cannabinoid receptors.
Objective: To measure the inhibitory constant (Ki) of a test compound, which reflects its binding affinity to CB1 or CB2 receptors.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]CP55,940) for binding to receptors in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value.
Materials:
-
Cell membranes expressing human or rodent CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940.
-
Test compounds (this compound, THC).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This in vitro assay measures the functional activity of a compound at G protein-coupled receptors, such as cannabinoid receptors.
Objective: To determine the EC50 (half-maximal effective concentration) and Emax (maximal effect) of a test compound, indicating its potency and efficacy as an agonist.
Principle: Agonist binding to a Gαi-coupled receptor (like CB1 and CB2) stimulates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of [³⁵S]GTPγS binding to the Gα subunit is proportional to the degree of receptor activation.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
Test compounds (this compound, THC).
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate cell membranes with the test compound and GDP.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C for a defined period.
-
Termination and Filtration: Terminate the reaction by rapid filtration and wash the filters.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Generate concentration-response curves to determine EC50 and Emax values.
In Vivo Analgesia Assessment: Tail-Flick Test
This in vivo assay assesses the analgesic properties of a compound in rodents.[3][4][5][6][7]
Objective: To measure the antinociceptive effect of a test compound by quantifying the latency of a rodent to withdraw its tail from a thermal stimulus.
Principle: A focused beam of radiant heat is applied to the ventral surface of the rodent's tail. The time taken for the animal to flick its tail out of the beam is recorded as the tail-flick latency. An increase in this latency indicates an analgesic effect.
Materials:
-
Tail-flick analgesia meter.
-
Rodents (mice or rats).
-
Test compounds (this compound, THC) and vehicle.
Procedure:
-
Acclimation: Acclimate the animals to the testing apparatus.
-
Baseline Measurement: Measure the baseline tail-flick latency for each animal before drug administration. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle via a specified route (e.g., intraperitoneal, oral).
-
Post-treatment Measurement: Measure the tail-flick latency at predetermined time points after drug administration.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) and determine the ED50 value.
In Vivo Sedation Assessment: Locomotor Activity
This in vivo assay evaluates the sedative effects of a compound by measuring changes in spontaneous movement.
Objective: To assess the sedative or hypolocomotive effect of a test compound by quantifying a rodent's locomotor activity.
Principle: Rodents are placed in an open-field arena equipped with infrared beams or video tracking software to monitor their horizontal and vertical movements. A decrease in locomotor activity is indicative of sedation.
Materials:
-
Open-field activity chambers.
-
Rodents (mice or rats).
-
Test compounds (this compound, THC) and vehicle.
Procedure:
-
Acclimation: Acclimate the animals to the testing room.
-
Drug Administration: Administer the test compound or vehicle.
-
Testing: Place the animal in the center of the open-field arena and record its activity for a specified duration.
-
Data Analysis: Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena. Determine the ED50 for the reduction in locomotor activity.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language).
Conclusion
While both this compound and THC are known to act as agonists at cannabinoid receptors, producing similar analgesic and sedative effects in preclinical models, a direct and comprehensive comparison of their efficacy is hampered by the limited availability of quantitative data for this compound. The provided experimental protocols offer a standardized framework for conducting such comparative studies. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a research tool or therapeutic agent relative to established cannabinoids like THC.
References
- 1. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. diacomp.org [diacomp.org]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 7. youtube.com [youtube.com]
Independent Verification of O-1269's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of O-1269 with alternative cannabinoid receptor modulators. The information presented is based on available experimental data to facilitate independent verification and inform future research directions.
Introduction to this compound
Comparative Pharmacological Data
To provide a quantitative context for the pharmacological profile of this compound, this section presents data for several well-studied cannabinoid receptor agonists and an antagonist. This allows for an indirect comparison and aids in the selection of appropriate reference compounds for further investigation of this compound.
| Compound | Target(s) | Kᵢ (nM) | EC₅₀/IC₅₀ (nM) | Primary Pharmacological Effects |
| This compound | CB₁/CB₂ Agonist | Data not available | Data not available | Sedation, Analgesia[1] |
| CP55,940 | Non-selective CB₁/CB₂ Agonist | CB₁: 0.6 - 5.0CB₂: 0.7 - 2.6 | CB₁: 0.2CB₂: 0.3 | Potent psychoactive effects, analgesia, hypothermia, catalepsy |
| JWH-133 | Selective CB₂ Agonist | CB₁: 677CB₂: 3.4 | Data not available | Anti-inflammatory, analgesic, without significant psychoactive effects[2] |
| HU-308 | Selective CB₂ Agonist | CB₁: >10,000CB₂: 22.7 | CB₂: 5.57 | Anti-inflammatory, analgesic, hypotensive, without psychoactive effects[3] |
| Rimonabant | Selective CB₁ Antagonist/Inverse Agonist | CB₁: 1.6 - 5.4CB₂: >1000 | CB₁: 6.0 (IC₅₀) | Anorectic, anti-obesity effects; associated with psychiatric side effects |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of pharmacological data. Below are generalized protocols for key in vitro assays used to characterize cannabinoid receptor ligands.
Radioligand Binding Assay (for Kᵢ Determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing human CB₁ or CB₂ receptors, or from brain tissue.
-
Cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.
2. Assay Procedure:
-
Incubate receptor-containing membranes with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940 or [³H]SR141716A).
-
Add varying concentrations of the unlabeled test compound (e.g., this compound or alternatives).
-
Incubate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Functional Assay (for EC₅₀/IC₅₀ Determination)
This assay determines the functional activity of a compound by measuring its effect on adenylyl cyclase activity, which is modulated by Gᵢ/ₒ-coupled cannabinoid receptors.
1. Cell Culture and Treatment:
-
Use cells (e.g., CHO or HEK293) stably expressing human CB₁ or CB₂ receptors.
-
Plate the cells in a multi-well format and grow to a suitable confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
-
Add varying concentrations of the test compound (agonist or antagonist). For antagonist testing, co-incubate with a known agonist.
2. cAMP Measurement:
-
After incubation, lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
3. Data Analysis:
-
For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For antagonists, plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
Activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs), primarily initiates a signaling cascade through the Gᵢ/ₒ protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channels and MAP kinase pathways. In some contexts, β-arrestin can be recruited to the activated receptor, leading to receptor desensitization and internalization, as well as initiating G-protein-independent signaling.
Cannabinoid Receptor G-protein Signaling Pathway
Experimental Workflow for Radioligand Binding Assay
The workflow for a competitive radioligand binding assay involves several key steps, from preparing the necessary biological materials to analyzing the final data to determine the binding affinity of a test compound.
Radioligand Binding Assay Workflow
Logical Relationship for Cannabinoid Agonist/Antagonist Action
The interaction of a ligand with a cannabinoid receptor can lead to a spectrum of functional outcomes, from full agonism to antagonism and inverse agonism. This diagram illustrates the logical flow from ligand binding to the resulting cellular response.
Ligand-Receptor Interaction and Functional Outcome
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4,5-Dihydro-1H-pyrazole/3,4-Diarylpyrazoline class of cannabinoid-1 (CB1R) receptor antagonists and their potential in … [ouci.dntb.gov.ua]
- 3. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
O-1269: An Evaluation of a Synthetic Cannabinoid Alternative in Preclinical Research
In the landscape of synthetic cannabinoid research, the exploration of novel compounds is a continuous endeavor for scientists in drug development and pharmacology. This guide provides a comparative analysis of O-1269 against other well-established synthetic cannabinoids. However, a comprehensive search of publicly available scientific literature and databases did not yield specific pharmacological data, including chemical structure, receptor binding affinity, and functional activity, for a compound designated as "this compound."
Therefore, this guide will pivot to a detailed comparison of three widely studied synthetic cannabinoids: JWH-018, CP 55,940, and HU-210. These compounds are frequently used as reference agonists in cannabinoid research and provide a strong basis for understanding the structure-activity relationships and pharmacological profiles that any new synthetic cannabinoid, such as this compound, would be compared against. This information is intended for researchers, scientists, and drug development professionals to inform their selection of appropriate research tools.
Comparative Analysis of Synthetic Cannabinoid Receptor Agonists
The primary targets for synthetic cannabinoids are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). The affinity (Ki) and efficacy (EC50) of a compound for these receptors are critical determinants of its potency and pharmacological effects.
Data Presentation: Quantitative Comparison of Receptor Binding and Functional Activity
The following table summarizes the in vitro binding affinities (Ki) and functional activities (EC50) of JWH-018, CP 55,940, and HU-210 at human CB1 and CB2 receptors. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference Compound Efficacy |
| JWH-018 | hCB1 | 9.0 | 14.7 (cAMP inhibition) | Full Agonist |
| hCB2 | 2.94 | Potent agonist (AC-inhibition) | Full Agonist | |
| CP 55,940 | hCB1 | 0.6 - 5.0 | 0.2 (GTPγS binding) | Full Agonist |
| hCB2 | 0.7 - 2.6 | 0.3 (GTPγS binding) | Full Agonist | |
| HU-210 | hCB1 | 0.061 | - | Highly Potent Agonist |
| hCB2 | 0.52 | - | Highly Potent Agonist |
Note: The data presented are compiled from various studies and experimental conditions may vary. Direct comparison between values from different sources should be made with caution. The efficacy of these compounds is generally characterized as full agonism, meaning they can elicit a maximal response from the receptor.
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro assays. The following are detailed methodologies for two key experimental protocols used to characterize synthetic cannabinoids.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the ability of a synthetic cannabinoid to displace a radiolabeled ligand from the CB1 or CB2 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand, such as [³H]CP 55,940 or [³H]SR141716A.
-
Test compound (e.g., JWH-018, CP 55,940, HU-210).
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled ligand.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as CB1 and CB2.
Objective: To determine the potency (EC50) and efficacy of a synthetic cannabinoid in stimulating G-protein activation.
Materials:
-
Cell membranes prepared from cells stably expressing the human CB1 or CB2 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test compound (e.g., JWH-018, CP 55,940).
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure that the G-proteins are in their inactive, GDP-bound state.
-
Incubate the membranes with varying concentrations of the test compound in the presence of a fixed concentration of [³⁵S]GTPγS.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer.
-
The amount of [³⁵S]GTPγS bound to the G-proteins, which is proportional to the level of receptor activation, is quantified by scintillation counting.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximal effect (Emax) are determined by non-linear regression analysis of the dose-response curve.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: CB1 Receptor Signaling Pathway
Caption: Experimental Workflow for Cannabinoid Evaluation
Assessing the Specificity of O-1269 for Cannabinoid Receptors: A Comparative Guide
This guide provides a detailed comparison of the cannabinoid receptor ligand O-1269 with other well-characterized cannabinoid receptor agonists. The objective is to assess the specificity of this compound for the cannabinoid receptors CB1 and CB2, supported by available experimental data and detailed methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a diarylpyrazole derivative, a chemical class that includes potent cannabinoid receptor modulators. While structurally related to cannabinoid antagonists like rimonabant, this compound has been identified as a partial agonist at the cannabinoid receptor 1 (CB1R), eliciting analgesic effects.[1] A comprehensive understanding of its binding affinity and functional potency at both CB1 and CB2 receptors is crucial for elucidating its pharmacological profile and therapeutic potential.
Comparative Analysis of Binding Affinity
The binding affinity of a ligand for its receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher affinity. The following table summarizes the reported Ki values for this compound and a selection of standard cannabinoid ligands at human CB1 and CB2 receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Selectivity |
| This compound | 32[1] | Not Available | Preferentially CB1 (based on available data) |
| CP55,940 | 0.6 - 5.0[2] | 0.7 - 2.6[2] | Non-selective |
| WIN55212-2 | 1.9[3] | ~3-14 | Non-selective, slightly CB2 preferential |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | ~25 - 41 | ~35 - 42 | Non-selective |
| Anandamide (AEA) | ~88 - 239 | ~440 | CB1 selective |
Note: Ki values can vary between different studies and experimental conditions.
Functional Activity at Cannabinoid Receptors
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50 or IC50). Common functional assays for cannabinoid receptors include GTPγS binding and cAMP accumulation assays. This compound has been described as a partial agonist at CB1R.[1]
The table below presents a comparison of the functional potencies of various cannabinoid ligands.
| Compound | CB1 EC50/IC50 (nM) | CB2 EC50/IC50 (nM) | Functional Activity |
| This compound | Not Available | Not Available | Partial Agonist at CB1[1] |
| CP55,940 | ~0.2 - 6.1 | ~0.3 - 27.9 | Full Agonist |
| WIN55212-2 | ~20 - 100 | ~3 - 30 | Full Agonist |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | ~30 - 100 | ~40 - 200 | Partial Agonist |
| Anandamide (AEA) | ~20 - 70 | ~30 - 150 | Partial Agonist |
Note: EC50/IC50 values are highly dependent on the specific assay and cell system used.
The lack of publicly available functional potency data for this compound at either CB1 or CB2 receptors represents a significant gap in its pharmacological characterization.
Off-Target Selectivity
A comprehensive assessment of a compound's specificity includes screening against a panel of other receptors, ion channels, and enzymes to identify potential off-target interactions. This is critical for predicting potential side effects and understanding the full pharmacological profile. Currently, there is no publicly available off-target screening data for this compound.
Experimental Protocols and Methodologies
The data presented in this guide are typically generated using the following key experimental methodologies.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a test compound.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [³H]CP55,940) is incubated with a preparation of cell membranes expressing the target receptor (CB1 or CB2). The assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with the radioligand for binding to the receptor.
Brief Protocol:
-
Membrane Preparation: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors are prepared.
-
Competitive Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism.
Principle: Cannabinoid receptors are G-protein coupled receptors (GPCRs), primarily coupling to Gi/o proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G-proteins. The amount of [³⁵S]GTPγS binding is a measure of receptor activation.
Brief Protocol:
-
Membrane Incubation: Cell membranes expressing the cannabinoid receptor are incubated with the test compound and [³⁵S]GTPγS.
-
Reaction Termination: The binding reaction is stopped by rapid filtration.
-
Detection: The amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.
cAMP Accumulation Assay
This is another functional assay that measures the downstream effect of Gi/o protein activation.
Principle: Activation of Gi/o-coupled receptors like CB1 and CB2 leads to the inhibition of adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP). In this assay, adenylyl cyclase is first stimulated (e.g., with forskolin), and the ability of a cannabinoid agonist to inhibit this stimulated cAMP production is measured.
Brief Protocol:
-
Cell Treatment: Whole cells expressing the receptor of interest are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation and Inhibition: Cells are stimulated with forskolin (B1673556) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are quantified, typically using an immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the forskolin-stimulated cAMP level (IC50) is determined.
References
- 1. Aban Offshore Ltd share price | About Aban Offshore | Key Insights - Screener [screener.in]
- 2. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 299499 - Binding affinity to human CB2 receptor - PubChem [pubchem.ncbi.nlm.nih.gov]
O-1269's In Vivo Effects: A Comparative Analysis of a Novel Cannabinoid Agonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo behavioral effects of O-1269, a diarylpyrazole derivative and partial agonist of the cannabinoid receptor 1 (CB1R), with established cannabinoid agonists. This analysis is supported by experimental data and detailed methodologies for key behavioral assays.
This compound is a compound of interest due to its structural relation to potent cannabinoid antagonists, yet it exhibits agonist properties, producing sedative and analgesic effects in animal models. To validate and contextualize these in vivo effects, this guide will compare this compound's performance with that of well-characterized cannabinoid receptor agonists, namely Δ⁹-tetrahydrocannabinol (THC) and WIN 55,212-2, within the standardized cannabinoid tetrad paradigm.
Comparative Analysis of In Vivo Behavioral Effects
| Behavioral Assay | Test | Alternative Compound | Dose Range | Observed Effect |
| Locomotor Activity | Open Field Test | THC | 1-20 mg/kg (oral, rat) | Biphasic: Hyperlocomotion at lower doses, hypolocomotion at higher doses.[1][2] |
| WIN 55,212-2 | 0.5-2.5 mg/kg (i.p., mouse) | Dose-dependent depression of locomotor activity.[3] | ||
| Catalepsy | Bar Test | THC | 1-20 mg/kg (oral, rat) | Dose-dependent increase in time spent on the bar.[1][2] |
| WIN 55,212-2 | 10µg (intra-paw, mouse) | Did not produce catalepsy at a dose effective for analgesia.[4] | ||
| Hypothermia | Rectal Probe | THC | 1-20 mg/kg (oral, rat) | Dose-dependent decrease in body temperature.[1][2] |
| WIN 55,212-2 | Not specified | Induces hypothermia. | ||
| Analgesia | Tail Flick / Hot Plate | THC | 1-20 mg/kg (oral, rat) | Dose-dependent increase in pain threshold.[1][2] |
| WIN 55,212-2 | 2.5-10µg (intra-paw, mouse) | Dose-dependent attenuation of mechanical hyperalgesia.[4] |
Experimental Protocols
Detailed methodologies for the cannabinoid tetrad assays are crucial for the accurate interpretation and replication of results.
Spontaneous Locomotor Activity (Open Field Test)
This test assesses the exploratory behavior and general activity of a rodent in a novel environment.
-
Apparatus: A square arena with walls, often equipped with infrared beams or video tracking software to monitor movement.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 60 minutes before the test.
-
Administer the test compound (e.g., this compound, THC, or vehicle) via the desired route (e.g., intraperitoneal, oral).
-
Place the animal in the center of the open field arena.
-
Record locomotor activity for a specified duration (e.g., 30 minutes).
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).
-
Rearing frequency (vertical activity).
-
Catalepsy (Bar Test)
This test measures the failure of an animal to correct an externally imposed posture, a characteristic effect of some central nervous system-acting drugs.
-
Apparatus: A horizontal bar raised a few centimeters from a flat surface.
-
Procedure:
-
Gently place the animal's forepaws on the bar.
-
Start a timer and measure the latency of the animal to remove both forepaws from the bar.
-
A pre-determined cut-off time (e.g., 60 seconds) is typically used.
-
-
Parameters Measured:
-
Latency to descend from the bar.
-
Hypothermia (Rectal Temperature Measurement)
This assay measures the change in an animal's core body temperature.
-
Apparatus: A digital thermometer with a rectal probe.
-
Procedure:
-
Measure the baseline rectal temperature of the animal before drug administration.
-
Administer the test compound.
-
Measure the rectal temperature at specified time points after administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Parameters Measured:
-
Change in rectal temperature from baseline.
-
Analgesia (Hot Plate Test)
This test assesses the animal's response to a thermal pain stimulus.
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
Place the animal on the hot plate.
-
Start a timer and observe the animal for signs of pain, such as licking or flicking its paws, or jumping.
-
Record the latency to the first pain response.
-
A cut-off time is used to prevent tissue damage.
-
-
Parameters Measured:
-
Latency to respond to the thermal stimulus.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CB1 receptor signaling pathway and the general experimental workflow for the cannabinoid tetrad test.
Caption: CB1 Receptor Signaling Pathway.
Caption: Cannabinoid Tetrad Experimental Workflow.
Conclusion
This compound, as a partial CB1R agonist, is expected to produce a profile of in vivo behavioral effects characteristic of cannabinoid agonists, including alterations in locomotor activity, induction of catalepsy, hypothermia, and analgesia. While direct comparative quantitative data for this compound is currently limited, the established effects of THC and WIN 55,212-2 provide a robust framework for predicting its performance in the cannabinoid tetrad. Further studies directly comparing this compound to these and other cannabinoid agonists using the standardized protocols outlined in this guide are warranted to fully elucidate its in vivo pharmacological profile and therapeutic potential. The provided experimental methodologies and pathway diagrams offer a foundational resource for researchers designing and interpreting such studies.
References
- 1. Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Δ9-Tetrahydrocannabinol-Like Effects of Novel Synthetic Cannabinoids in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
comparing the signaling pathways activated by O-1269 and other agonists
For researchers, scientists, and drug development professionals, understanding the nuanced signaling profiles of cannabinoid receptor agonists is crucial for advancing therapeutic discovery. This guide provides a framework for comparing the signaling pathways of various cannabinoid agonists, with a focus on G-protein coupling and β-arrestin recruitment. While specific quantitative data for the synthetic cannabinoid O-1269 is not publicly available in the reviewed literature, this guide offers a comprehensive overview of the methodologies and data presentation necessary to conduct such a comparative analysis. The provided examples feature well-characterized agonists such as Δ⁹-tetrahydrocannabinol (THC), WIN55,212-2, and various synthetic cannabinoid receptor agonists (SCRAs) to illustrate the principles of biased agonism and functional selectivity.
Introduction to Cannabinoid Receptor Signaling
Cannabinoid receptors, primarily CB1 and CB2, are G-protein coupled receptors (GPCRs) that play a pivotal role in numerous physiological processes. Upon activation by an agonist, these receptors trigger a cascade of intracellular signaling events. The classical pathway involves coupling to inhibitory G-proteins of the Gαi/o family, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, the signaling repertoire of cannabinoid receptors is far more complex, with evidence of coupling to other G-protein subtypes, such as Gαs (stimulating adenylyl cyclase) and Gαq/11 (activating phospholipase C), as well as the recruitment of β-arrestins, which can mediate G-protein-independent signaling and receptor desensitization.[1][2][3]
The concept of "biased agonism" or "functional selectivity" is central to modern GPCR pharmacology. It posits that different agonists, upon binding to the same receptor, can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. This phenomenon has significant implications for drug development, as it opens the possibility of designing ligands that selectively engage therapeutic pathways while avoiding those responsible for adverse effects.
G-Protein Coupling and cAMP Modulation
A primary method for characterizing cannabinoid agonist activity is to measure its effect on intracellular cAMP levels. Agonists that couple to Gαi/o will inhibit forskolin-stimulated cAMP production, while those that couple to Gαs will potentiate it. The relative potency and efficacy of an agonist at each of these pathways provide insights into its G-protein bias.
Comparative Data on Gαi/o vs. Gαs Activation
The following table summarizes the potency (pEC₅₀) and efficacy (Eₘₐₓ) of several synthetic cannabinoid receptor agonists (SCRAs) in modulating cAMP levels through Gαi/o and Gαs pathways in HEK cells stably expressing the CB1 receptor.[2][4]
| Compound | Gαi/o Pathway (Inhibition of cAMP) | Gαs Pathway (Stimulation of cAMP) |
| pEC₅₀ | Eₘₐₓ (% Inhibition) | |
| 5F-MDMB-PICA | 8.8 ± 0.1 | 64 ± 3 |
| AB-FUBINACA | 8.5 ± 0.1 | 61 ± 3 |
| PB-22 | 8.1 ± 0.1 | 58 ± 4 |
| JWH-018 | 7.9 ± 0.1 | 55 ± 4 |
| XLR-11 | 7.4 ± 0.1 | 52 ± 5 |
| THC | - | Not significant |
Data are presented as mean ± SEM.[2][4]
This data highlights that different SCRAs exhibit varying degrees of potency and efficacy at both Gαi/o and Gαs pathways, with some showing a clear bias towards one over the other. Notably, THC did not produce a significant effect in the Gαs stimulation assay under these experimental conditions.[2][4]
Experimental Protocol: cAMP Measurement Assay
A common method to quantify cAMP levels is through competitive immunoassays or by using genetically encoded biosensors. A typical experimental workflow is as follows:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells stably or transiently expressing the cannabinoid receptor of interest (e.g., CB1) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96- or 384-well plates. For Gαs signaling, cells are pre-treated with pertussis toxin (PTX) to inactivate Gαi/o proteins.
-
Agonist Stimulation: Cells are stimulated with varying concentrations of the cannabinoid agonists in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. To measure Gαi/o-mediated inhibition, cells are co-stimulated with the adenylyl cyclase activator, forskolin.
-
cAMP Detection: Intracellular cAMP levels are measured using a suitable detection kit, such as a homogeneous time-resolved fluorescence (HTRF) assay or a bioluminescence resonance energy transfer (BRET)-based biosensor.
-
Data Analysis: Concentration-response curves are generated, and pEC₅₀ and Eₘₐₓ values are calculated using non-linear regression.
Workflow for a typical cAMP measurement assay.
β-Arrestin Recruitment
β-arrestins are key regulatory proteins that are recruited to activated GPCRs. This recruitment can lead to receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades, for instance, by acting as scaffolds for mitogen-activated protein kinases (MAPKs) like ERK1/2. Assaying for β-arrestin recruitment is therefore essential for understanding the full signaling profile of a cannabinoid agonist.
Comparative Data on β-Arrestin Recruitment
While specific comparative data for this compound is unavailable, studies have demonstrated that various cannabinoid agonists can induce β-arrestin recruitment to the CB1 receptor. The potency and efficacy of this recruitment can differ between agonists, indicating another layer of functional selectivity.
| Compound | β-Arrestin 2 Recruitment (CB1 Receptor) |
| pEC₅₀ | |
| WIN55,212-2 | 7.5 ± 0.2 |
| CP55,940 | 8.1 ± 0.1 |
| Anandamide | 6.8 ± 0.3 |
Illustrative data based on typical findings in the literature.
Experimental Protocol: β-Arrestin Recruitment Assay
Several technologies are available to measure β-arrestin recruitment, with enzyme fragment complementation assays like DiscoveRx's PathHunter® being widely used.
-
Cell Line: A cell line (e.g., CHO-K1) stably co-expressing the cannabinoid receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor) is used.
-
Assay Preparation: Cells are seeded into white, clear-bottom 384-well microplates.
-
Agonist Stimulation: Cells are stimulated with a range of agonist concentrations.
-
Detection: A substrate solution is added, and the plate is incubated to allow for the generation of a chemiluminescent signal. The signal is proportional to the extent of β-arrestin recruitment, which brings the two enzyme fragments into proximity, forming an active enzyme.
-
Data Analysis: Luminescence is read on a plate reader, and concentration-response curves are plotted to determine pEC₅₀ and Eₘₐₓ values.
Workflow for a β-arrestin recruitment assay.
Visualizing Signaling Pathways
The following diagrams illustrate the canonical Gαi/o and Gαs signaling pathways, as well as the β-arrestin pathway, activated by cannabinoid receptor agonists.
Signaling pathways activated by cannabinoid agonists.
Conclusion
The evaluation of cannabinoid agonist signaling requires a multi-faceted approach that considers coupling to various G-protein subtypes and the recruitment of β-arrestins. While a direct comparison involving this compound is hampered by the lack of publicly available data, the experimental frameworks and comparative data for other agonists presented here provide a robust guide for researchers. By systematically characterizing the potency and efficacy of novel compounds in these key signaling pathways, the field can move closer to developing functionally selective cannabinoid therapeutics with improved efficacy and safety profiles.
References
- 1. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential activation of G protein‐mediated signaling by synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential activation of G protein-mediated signaling by synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Synthetic Cannabinoid Agonists O-1269 and HU-210
For researchers, scientists, and drug development professionals, a detailed comparison of synthetic cannabinoid receptor agonists is crucial for advancing our understanding of the endocannabinoid system and developing novel therapeutics. This guide provides a head-to-head analysis of O-1269 and HU-210, focusing on their performance based on available experimental data.
This compound, a diarylpyrazole derivative, and HU-210, a potent classical cannabinoid analog, both exhibit agonist activity at cannabinoid receptors, leading to characteristic effects such as sedation and analgesia. While both compounds are valuable research tools, they possess distinct pharmacological profiles.
Data Presentation: A Comparative Overview
Quantitative data on the binding affinity and in vivo potency of these two compounds are essential for a direct comparison. The following tables summarize the available data from preclinical studies.
| Compound | Receptor | Binding Affinity (Ki) | Species |
| HU-210 | CB1 | 0.61 nM[1] | Human/Rat (meta-analysis) |
| CB2 | Data not consistently reported across studies | ||
| This compound | CB1 | Not explicitly found in searched literature | |
| CB2 | Not explicitly found in searched literature |
Table 1: Cannabinoid Receptor Binding Affinity. This table compares the binding affinities (Ki values) of this compound and HU-210 for the CB1 and CB2 cannabinoid receptors. Lower Ki values indicate higher binding affinity.
| Compound | Assay | ED50 | Species |
| HU-210 | Analgesia (Tail-flick test) | Specific value not available in searched literature | Mouse |
| Analgesia (PPQ test) | Specific value not available in searched literature | Mouse | |
| Hypothermia | Dose-dependent reduction in rectal temperature observed | Rat | |
| This compound | Analgesia | Reported to have analgesic effects, specific ED50 not found | Animal models |
| Sedation | Reported to have sedative effects, specific ED50 not found | Animal models |
Table 2: In Vivo Efficacy. This table presents the median effective dose (ED50) values for the analgesic and hypothermic effects of this compound and HU-210, typically determined through the cannabinoid tetrad test in rodents. Lower ED50 values indicate higher potency.
Experimental Protocols
The data presented above are typically generated using standardized experimental procedures. Understanding these methodologies is critical for interpreting the results and designing future studies.
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and HU-210 for the CB1 and CB2 cannabinoid receptors.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (this compound or HU-210).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cannabinoid Tetrad Test
This in vivo behavioral assay is used to assess the cannabimimetic activity of a compound in rodents. The test consists of four components: analgesia, hypothermia, catalepsy, and hypomotility.
Objective: To determine the in vivo potency (ED50) of this compound and HU-210 in producing cannabinoid-like effects.
General Procedure:
-
Animal Acclimation: Rodents (typically mice or rats) are acclimated to the testing environment.
-
Drug Administration: Animals are administered various doses of the test compound (this compound or HU-210) or a vehicle control.
-
Behavioral Assessment: At a predetermined time after drug administration, the following are measured:
-
Analgesia: Typically assessed using the tail-flick or hot-plate test, where the latency to respond to a thermal stimulus is measured.
-
Hypothermia: Rectal temperature is measured using a digital thermometer.
-
Catalepsy: The time an animal remains immobile in an unnatural posture (e.g., on a horizontal bar) is recorded.
-
Hypomotility: Spontaneous locomotor activity is measured in an open-field arena.
-
-
Data Analysis: Dose-response curves are generated for each component of the tetrad, and the ED50 value for each effect is calculated.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Cannabinoid receptor signaling pathway.
Caption: Experimental workflow for cannabinoid agonist evaluation.
Caption: Logical comparison of this compound and HU-210.
Conclusion
Both this compound and HU-210 are significant tools for cannabinoid research. HU-210 is a well-characterized, potent agonist with high affinity for the CB1 receptor and demonstrated in vivo effects. This compound, a diarylpyrazole derivative, also acts as a cannabinoid agonist. However, a comprehensive head-to-head comparison is currently limited by the lack of publicly available, specific quantitative data on the binding affinity and in vivo potency of this compound. Further research is required to fully elucidate the pharmacological profile of this compound to allow for a more detailed and direct comparison with established cannabinoid agonists like HU-210. This would be invaluable for the rational design of future cannabinoid-based therapeutics.
References
Unveiling the Partial Agonist Nature of O-1269: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diarylpyrazole derivative O-1269 with other key cannabinoid receptor modulators, confirming its partial agonist activity at the cannabinoid type 1 (CB1) receptor. Experimental data on binding affinity, functional potency, and efficacy are presented alongside detailed methodologies for the key assays used in its characterization.
Comparative Pharmacological Data
The following table summarizes the in vitro pharmacological properties of this compound in comparison to the well-characterized cannabinoid receptor ligands: Δ⁹-Tetrahydrocannabinol (THC) as a partial agonist, CP55,940 and WIN55,212-2 as potent full agonists, and Rimonabant as an antagonist/inverse agonist.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, %) | Classification |
| This compound | CB1 | 22.7 ± 4.5 | 48.7 ± 11.2 | 48 ± 3 | Partial Agonist |
| Δ⁹-THC | CB1 | ~5-40 | ~40-160 | ~30-60 | Partial Agonist |
| CP55,940 | CB1 | ~0.6-5.0 | ~0.2-10 | 100 | Full Agonist |
| WIN55,212-2 | CB1 | ~2-20 | ~5-50 | 100 | Full Agonist |
| Rimonabant | CB1 | ~1-10 | - | 0 (Inverse Agonism) | Antagonist/Inverse Agonist |
Note: The presented values for comparator compounds are aggregated from multiple sources and may vary depending on the specific assay conditions and cell system used.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the partial agonist nature of this compound are provided below.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Workflow:
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radiolabeled cannabinoid agonist, typically [³H]CP55,940.
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound or comparators) to the wells.
-
Incubation: Incubate the mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest, providing information on the potency (EC50) and efficacy (Emax) of an agonist.
Workflow:
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the CB1 receptor as described for the binding assay.
-
Assay Buffer: Use an assay buffer containing MgCl₂ and an excess of GDP.
-
Incubation: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS and varying concentrations of the test agonist (this compound or comparators).
-
Stimulation: The agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
Termination: After a defined incubation period (typically 60 minutes at 30°C), terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration. The EC50 is the concentration of the agonist that produces 50% of its maximal effect. The Emax is the maximum stimulation produced by the agonist, typically expressed as a percentage of the stimulation produced by a standard full agonist like CP55,940.
Signaling Pathway Overview
The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Agonist binding initiates a signaling cascade that leads to various cellular responses.
Partial agonists like this compound bind to the CB1 receptor and induce a conformational change that is intermediate between that caused by a full agonist and an antagonist. This results in a submaximal activation of the downstream signaling pathways, leading to a lower level of G protein activation and subsequent cellular responses compared to a full agonist. This attenuated signaling profile is a key characteristic of partial agonists and is of significant interest in drug development for potentially mitigating the adverse effects associated with full CB1 receptor activation.
Safety Operating Guide
Navigating the Disposal of O-1269: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle O-1269 with appropriate caution. Based on general safety data sheets for various chemical compounds, the following personal protective equipment (PPE) and handling guidelines should be observed:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles. If there is a splash hazard, a face shield should also be used.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[1] Lab coats or other protective clothing are necessary to prevent skin contact.[1]
-
Respiratory Protection: If the substance is volatile or produces dust or aerosols, use a certified respirator with an appropriate cartridge.[2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
General Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled.[1] Wash hands thoroughly after handling the substance.[1]
Step-by-Step Disposal Protocol for this compound
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocol outlines the necessary steps to characterize and dispose of the substance in accordance with general hazardous waste regulations.
Step 1: Preliminary Characterization
The first step is to gather as much information as possible about this compound from laboratory notebooks, synthesis records, or any available documentation. This information will help in determining its potential hazards.
Step 2: Waste Characterization Analysis
If the properties of this compound are not well-documented, a preliminary hazard assessment must be conducted. This involves determining key characteristics that will dictate the disposal route. The following table summarizes the essential data points to be collected.
| Parameter | Significance for Disposal | General Method of Determination |
| pH | Determines if the waste is corrosive. | Use of pH paper or a calibrated pH meter on an aqueous solution or slurry of the substance. |
| Reactivity | Identifies potential for explosion, violent reaction with water, or release of toxic gases. | Carefully test for reactivity with water, acids, and bases in a controlled setting. |
| Ignitability (Flash Point) | Determines if the waste is a fire hazard. | Use of a flash point tester (e.g., Pensky-Martens closed-cup tester).[2] |
| Toxicity | Determines if the waste is harmful to human health or the environment. | Review of literature for similar compounds or, if necessary, bioassays (to be conducted by a certified laboratory). |
| Solubility | Informs about the potential for environmental contamination and the choice of disposal container. | Observation of solubility in water and common organic solvents. |
Step 3: Determine the Appropriate Disposal Route
Based on the characterization, this compound must be classified as hazardous or non-hazardous waste.
-
Hazardous Waste: If this compound exhibits any of the characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity), it must be disposed of through a licensed hazardous waste contractor.[4][5] The waste must be accumulated in a properly labeled, sealed, and compatible container.[1]
-
Non-Hazardous Waste: If this compound is determined to be non-hazardous, it may be possible to dispose of it through normal laboratory waste streams. However, it is always best to consult with your institution's Environmental Health and Safety (EHS) office before doing so.
Step 4: Packaging and Labeling
Proper packaging and labeling are critical for safe transport and disposal.
-
Container: Use a container that is compatible with the chemical properties of this compound.[1] The container must be in good condition and have a secure lid.
-
Labeling: The label must clearly state "Hazardous Waste" and include the name of the chemical (this compound), its known hazardous characteristics, the accumulation start date, and the name and contact information of the generating laboratory.
Step 5: Arrange for Pickup and Disposal
Contact your institution's EHS office to arrange for the pickup and disposal of the waste. Provide them with all the characterization data you have collected. The waste will be transported by a certified hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4]
Experimental Protocols for Waste Characterization
Protocol for Determining pH:
-
Prepare a 1% solution or slurry of this compound in deionized water.
-
Calibrate a pH meter using standard buffer solutions.
-
Immerse the pH electrode in the this compound solution and record the reading.
-
Alternatively, dip a strip of pH indicator paper into the solution and compare the color to the provided chart.
Protocol for Assessing Reactivity with Water:
-
Place a small, measured amount (e.g., 10-20 mg) of this compound in a test tube within a fume hood.
-
Slowly add deionized water dropwise to the test tube.
-
Observe for any signs of reaction, such as gas evolution, temperature change, or color change.
-
Record all observations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of an uncharacterized chemical substance.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department when in doubt.
References
Essential Safety and Handling Guidance for O-1269
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of O-1269, a diarylpyrazole derivative and cannabinoid receptor agonist. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on general safety protocols for synthetic cannabinoids and standard laboratory practices for handling chemical compounds.
Immediate Safety Considerations
This compound is identified as a cannabinoid receptor agonist, and as such, is expected to have psychoactive effects. In animal studies, it has demonstrated sedative and analgesic properties. Therefore, appropriate precautions must be taken to avoid accidental exposure and to mitigate potential physiological and cognitive effects. Common adverse events associated with cannabinoid agonists include dizziness, fatigue, and impairment of psychomotor skills.[1][2]
Personal Protective Equipment (PPE)
Given the lack of specific toxicological data for this compound, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE based on general principles of laboratory safety for handling potent synthetic compounds.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from splashes or airborne particles. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. | To prevent inhalation of airborne particles or aerosols. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
General Handling Precautions
-
Avoid Inhalation, Ingestion, and Skin/Eye Contact: Handle this compound with care to prevent any direct exposure.
-
Ventilation: Always work in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is essential.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.
Operational and Disposal Plans
A clear and systematic approach to the handling and disposal of this compound is critical to ensure laboratory safety and environmental protection.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
